2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTLFDKTYGKJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418749 | |
| Record name | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63200-54-4 | |
| Record name | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Deconstructing a Privileged Scaffold: A Technical Guide to the Structural Elucidation of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in molecules exhibiting a wide array of biological activities.[1] This heterocyclic system, an isomer of purine, serves as a crucial building block in the development of targeted therapeutics, including kinase inhibitors for oncology and antiviral agents.[2][3] The specific analogue, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, is a highly reactive and versatile intermediate. The two chlorine atoms provide reactive sites for nucleophilic substitution, enabling the synthesis of diverse compound libraries for drug discovery and agrochemical research.[1]
Given its pivotal role as a synthetic precursor, unambiguous structural verification is paramount to ensure the integrity of subsequent research and development. This in-depth guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound, grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. We will not only outline the "how" but also delve into the "why," explaining the causal relationships between molecular structure and spectral output.
A Multi-Pronged Analytical Strategy
A robust structural elucidation is never reliant on a single analytical technique. Instead, it is a convergent process where orthogonal methods provide complementary pieces of evidence. For a molecule like this compound, our strategy integrates three core spectroscopic techniques to build a self-validating analytical framework.
Caption: Workflow for the structural elucidation of this compound.
Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy
Mass Spectrometry (MS): The First Glimpse
Mass spectrometry provides the most direct evidence of a molecule's elemental composition and molecular weight. For this compound (C₆H₃Cl₂N₃), the expected molecular weight is approximately 188.02 g/mol .[4]
Expected Observations & Interpretation:
The electron ionization (EI) mass spectrum is anticipated to show a characteristic molecular ion peak (M⁺). A key feature to look for is the isotopic pattern of chlorine. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a molecule containing two chlorine atoms will exhibit a distinctive cluster of peaks:
-
M⁺: Containing two ³⁵Cl atoms.
-
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Containing two ³⁷Cl atoms.
The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[5][6]
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 187/189/191 | Molecular ion cluster, confirming the molecular weight and the presence of two chlorine atoms.[7][8] |
| [M-Cl]⁺ | 152/154 | Loss of a chlorine radical, a common fragmentation pathway for chlorinated compounds.[5][6] |
| [M-HCN]⁺ | 160/162/164 | Loss of hydrogen cyanide from the pyrrole or pyrimidine ring, characteristic of nitrogen-containing heterocycles. |
| [C₅H₃ClN₂]⁺ | 126/128 | Further fragmentation, potentially involving the loss of a second chlorine and rearrangement. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol or dichloromethane.
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded, generating the mass spectrum.
Infrared (IR) Spectroscopy: Mapping the Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.[9]
Expected Observations & Interpretation:
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.
| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation |
| 3400 - 3200 | N-H Stretch | A sharp to moderately broad peak in this region is characteristic of the N-H bond in the pyrrole ring.[10] |
| 3150 - 3050 | Aromatic C-H Stretch | Peaks in this region correspond to the C-H stretching vibrations of the pyrrole ring protons. |
| 1620 - 1550 | C=N and C=C Stretch | A series of sharp bands are expected for the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused rings. |
| 1450 - 1350 | In-plane N-H Bend | Bending vibration of the pyrrole N-H bond. |
| 800 - 700 | C-Cl Stretch | Strong absorptions in this region are indicative of the carbon-chlorine bonds.[6] |
The absence of strong absorptions in the O-H (around 3500 cm⁻¹) or C=O (around 1700 cm⁻¹) regions would further corroborate the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR beam is passed through the crystal, and the evanescent wave interacts with the sample.
-
Analysis: The detector measures the absorption of IR radiation at different wavenumbers, generating the FTIR spectrum.
Part 2: High-Resolution Analysis - 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR Spectroscopy: Counting and Characterizing Protons
The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.
Expected Observations & Interpretation:
Based on the structure of this compound, we expect to see three distinct signals:
| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |
| ~12.0 - 13.0 | Broad singlet | N-H (H5) | The pyrrole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange.[11] |
| ~7.5 - 7.8 | Doublet | H7 | This proton is on a carbon adjacent to the pyrrole nitrogen and part of an aromatic system, leading to a downfield chemical shift. It will be coupled to H6.[10][11] |
| ~6.6 - 6.9 | Doublet | H6 | This proton is also part of the electron-rich pyrrole ring and will be coupled to H7.[10][11] |
The observation of two doublets with the same coupling constant (typically around 3-4 Hz for vicinal coupling in a five-membered ring) is a key indicator of the adjacent H6 and H7 protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
Expected Observations & Interpretation:
The molecule has six carbon atoms, and due to its asymmetry, we expect to see six distinct signals in the ¹³C NMR spectrum.
| Predicted δ (ppm) | Assignment | Rationale |
| ~150 - 155 | C2, C4 | The carbons bonded to both nitrogen and chlorine (C2 and C4) are expected to be the most deshielded due to the strong electron-withdrawing effects of these atoms.[6][10] |
| ~145 - 150 | C7a | The bridgehead carbon atom adjacent to two nitrogen atoms. |
| ~125 - 130 | C7 | The protonated carbon of the pyrrole ring, deshielded by the aromatic system. |
| ~110 - 115 | C4a | The other bridgehead carbon atom. |
| ~100 - 105 | C6 | The second protonated carbon of the pyrrole ring, typically appearing at a higher field than C7.[10] |
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two proton signals in the COSY spectrum confirms their scalar coupling. For this compound, the key expected correlation is between H6 and H7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation). This allows for the direct assignment of the protonated carbons. We would expect to see correlations between the H6 signal and the C6 signal, and between the H7 signal and the C7 signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
Expected Key HMBC Correlations:
-
H6 to C7 and C4a
-
H7 to C6 and C7a
-
N-H (H5) to C4 , C4a , and C6
Caption: Expected key HMBC correlations for this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Optimize shim values for the best possible resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).
-
HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range C-H couplings (typically 8-10 Hz).
-
-
Data Processing and Analysis: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the molecular structure.
Conclusion: A Self-Validating Structural Confirmation
The structural elucidation of this compound is a systematic process of gathering and integrating complementary data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula and the presence of two chlorine atoms. FTIR spectroscopy identifies the key functional groups, notably the N-H bond of the pyrrole ring and the C-Cl bonds. 1D NMR provides the initial map of the proton and carbon environments, while 2D NMR, particularly HMBC, serves as the ultimate tool to piece together the molecular puzzle by establishing the connectivity of the atoms. The convergence of all this data provides an unambiguous and self-validating confirmation of the structure, ensuring the quality and reliability of this critical synthetic intermediate for its diverse applications in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 84905-80-6|4-Chloro-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]
- 3. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | C6H5Cl2N3 | CID 88939880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 63200-54-4 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound(63200-54-4) 1H NMR [m.chemicalbook.com]
- 8. This compound(63200-54-4) MS spectrum [chemicalbook.com]
- 9. This compound(63200-54-4) IR Spectrum [m.chemicalbook.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a key heterocyclic building block in modern medicinal and agricultural chemistry. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the practical implications of each property in the context of drug discovery and development.
Core Molecular Attributes and Significance
This compound is a versatile heterocyclic compound that has garnered significant attention as a scaffold for a variety of bioactive molecules.[1] Its rigid, bicyclic structure, featuring a purine-like pyrrolo[3,2-d]pyrimidine core, serves as an excellent starting point for the synthesis of targeted therapeutics, particularly in the fields of oncology and neurology. The two chlorine substituents at the 2- and 4-positions are key to its utility, providing reactive handles for nucleophilic substitution reactions, allowing for the strategic elaboration of the core structure.[1]
This compound is a crucial intermediate in the synthesis of a range of compounds, including potent kinase inhibitors. The pyrrolopyrimidine scaffold mimics the purine core of ATP, enabling derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases.
Below is a summary of the fundamental physicochemical properties of this compound:
| Property | Value | Source(s) |
| CAS Number | 63200-54-4 | [2] |
| Molecular Formula | C₆H₃Cl₂N₃ | [2] |
| Molecular Weight | 188.02 g/mol | [2] |
| Appearance | Off-white to white powder | [2] |
| Melting Point | 226-228 °C | [2] |
| Purity | ≥ 98% (by HPLC) | [2] |
| Storage | 0-8 °C | [2] |
Structural Elucidation and Spectroscopic Profile
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. A thorough understanding of its spectral characteristics is paramount for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are indispensable for confirming the compound's structure. While specific spectra for this exact compound are proprietary to suppliers, a theoretical interpretation based on its structure and data from related pyrrolopyrimidines can be provided.[3][4][5]
-
1H NMR: The proton spectrum is expected to be relatively simple. The pyrrole ring protons (at positions 6 and 7) would likely appear as doublets in the aromatic region, with their coupling constant revealing their adjacency. The N-H proton of the pyrrole ring would appear as a broad singlet, and its chemical shift could be solvent-dependent.
-
13C NMR: The carbon spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to chlorine (C2 and C4) would be significantly downfield due to the electronegativity of the chlorine atoms. The chemical shifts of the pyrrole ring carbons would be characteristic of this heterocyclic system.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide fragmentation patterns useful for structural confirmation. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 187 and an M+2 peak at m/z 189 of approximately 2/3 the intensity of the M+ peak, which is characteristic of a molecule containing two chlorine atoms.[6] Fragmentation may involve the loss of chlorine atoms and cleavage of the ring system.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:[2]
-
N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the pyrrole N-H group.
-
C=N and C=C stretching: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.
-
C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.
Physicochemical Properties and Their Impact on Drug Development
The developability of a drug candidate is heavily influenced by its physicochemical properties. Understanding and optimizing these properties is a critical aspect of medicinal chemistry.
Solubility
Experimental Determination of Thermodynamic Solubility (Shake-Flask Method):
The gold standard for determining equilibrium solubility is the shake-flask method.
Caption: Workflow for thermodynamic solubility determination.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 5, and 7.4).
-
Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Separation: Withdraw an aliquot of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Analyze the filtrate by a validated HPLC-UV method against a standard curve to determine the concentration of the dissolved compound.
Acidity/Basicity (pKa)
The pKa of a compound influences its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and interaction with biological targets. The pyrrolo[3,2-d]pyrimidine core contains several nitrogen atoms that can be protonated or deprotonated. The pyrrole nitrogen is generally weakly acidic, while the pyrimidine nitrogens are basic.
Experimental Determination of pKa (UV-Metric Titration):
UV-metric titration is a common method for pKa determination, particularly for compounds with a chromophore, like this compound.
Caption: Workflow for pKa determination by UV-metric titration.
Protocol:
-
Solution Preparation: Prepare a series of buffered solutions of the compound across a wide pH range.
-
Spectral Measurement: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the ionized and unionized forms. Plot the absorbance at this wavelength against pH.
-
pKa Determination: Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a starting material is critical for the successful synthesis of downstream products and for obtaining reliable biological data. HPLC is the most widely used technique for purity determination.
Typical HPLC Method Parameters:
-
Column: A reversed-phase column, such as a C18, is commonly used for compounds of this polarity.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has a strong absorbance.
-
Quantification: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Reactivity and Application as a Synthetic Intermediate
The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are the primary sites of reactivity. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents. The chlorine at the 4-position is generally more reactive than the one at the 2-position, enabling selective functionalization.
A prime example of the utility of the related pyrrolo[2,3-d]pyrimidine scaffold is in the synthesis of the Janus kinase (JAK) inhibitor, Ruxolitinib.[9][10] While Ruxolitinib itself is derived from a 7H-pyrrolo[2,3-d]pyrimidine, the synthetic strategies are analogous and highlight the importance of the dichloropyrrolopyrimidine core.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound(63200-54-4) IR Spectrum [chemicalbook.com]
- 3. This compound(63200-54-4) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound(63200-54-4) MS spectrum [chemicalbook.com]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology and Synthesis of Ruxolitinib [farmasino.net]
- 10. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
The Ascendant Scaffold: A Technical Guide to the Biological Activity of Novel Pyrrolo[3,2-d]pyrimidine Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-d]pyrimidine nucleus, a purine isostere, represents a privileged scaffold in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. This guide provides an in-depth technical exploration of novel derivatives of this heterocyclic system, with a primary focus on their anticancer, kinase inhibitory, and antimicrobial properties. We will delve into the mechanistic underpinnings of their actions, present structure-activity relationship (SAR) data, and provide detailed, field-proven protocols for the evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics based on the pyrrolo[3,2-d]pyrimidine core.
The Pyrrolo[3,2-d]pyrimidine Core: A Foundation for Diverse Bioactivity
The pyrrolo[3,2-d]pyrimidine scaffold, also known as 9-deazapurine, is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1] Its structural resemblance to the endogenous purine bases allows it to interact with a wide array of biological targets, often acting as a competitive inhibitor in enzymatic reactions involving purines. Unlike their naturally occurring 7-deazapurine counterparts, pyrrolo[3,2-d]pyrimidines are exclusively synthetic, offering a versatile platform for chemical modification and the fine-tuning of pharmacological properties.[1] This adaptability has led to the development of a multitude of derivatives with a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial effects.
This guide will focus on three key areas of biological activity where novel pyrrolo[3,2-d]pyrimidine compounds have shown exceptional promise: as anticancer agents, kinase inhibitors, and antimicrobial compounds. For each area, we will explore the molecular mechanisms of action, analyze the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their biological evaluation.
Anticancer Activity: Targeting the Machinery of Malignancy
The development of novel anticancer agents is a cornerstone of modern drug discovery. Pyrrolo[3,2-d]pyrimidine derivatives have emerged as a particularly fruitful class of compounds, exhibiting potent antiproliferative activity against a range of cancer cell lines through diverse mechanisms of action.
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of pyrrolo[3,2-d]pyrimidines are often multifaceted, targeting key cellular processes essential for tumor growth and survival.
A significant breakthrough in the understanding of the anticancer activity of this scaffold came with the discovery of compounds that target folate-dependent one-carbon (C1) metabolism.[2][3] This metabolic network is crucial for the biosynthesis of nucleotides and amino acids, which are in high demand by rapidly proliferating cancer cells.[2] Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to inhibit key enzymes in both the mitochondrial and cytosolic compartments of C1 metabolism, including serine hydroxymethyltransferase 1 and 2 (SHMT1/2), glycinamide ribonucleotide formyltransferase (GARFTase), and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[2] By disrupting these pathways, these compounds effectively starve cancer cells of the building blocks necessary for DNA replication and protein synthesis, leading to cell death.[2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Motif for Precision Drug Discovery
An In-depth Technical Guide to the Mechanisms of Action of Pyrrolo[3,2-d]pyrimidine Derivatives
Introduction: The Versatility of the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates the ability to bind to a diverse range of biological targets with high affinity and specificity. Its structural resemblance to the purine nucleus of adenine allows it to function as a competitive inhibitor for a multitude of ATP-dependent enzymes, most notably protein kinases. However, the therapeutic potential of this heterocyclic system extends far beyond kinase inhibition, encompassing G-protein coupled receptor (GPCR) antagonism and the modulation of key metabolic enzymes. This guide will provide an in-depth exploration of the primary mechanisms of action of pyrrolo[3,2-d]pyrimidine derivatives, offering insights into their therapeutic applications and the experimental workflows used to elucidate their biological functions.
Mechanism 1: Precision Targeting of Protein Kinases in Oncology and Beyond
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyrrolo[3,2-d]pyrimidine core has proven to be an exceptional platform for the development of potent and selective kinase inhibitors.
Targeting the Epidermal Growth Factor Receptor (EGFR) Family in Solid Tumors
The EGFR family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2), are key drivers of cell proliferation, survival, and differentiation. Their overexpression or mutation is frequently observed in a variety of solid tumors. Pyrrolo[3,2-d]pyrimidine derivatives have been successfully developed as dual inhibitors of EGFR and HER2.[1][2][3] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation and activation of downstream signaling pathways.
Certain derivatives have been specifically designed to target mutant forms of EGFR, such as the T790M "gatekeeper" mutation that confers resistance to first-generation EGFR inhibitors.[4] These next-generation inhibitors often feature a covalent warhead that forms an irreversible bond with a cysteine residue in the active site, providing sustained inhibition.[4] The design of these molecules often involves exploring novel "back-pocket" binders to enhance potency and selectivity.[1][2]
Signaling Pathway: EGFR Inhibition by Pyrrolo[3,2-d]pyrimidine Derivatives
Caption: Inhibition of EGFR signaling by a pyrrolo[3,2-d]pyrimidine derivative.
Modulating the JAK-STAT Pathway
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling from cytokine receptors. The JAK-STAT pathway plays a crucial role in immunity, inflammation, and hematopoiesis. Aberrant JAK signaling is implicated in autoimmune diseases like rheumatoid arthritis and in myeloproliferative neoplasms.[5] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of JAKs, with some exhibiting selectivity for specific family members like JAK3.[6][7] By blocking the ATP-binding site of JAKs, these compounds prevent the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of pro-inflammatory and proliferative genes.
Broader Kinase Inhibition: KDR and Src
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold is further demonstrated by its application in targeting other key oncogenic kinases. Derivatives have been developed as inhibitors of Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, a key mediator of angiogenesis.[8][9] These compounds often act as Type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase.[8][9] Additionally, pyrrolo[2,3-d]pyrimidines have been identified as inhibitors of Src tyrosine kinase, a non-receptor tyrosine kinase involved in cell motility, proliferation, and survival, with activity against glioblastoma.[10]
Mechanism 2: Antagonism of G-Protein Coupled Receptors
Beyond the realm of kinase inhibition, pyrrolo[3,2-d]pyrimidine derivatives have been shown to modulate the activity of G-protein coupled receptors (GPCRs). A notable example is their activity as antagonists of the neuropeptide Y5 (NPY5) receptor.[11][12][13] The NPY5 receptor is involved in the regulation of food intake and energy balance, making it a potential target for the treatment of obesity.[11][13] In this context, the pyrrolo[3,2-d]pyrimidine core serves as a scaffold to present the necessary pharmacophoric features for binding to the receptor and blocking the downstream signaling initiated by the endogenous ligand, neuropeptide Y.
Mechanism 3: Targeting Cellular Metabolism
More recently, the therapeutic potential of pyrrolo[3,2-d]pyrimidines has been expanded to include the targeting of metabolic enzymes. A novel class of these derivatives has been designed to inhibit one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids that is often upregulated in cancer cells.[14][15]
Specifically, these compounds have been shown to target serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme that catalyzes the conversion of serine to glycine and a one-carbon unit.[14][16] By inhibiting SHMT2, these derivatives disrupt the supply of one-carbon units for nucleotide synthesis, leading to anti-proliferative effects.[14][16] Some of these compounds exhibit multi-targeted activity, also inhibiting cytosolic enzymes involved in purine biosynthesis.[14]
Experimental Workflows for Mechanistic Elucidation
A rigorous and multi-faceted experimental approach is essential to fully characterize the mechanism of action of a novel pyrrolo[3,2-d]pyrimidine derivative. The following section outlines key in vitro and cellular assays.
Workflow for Characterization of a Novel Pyrrolo[3,2-d]pyrimidine Derivative
Caption: A generalized experimental workflow for characterizing a novel pyrrolo[3,2-d]pyrimidine derivative.
In Vitro Assays for Target Engagement and Potency
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This is a robust, high-throughput method for quantifying kinase activity and inhibition.
-
Principle: HTRF assays measure the phosphorylation of a substrate by a kinase. The assay uses two antibodies, one labeled with a europium cryptate (donor) that recognizes the substrate, and another labeled with a second fluorophore (acceptor) that recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated, the antibodies bind in close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting signal is proportional to the extent of substrate phosphorylation.
-
Protocol Outline:
-
Dispense the pyrrolo[3,2-d]pyrimidine derivative at various concentrations into a 384-well plate.
-
Add the kinase and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (donor and acceptor antibodies).
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC50 value.[1][7][9][16][17]
-
Radioligand Binding Assay for GPCRs
This classic method is used to determine the affinity of a compound for a receptor.
-
Principle: This assay measures the ability of a test compound to compete with a radioactively labeled ligand for binding to a receptor.
-
Protocol Outline:
-
Prepare cell membranes expressing the target GPCR.
-
In a multi-well plate, incubate the membranes with a fixed concentration of a high-affinity radioligand and varying concentrations of the pyrrolo[3,2-d]pyrimidine derivative.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a filter mat.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.[4][6][18][19]
-
Cellular Assays to Determine Mechanism of Action
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a widely used method to assess the effect of a compound on cell proliferation and cytotoxicity.
-
Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains luciferase and its substrate, which in the presence of ATP, produce a luminescent signal that is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well or 384-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyrrolo[3,2-d]pyrimidine derivative for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the GI50 (50% growth inhibition) or IC50 value.[11][12][15][20][21]
-
Western Blotting for Phosphoprotein Analysis
This technique is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.
-
Protocol Outline:
-
Treat cells with the pyrrolo[3,2-d]pyrimidine derivative for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][22]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA for phosphoproteins) to prevent non-specific antibody binding.[13][14]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.[2][14][23]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement of a compound in a cellular context.
-
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to a temperature that causes partial denaturation of the target protein. The amount of soluble, non-denatured protein remaining is then quantified. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.
-
Protocol Outline:
-
Treat intact cells or cell lysates with the pyrrolo[3,2-d]pyrimidine derivative or a vehicle control.
-
Heat the samples to a range of temperatures to generate a melt curve, or to a single, optimized temperature for an isothermal dose-response.
-
Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the soluble target protein in the supernatant, typically by western blotting or an immunoassay like AlphaScreen®.
-
A shift in the melting temperature or an increase in the soluble protein at a given temperature in the presence of the compound confirms target engagement.[3][5][8][24][25]
-
| Assay | Purpose | Typical Output |
| HTRF Kinase Assay | Quantify kinase inhibition | IC50 value |
| Radioligand Binding | Determine receptor affinity | Ki value |
| CellTiter-Glo® | Measure cell viability/cytotoxicity | GI50 or IC50 value |
| Western Blotting | Assess pathway modulation | Changes in protein phosphorylation |
| CETSA | Confirm target engagement in cells | Thermal melt curve shift |
Conclusion: A Scaffold for Future Therapies
The pyrrolo[3,2-d]pyrimidine scaffold has demonstrated remarkable versatility, serving as a foundation for the development of a wide array of targeted therapies. From potent kinase inhibitors that form the backbone of modern oncology to novel modulators of metabolic pathways and GPCRs, the adaptability of this chemical motif is undeniable. A thorough understanding of the diverse mechanisms of action of these derivatives, coupled with a robust suite of experimental techniques for their characterization, is paramount for the continued success of drug discovery efforts centered on this privileged structure. As our understanding of disease biology deepens, the pyrrolo[3,2-d]pyrimidine core is poised to remain a vital tool in the development of the next generation of precision medicines.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phos-tag.com [phos-tag.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. multispaninc.com [multispaninc.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. promega.com [promega.com]
- 15. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. promega.com [promega.com]
- 20. scribd.com [scribd.com]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. scispace.com [scispace.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine molecular weight
An In-Depth Technical Guide to 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Properties, Reactivity, and Applications
Introduction
This compound is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system. This pyrrolopyrimidine core is isosteric to purine, making it a privileged scaffold in medicinal chemistry. The presence of two reactive chlorine atoms at the C2 and C4 positions renders the molecule a highly versatile and valuable building block for the synthesis of a diverse array of more complex, biologically active molecules.[1][2] Its utility spans pharmaceutical development, particularly in oncology and virology, as well as agrochemical research.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, key applications, and essential experimental protocols for researchers, chemists, and drug development professionals.
Chapter 1: Physicochemical Properties and Identification
The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is critical for its appropriate handling, storage, and application in synthetic chemistry.
Key Properties
| Property | Value | Source(s) |
| Molecular Weight | 188.01 g/mol | [3][4][5][6] |
| Exact Mass | 186.970398 Da | [3][7] |
| Molecular Formula | C₆H₃Cl₂N₃ | [3][4][5] |
| CAS Number | 63200-54-4 | [3][4][8] |
| Physical Form | Solid | [8] |
| Melting Point | 226-228 °C | [3] |
| Density | 1.7 ± 0.1 g/cm³ | [3] |
| Flash Point | 167.7 ± 8.5 °C | [3] |
| XLogP3 | 2.3 | [3] |
Structural and Spectroscopic Identifiers
Correct structural identification is paramount for experimental success. The following identifiers and spectral data are used for confirmation.
-
IUPAC Name: this compound[4]
-
SMILES: ClC1=NC2=C(NC=C2)C(Cl)=N1[4]
-
Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available through specialized databases such as ChemicalBook, which are essential for structure verification and purity assessment.[9]
Chapter 2: Reactivity and Chemical Behavior
The synthetic utility of this compound is dominated by the reactivity of its two chlorine substituents. The electron-deficient nature of the pyrimidine ring makes the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for the sequential and selective introduction of various functional groups, forming the basis of its role as a molecular scaffold.
The two chlorine atoms exhibit differential reactivity, which can often be exploited to achieve selective substitution. The C4 position is generally more reactive towards nucleophiles than the C2 position. This selectivity is influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature, enabling chemists to construct specific isomers.
Below is a diagram illustrating the general workflow for sequential nucleophilic substitution, a cornerstone of this scaffold's application.
Caption: General workflow for sequential nucleophilic substitution reactions.
Chapter 3: Applications in Research and Development
The pyrrolopyrimidine scaffold is a cornerstone in modern drug discovery. The ability to readily modify the 2,4-dichloro precursor makes it an invaluable intermediate for creating libraries of compounds for biological screening.
Pharmaceutical Development
This compound is a key starting material for a range of therapeutic agents.[1]
-
Anticancer Agents: The scaffold is integral to the design of kinase inhibitors. Many kinase inhibitors target the ATP-binding site, and the pyrrolopyrimidine core mimics the natural purine structure of ATP. Its derivatives are explored in oncology for targeting specific signaling pathways involved in tumor growth.[1][10] The related 7H-pyrrolo[2,3-d]pyrimidine core, for example, is central to the JAK inhibitor Tofacitinib, highlighting the scaffold's clinical relevance.[11]
-
Antiviral Agents: By serving as a precursor to modified nucleoside analogs, this compound plays a role in the development of drugs targeting viral replication.[1][12]
-
Neurology and Beyond: Its versatility extends to other therapeutic areas, including neurology, where derivatives are synthesized to modulate CNS targets.[1]
Agrochemicals
In agriculture, this compound is used to develop next-generation crop protection agents.[1]
-
Herbicides and Fungicides: The reactivity of the compound allows for the creation of potent herbicides and fungicides that act on specific biological targets in weeds and pathogenic fungi, respectively, contributing to sustainable agriculture.[1]
Biochemical Research
As a research tool, this compound is used to synthesize molecular probes and inhibitors for studying biological systems.[1] This includes developing ligands for enzyme inhibition and receptor binding assays, which helps in elucidating biological pathways and validating new therapeutic targets.[1]
Chapter 4: Experimental Protocols
Adherence to proper handling and experimental procedures is crucial for safety and achieving reproducible results.
Protocol: Safe Handling and Storage
This compound is classified as hazardous and requires careful handling.[3]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][14]
-
Dispensing: As a solid, avoid generating dust when weighing or transferring the material. Use appropriate tools and handle gently.
-
Storage: The compound is reported to be air-sensitive.[13] Store the container tightly closed in a dry, cool, and well-ventilated place, preferably in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen).[8][13] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[13]
-
Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations.[3][15]
Protocol: Representative Nucleophilic Aromatic Substitution
This protocol provides a general, illustrative methodology for the substitution of the C4-chloro position with an amine nucleophile. Note: This is a representative procedure and must be adapted and optimized for specific substrates and nucleophiles.
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Purge the flask with an inert gas (e.g., argon).
-
Causality: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially if using organometallic reagents or sensitive substrates.
-
-
Solvent and Reagent Addition:
-
Add a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) to dissolve the starting material.
-
Add the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Causality: The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An aprotic polar solvent is chosen to solubilize the reagents and facilitate the SₙAr mechanism.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Causality: Gentle heating increases the reaction rate. Monitoring is essential to determine the point of completion and prevent the formation of degradation products or disubstituted byproducts.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into water or an ice-water mixture. This will often precipitate the crude product.
-
Causality: The product is typically less soluble in water than the polar solvent and inorganic salts, allowing for initial separation via precipitation or extraction.
-
Collect the solid by vacuum filtration or extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Wash the collected solid or organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or recrystallization to obtain the pure C4-substituted product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Chapter 5: Safety and Hazard Information
It is imperative to be fully aware of the hazards associated with this chemical before handling.
GHS Hazard Classification
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3] |
| Skin Irritation | H315: Causes skin irritation.[3] |
| Eye Irritation | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[3] |
Precautionary and First-Aid Measures
-
Prevention: Do not eat, drink, or smoke when using this product.[3][15] Wash hands thoroughly after handling.[3][15] Wear protective gloves, clothing, and eye/face protection.[3][15] Use only in a well-ventilated area and avoid breathing dust.[3][15]
-
IF ON SKIN: Wash with plenty of water. If irritation occurs, get medical help.[3][15] Take off contaminated clothing and wash it before reuse.[3][15]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][15]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][15]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance in drug discovery and agrochemical development cannot be overstated. Its well-defined reactivity, particularly for sequential nucleophilic substitution, provides a reliable and flexible platform for synthesizing diverse libraries of bioactive compounds. A thorough understanding of its properties, handling requirements, and chemical behavior, as detailed in this guide, is essential for any researcher aiming to leverage this powerful molecular scaffold for innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS 63200-54-4 [matrix-fine-chemicals.com]
- 5. allbiopharm.com [allbiopharm.com]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - this compound (C6H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 63200-54-4 [sigmaaldrich.com]
- 9. This compound(63200-54-4) 1H NMR spectrum [chemicalbook.com]
- 10. Buy this compound-6-carboxylic acid | 1781241-35-7 [smolecule.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
Spectroscopic Data of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its unique pyrrolo-pyrimidine core makes it a valuable building block in the synthesis of various bioactive molecules, particularly in the fields of oncology and neurology.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.
This guide delves into the core spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section will provide a theoretical foundation, detailed experimental protocols, data interpretation, and visual aids to facilitate a deeper understanding.
Molecular Structure and Overview
This compound possesses a fused ring system consisting of a pyrimidine ring and a pyrrole ring. The presence of two chlorine atoms and the nitrogen-rich heterocyclic core dictates its chemical reactivity and spectroscopic behavior.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Theoretical Considerations: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, while the coupling constant (J) reveals the connectivity between neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation:
Based on the available spectrum[3] and analysis of related pyrrolopyrimidine structures, the following proton signals are expected:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.5 - 7.8 | Doublet | ~2.5 - 3.5 |
| H-7 | ~6.5 - 6.8 | Doublet | ~2.5 - 3.5 |
| N-H | ~12.0 - 12.5 | Broad Singlet | - |
The two doublets for H-6 and H-7 arise from their coupling to each other. The broad singlet for the N-H proton is characteristic of a proton attached to a nitrogen atom and its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
Theoretical Considerations: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.
Experimental Protocol:
-
Sample Preparation: A higher concentration is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a spectrometer with a broadband probe tuned to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans is necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-4 | ~155 - 160 |
| C-4a | ~115 - 120 |
| C-6 | ~125 - 130 |
| C-7 | ~100 - 105 |
| C-7a | ~145 - 150 |
The carbons C-2 and C-4, being attached to electronegative chlorine and nitrogen atoms, are expected to resonate at the lowest field. The pyrrole ring carbons, C-6 and C-7, will appear at higher field.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Theoretical Considerations: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion can undergo fragmentation, providing valuable structural information.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the solid or a solution of the compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Data Interpretation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.
| m/z | Ion | Relative Abundance | Notes |
| 187/189/191 | [M]⁺ | High | Molecular ion with characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |
| 152/154 | [M-Cl]⁺ | Moderate | Loss of a chlorine atom. |
| 125 | [M-2Cl]⁺ | Low | Loss of both chlorine atoms. |
Infrared (IR) Spectroscopy
Theoretical Considerations: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying the presence of specific functional groups.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation:
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H stretch | Pyrrole N-H |
| ~3100 | C-H stretch | Aromatic C-H |
| ~1600-1450 | C=C and C=N stretch | Aromatic rings |
| ~1100-1000 | C-Cl stretch | Chloroalkane |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Considerations: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
Predicted UV-Vis Data:
While no specific UV-Vis spectrum for this compound was found, related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones show broad absorption bands around 290 nm.[4] The electronic transitions in this compound are expected to be π → π* transitions within the aromatic system. The presence of the chlorine atoms and the fused heterocyclic system will influence the exact position of the absorption maxima. It is reasonable to predict absorption maxima in the range of 270-320 nm.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, MS, IR, and UV-Vis spectroscopy allows for unambiguous structure confirmation and purity assessment, which are critical for its application in research and development. The provided protocols and interpretations serve as a valuable resource for scientists working with this important heterocyclic compound.
References
In Vitro Evaluation of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Analogues: A Technical Guide for Preclinical Drug Discovery
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core
The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core is a versatile and highly valuable scaffold in medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an ideal starting point for designing potent inhibitors of protein kinases.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, kinase inhibitors have become a major focus of modern oncology drug discovery.[4]
Analogues derived from the pyrrolo[3,2-d]pyrimidine scaffold have demonstrated significant inhibitory activity against a range of clinically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][6][7][8][9] Modifications at the 2- and 4-positions of the pyrimidine ring, as well as the 5-position of the pyrrole ring, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7]
This technical guide provides a comprehensive overview of the in vitro methodologies required to rigorously evaluate the biological activity of novel this compound analogues. The experimental workflow is designed to progress from broad-based screening to detailed mechanistic studies, providing the critical data necessary to identify promising lead candidates for further preclinical development.
Phase 1: Primary Screening Cascade for Hit Identification
The initial phase of evaluation focuses on identifying analogues with significant biological activity. This is typically achieved through a combination of biochemical and cell-based assays conducted in a high-throughput format.
Biochemical Kinase Inhibition Assays: Assessing Direct Target Engagement
The primary rationale for targeting the pyrrolo[3,2-d]pyrimidine scaffold is its potential to inhibit protein kinases. Therefore, the first step is to assess the direct inhibitory activity of the synthesized analogues against a panel of purified kinases.
Causality Behind Experimental Choice: A direct biochemical assay is essential to confirm that the observed biological effects are due to the inhibition of the intended kinase target(s) and not off-target effects or general cytotoxicity. Luminescence-based assays, such as the Kinase-Glo® MAX assay, are widely used due to their high sensitivity, broad dynamic range, and suitability for high-throughput screening.[10][11][12] This assay quantifies the amount of ATP remaining after a kinase reaction; a higher luminescent signal indicates less ATP consumption and therefore greater kinase inhibition.[13]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol: VEGFR2 Kinase Inhibition Assay [10][11][13]
-
Preparation:
-
Prepare a master mixture containing 5x Kinase Buffer, 500 µM ATP, and a suitable poly (Glu, Tyr) substrate.[10][11]
-
Perform serial dilutions of the test pyrrolopyrimidine analogues in 1x Kinase Buffer with a consistent concentration of DMSO.
-
Dilute recombinant human VEGFR2 enzyme to a working concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.[10][11]
-
-
Assay Execution:
-
Add 25 µl of the master mixture to each well of a white 96-well plate.[13]
-
Add 5 µl of the diluted test compounds to the "Test Wells".
-
Add 5 µl of the DMSO-containing buffer to the "Positive Control" (100% activity) wells.[10]
-
To the "Blank" wells (no enzyme), add 20 µl of 1x Kinase Buffer.[10]
-
Initiate the reaction by adding 20 µl of the diluted VEGFR2 enzyme to the "Test Wells" and "Positive Control" wells.[10]
-
Mix gently and incubate the plate at 30°C for 45 minutes.[10][11]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Kinase Inhibition Profile
| Compound ID | EGFR IC50 (nM) | HER2 IC50 (nM) | VEGFR2 IC50 (nM) | Src IC50 (nM) |
| PY-001 | 15 | 25 | 150 | >1000 |
| PY-002 | 250 | 300 | 25 | 800 |
| PY-003 | >1000 | >1000 | >1000 | 50 |
| Sunitinib | 93 | - | 261 | - |
| Erlotinib | 55 | - | - | - |
| Hypothetical data for illustrative purposes. Sunitinib and Erlotinib are used as reference compounds.[14] |
Cell Viability Assays: Assessing Antiproliferative Activity
While biochemical assays confirm target engagement, cell-based assays are crucial for determining if this inhibition translates into a functional cellular response, such as the inhibition of cancer cell proliferation.[15]
Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16] This assay is a cost-effective and reliable method for initial cytotoxicity screening across multiple cancer cell lines.[3]
Detailed Protocol: MTT Cell Viability Assay [17][18]
-
Cell Plating:
-
Harvest and count cells from a logarithmic growth phase culture. Ensure cell viability is >90%.
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µl of culture medium.
-
Incubate overnight (or for 6-24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolopyrimidine analogues in culture medium.
-
Remove the old medium from the wells and add 100 µl of medium containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.
-
Incubate the plates for a specified period, typically 48 or 72 hours.[18]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[17]
-
Mix thoroughly and incubate overnight at 37°C, or for a few hours at room temperature on an orbital shaker, to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Presentation: Antiproliferative Activity (GI50)
| Compound ID | A549 (Lung) GI50 (µM) | BT-474 (Breast) GI50 (µM) | HCT116 (Colon) GI50 (µM) | U87 (Glioblastoma) GI50 (µM) |
| PY-001 | 0.5 | 0.056 | 1.2 | 5.8 |
| PY-002 | 10.2 | 15.5 | 0.8 | 2.5 |
| PY-003 | >50 | >50 | >50 | 7.1 |
| Hypothetical data for illustrative purposes. GI50 is the concentration required to inhibit cell growth by 50%. BT-474 is a HER2-overexpressing cell line.[7] U87 is a glioblastoma cell line.[19] |
Phase 2: Mechanistic Elucidation of Lead Compounds
Once potent "hit" compounds are identified, the next phase involves understanding how they exert their antiproliferative effects at a cellular level. This is critical for confirming the mechanism of action and identifying potential biomarkers of response.
Cell Cycle Analysis: Investigating Proliferation Blockade
Many kinase inhibitors exert their effects by disrupting the cell cycle, a tightly regulated process that governs cell division.[20][21][22] For example, inhibitors of kinases involved in G1/S or G2/M transitions can cause cells to arrest in these phases, preventing them from replicating.[23]
Causality Behind Experimental Choice: Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the gold standard for cell cycle analysis. PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant increase in the population of cells in a specific phase following treatment suggests the compound induces cell cycle arrest at that checkpoint.[24]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assays: Determining the Mode of Cell Death
A critical question for any anticancer agent is whether it is cytostatic (inhibits growth) or cytotoxic (induces cell death). If a compound is cytotoxic, it is important to determine if it induces apoptosis (programmed cell death), a more desirable outcome than necrosis.
Causality Behind Experimental Choice: Annexin V/PI staining followed by flow cytometry is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium iodide is a fluorescent dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells) and stain the DNA. This dual-staining approach provides a quantitative assessment of apoptosis induction.[25]
Data Interpretation: Annexin V/PI Staining
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and then the upper-right quadrants over time.[25][26]
Phase 3: Target Validation and Pathway Analysis
The final phase of in vitro evaluation aims to confirm that the cellular effects observed are a direct consequence of inhibiting the intended kinase target and its downstream signaling pathway.
Causality Behind Experimental Choice: Western blotting is a powerful technique used to detect specific proteins in a sample. To validate the mechanism of action of a kinase inhibitor, one can assess the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates. A potent and specific inhibitor should reduce the phosphorylation of these proteins without significantly affecting their total protein levels.
Signaling Pathway and Point of Inhibition
For an EGFR inhibitor, for instance, one would expect to see a decrease in phosphorylated EGFR (p-EGFR) and downstream effectors like phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK).
Caption: Inhibition of the EGFR signaling cascade by a pyrrolopyrimidine analogue.
By performing these integrated in vitro evaluations, researchers can build a comprehensive data package for their this compound analogues, enabling a data-driven approach to selecting the most promising candidates for in vivo studies and further clinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. | Semantic Scholar [semanticscholar.org]
- 9. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. CDK inhibitors: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. noblelifesci.com [noblelifesci.com]
- 26. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Design
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, an isomer of the biologically significant 7-deazapurine scaffold, represents a "privileged structure" in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, allows derivatives of this heterocycle to function as competitive inhibitors for a wide array of ATP-dependent enzymes, most notably protein kinases[1]. The dysregulation of kinase signaling pathways is a hallmark of numerous pathologies, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a cornerstone of modern therapeutic intervention[2].
The strategic derivatization of the pyrrolo[3,2-d]pyrimidine scaffold has led to the discovery of potent and selective inhibitors targeting various kinase families, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis in tumors[3]. Furthermore, this scaffold has been explored for the development of agents targeting other important biomolecules, such as neuropeptide Y5 receptors, and as general antiproliferative compounds.
At the heart of this chemical exploration lies a versatile and highly reactive starting material: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine . The two chlorine atoms on the pyrimidine ring serve as excellent leaving groups, amenable to sequential and often regioselective displacement by a diverse range of nucleophiles. This allows for the systematic construction of chemical libraries and the fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide to the strategic use of this compound in drug design, from its synthesis and chemical manipulation to the biological evaluation of its derivatives.
Physicochemical Properties and Reactivity
Molecular Formula: C₆H₃Cl₂N₃ Molecular Weight: 188.02 g/mol Appearance: Typically a solid at room temperature.
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the pyrimidine ring, further activated by the two electron-withdrawing chlorine atoms, makes the C2 and C4 positions highly susceptible to attack by nucleophiles.
Regioselectivity of Nucleophilic Aromatic Substitution
A critical consideration in the functionalization of this compound is the regioselectivity of the first nucleophilic substitution. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized over both nitrogen atoms of the pyrimidine ring.
However, this inherent selectivity can be influenced and even reversed by several factors:
-
Nature of the Nucleophile: Sterically hindered nucleophiles may favor attack at the less hindered C2 position. The electronic properties of the nucleophile also play a role.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can modulate the regioselectivity.
-
Substituents on the Pyrrole Ring: Electron-donating or -withdrawing groups on the pyrrole moiety can influence the electron density distribution in the pyrimidine ring, thereby affecting the relative reactivity of the C2 and C4 positions.
Understanding and controlling this regioselectivity is paramount for the rational design and efficient synthesis of target molecules.
Caption: General reactivity of this compound.
Synthetic Protocols
Protocol 1: Synthesis of the Starting Material: this compound
The synthesis of this compound is typically achieved through the chlorination of the corresponding dihydroxy precursor, 2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine (also known as pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione).
Step 1: Synthesis of 2,4-Dihydroxy-5H-pyrrolo[3,2-d]pyrimidine
This protocol describes a potential route adapted from the synthesis of related pyrrolopyrimidines.
-
Materials:
-
Ethyl 3-aminopyrrole-2-carboxylate
-
Urea
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add ethyl 3-aminopyrrole-2-carboxylate and urea.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water and then ethanol, and dry under vacuum to yield 2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine.
-
Step 2: Chlorination of 2,4-Dihydroxy-5H-pyrrolo[3,2-d]pyrimidine
-
Materials:
-
2,4-Dihydroxy-5H-pyrrolo[3,2-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or N,N-diethylaniline
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine in an excess of phosphorus oxychloride.
-
Add a catalytic amount of DIPEA or N,N-diethylaniline to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Caption: Synthesis of this compound.
Protocol 2: Regioselective Monosubstitution with an Amine Nucleophile (C4-Substitution)
This protocol describes a general procedure for the regioselective substitution at the C4 position with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile (1.1 eq.) and DIPEA (1.5 eq.).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 4-amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative.
-
Caption: C4-selective amination of the dichloropyrrolopyrimidine.
Protocol 3: Disubstitution with Two Different Amine Nucleophiles
This protocol outlines a stepwise approach to introduce two different amine functionalities at the C4 and C2 positions.
-
Materials:
-
4-Amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative (from Protocol 2)
-
Second amine nucleophile
-
Solvent (e.g., DMF, dioxane)
-
Base (e.g., K₂CO₃ or DIPEA)
-
-
Procedure:
-
Dissolve the 4-amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative (1.0 eq.) in the chosen solvent.
-
Add the second amine nucleophile (1.2-1.5 eq.) and the base (2.0 eq.).
-
Heat the reaction mixture to a higher temperature (e.g., 100-150 °C) as the second substitution is generally less facile.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and partition between an organic solvent and water.
-
Work up the organic layer as described in Protocol 2.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the 2,4-diamino-5H-pyrrolo[3,2-d]pyrimidine derivative.
-
Caption: Stepwise disubstitution of the pyrrolopyrimidine core.
Data Presentation: Structure-Activity Relationship (SAR) of Pyrrolo[3,2-d]pyrimidine Derivatives as KDR (VEGFR2) Inhibitors
The following table presents a selection of pyrrolo[3,2-d]pyrimidine derivatives and their corresponding inhibitory activity (IC₅₀) against KDR, illustrating the impact of substitutions at the C4 position. This data is adapted from the work of Oguro et al..
| Compound ID | R¹ (at C4) | KDR IC₅₀ (nM) |
| 1 | 4-(3-Trifluoromethylphenyl)ureido-2-fluorophenoxy | 3.2 |
| 2 | 4-(3-Chlorophenyl)ureido-2-fluorophenoxy | 5.6 |
| 3 | 4-(4-Chlorophenyl)ureido-2-fluorophenoxy | 7.8 |
| 4 | 4-(3,4-Dichlorophenyl)ureido-2-fluorophenoxy | 4.5 |
| 5 | 4-(3-Methylphenyl)ureido-2-fluorophenoxy | 11 |
| 6 | 4-Phenylureido-2-fluorophenoxy | 25 |
| 7 | 4-(3-Methoxyphenyl)ureido-2-fluorophenoxy | 18 |
Note: The core structure for these compounds is a 5-methyl-5H-pyrrolo[3,2-d]pyrimidine with the R¹ substituent attached at the C4 position.
Interpretation of SAR Data: This dataset highlights the sensitivity of KDR inhibition to the electronic and steric properties of the substituent at the C4 position. The presence of a urea-linked phenyl group is a common feature in these potent inhibitors. Electron-withdrawing groups, such as trifluoromethyl and chloro, on the terminal phenyl ring generally lead to higher potency.
Biological Evaluation: In Vitro Kinase Inhibition Assay
This protocol outlines a luminescence-based in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase, such as VEGFR2. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Materials:
-
Recombinant kinase (e.g., VEGFR2)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescent ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 2.5 µL of the serially diluted test compound or a DMSO control.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. Its predictable yet tunable reactivity allows for the systematic exploration of chemical space and the optimization of lead compounds. By understanding the principles of regioselective substitution and employing robust synthetic and biological evaluation protocols, researchers can effectively leverage this privileged scaffold in their drug discovery endeavors.
References
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives: An Application Note for Researchers
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, an isomer of the biologically prevalent purine system (often referred to as 9-deazapurine), represents a privileged scaffold in medicinal chemistry and drug development.[1] Its structural analogy to endogenous purines allows for interaction with a multitude of biological targets, particularly ATP-binding sites within kinases. This has led to the development of numerous derivatives exhibiting potent activities as kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][3] For instance, certain pyrrolo[3,2-d]pyrimidine derivatives have been explored as dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), crucial targets in oncology.[2] The therapeutic potential of this heterocyclic system underscores the need for robust and versatile synthetic protocols to enable further exploration of its structure-activity relationships (SAR).
This application note provides a detailed guide to the synthesis of substituted pyrrolo[3,2-d]pyrimidines, focusing on scientifically sound and field-proven methodologies. We will delve into the rationale behind key experimental choices, provide step-by-step protocols, and present data in a clear, accessible format for researchers in organic synthesis and drug discovery.
Strategic Approaches to the Pyrrolo[3,2-d]pyrimidine Core
The construction of the bicyclic pyrrolo[3,2-d]pyrimidine system can be broadly categorized into two main strategies:
-
Strategy A: Pyrimidine Ring Annulation onto a Pre-formed Pyrrole Core. This convergent approach involves the synthesis of a suitably functionalized pyrrole precursor, followed by the construction of the pyrimidine ring.
-
Strategy B: Pyrrole Ring Formation from a Substituted Pyrimidine. This strategy begins with a functionalized pyrimidine ring, onto which the pyrrole ring is subsequently annulated.
The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Protocol I: Domino C–N Coupling/Hydroamination from Substituted Uracils (Strategy B)
This powerful and efficient method constructs the pyrrolo[3,2-d]pyrimidine core through a palladium-catalyzed domino reaction sequence, starting from readily available 5-bromo-6-chloro-1,3-dimethyluracil.[4] The sequence involves an initial Sonogashira coupling to introduce an alkyne moiety, followed by a one-pot C-N coupling (Buchwald-Hartwig type) and intramolecular hydroamination.[4][5]
Causality of Experimental Design:
-
Sonogashira Coupling: This step is crucial for installing the carbon framework necessary for the subsequent cyclization. The use of a palladium catalyst, such as Pd(OAc)₂, and a copper(I) co-catalyst is standard for this transformation, facilitating the coupling of the aryl bromide with a terminal alkyne.
-
Domino C-N Coupling/Hydroamination: The choice of a palladium catalyst and a suitable phosphine ligand (e.g., DPEphos) is critical for the efficiency of the domino reaction.[6] The base, typically a phosphate salt like K₃PO₄, is essential for both the deprotonation of the aniline nitrogen in the Buchwald-Hartwig coupling and for facilitating the subsequent intramolecular hydroamination onto the alkyne.[4] Dimethylacetamide (DMA) is often used as a high-boiling polar aprotic solvent to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Visual Workflow:
Caption: Domino synthesis of pyrrolo[3,2-d]pyrimidines.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 5-Bromo-6-chloro-1,3-dimethyluracil
This starting material can be prepared from 6-chloro-1,3-dimethyluracil via bromination, following established literature procedures.[4]
Step 2: Sonogashira Coupling to form Alkynylated Uracil
-
To a solution of 5-bromo-1,3-dimethyl-6-(arylethynyl)pyrimidine-2,4(1H,3H)-dione (1.0 mmol) in a suitable solvent like DMF or a mixture of THF and water, add the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add a base, such as triethylamine (3.0 mmol).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynylated uracil.
Step 3: Domino C–N Coupling/Hydroamination
-
In a reaction vial, combine the alkynylated uracil (1.0 equiv), the desired aniline (1.2 equiv), Pd(OAc)₂ (5 mol%), DPEphos (5 mol%), and K₃PO₄ (3 equiv).
-
Add anhydrous dimethylacetamide (DMA) as the solvent.
-
Seal the vial and heat the reaction mixture to 100 °C for 15 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (e.g., heptane/ethyl acetate) to yield the final pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.[6]
Data Presentation: Scope and Yields
| Entry | R¹ (on Alkyne) | R² (on Aniline) | Product | Yield (%) |
| 1 | p-Tolyl | p-Tolyl | 4a | 43 |
| 2 | Phenyl | p-Tolyl | 4c | 46 |
| 3 | m-Tolyl | o-Tolyl | 4g | 48 |
| 4 | Thien-2-yl | p-Tolyl | 4m | 51 |
| Data adapted from Figueira de Abreu, R. M. et al., Beilstein J. Org. Chem., 2025.[6] |
Protocol II: Synthesis from 3-Aminopyrrole Precursors (Strategy A)
This approach builds the pyrimidine ring onto a pre-functionalized 3-aminopyrrole. The initial pyrrole synthesis can be achieved via a Thorpe-Ziegler cyclization of α-amino nitriles. This method offers great flexibility in introducing substituents on the pyrrole ring.
Causality of Experimental Design:
-
Thorpe-Ziegler Cyclization: This intramolecular condensation of dinitriles is a classic method for forming five-membered rings. It proceeds via a base-catalyzed deprotonation at the α-carbon of one nitrile, followed by nucleophilic attack on the carbon of the second nitrile group. A strong, non-nucleophilic base is often employed to facilitate the initial deprotonation.
-
Pyrimidine Ring Formation: The cyclization of the 3-aminopyrrole with a suitable C1 synthon (e.g., formamidine acetate or urea) closes the pyrimidine ring. The choice of the cyclizing agent determines the substitution pattern at the 2- and 4-positions of the pyrimidine moiety.
Visual Workflow:
Caption: Synthesis via 3-aminopyrrole intermediates.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Substituted 3-Aminopyrroles
-
Synthesize the appropriate α-amino nitrile precursor. For example, 3-anilino-2-cyanoacrylonitrile can be reacted with an α-haloketone in the presence of a base (e.g., triethylamine) to initiate the Thorpe-Ziegler cyclization.
-
The reaction is typically carried out in a polar solvent like ethanol or DMF at room temperature or with gentle heating.
-
The resulting 3-aminopyrrole derivative is isolated by filtration or extraction and purified by crystallization or chromatography.
Step 2: Construction of the Pyrimidine Ring
-
Dissolve the 3-aminopyrrole derivative (1.0 equiv) in a suitable solvent, such as ethanol or acetic acid.
-
Add the cyclizing agent. For example, to synthesize a 4-amino-pyrrolo[3,2-d]pyrimidine, add formamidine acetate (1.5 equiv).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Protocol III: One-Pot, Three-Component Synthesis
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. A notable MCR for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves the condensation of a 6-aminouracil derivative, an arylglyoxal hydrate, and a C-H acid like 4-hydroxycoumarin, often catalyzed by an organocatalyst such as L-proline.[3]
Causality of Experimental Design:
-
Organocatalysis: L-proline acts as a bifunctional catalyst. Its secondary amine can form an enamine intermediate with the arylglyoxal, activating it for a subsequent Knoevenagel-type condensation. The carboxylic acid moiety can participate in proton transfer steps, facilitating the reaction cascade.
-
Reaction Cascade: The reaction likely proceeds through an initial condensation between the arylglyoxal and 4-hydroxycoumarin, followed by a Michael addition of the 6-aminouracil. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring, resulting in the final fused heterocyclic system. Acetic acid serves as a suitable polar, protic solvent that facilitates the various condensation and cyclization steps.
Visual Workflow:
Caption: One-pot, three-component synthesis workflow.
Step-by-Step Experimental Protocol:
-
In a round-bottom flask, combine 4-hydroxycoumarin (1.0 mmol), the desired arylglyoxal hydrate (1.0 mmol), 6-aminouracil or 1,3-dimethyl-6-aminouracil (1.0 mmol), and L-proline (0.1 mmol) in acetic acid (5 mL).
-
Heat the stirred solution under reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid product with cold ethanol and dry to obtain the pure pyrrolo[3,2-d]pyrimidine derivative.[3]
Data Presentation: Representative Characterization
| Compound | Ar group | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| 4a | Phenyl | 86 | >300 | 7.25-7.45 (m, 5H, Ar-H), 7.60 (d, 1H), 7.85 (d, 1H), 8.10 (s, 1H), 11.5 (s, 1H, NH), 12.1 (s, 1H, NH) |
| 4b | 4-Chlorophenyl | 82 | >300 | 7.40 (d, 2H), 7.50 (d, 2H), 7.62 (d, 1H), 7.88 (d, 1H), 8.12 (s, 1H), 11.6 (s, 1H, NH), 12.2 (s, 1H, NH) |
| Note: Spectroscopic data are illustrative and may vary based on the specific structure and solvent. |
Conclusion and Future Outlook
The pyrrolo[3,2-d]pyrimidine scaffold remains a highly attractive target for synthetic and medicinal chemists. The protocols detailed in this application note, including domino catalysis, synthesis from aminopyrrole precursors, and multi-component reactions, provide a versatile toolkit for accessing a wide range of derivatives. The choice of synthetic strategy should be guided by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Future efforts in this field will likely focus on developing even more efficient, stereoselective, and environmentally benign synthetic methodologies to further unlock the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 4. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. beilstein-journals.org [beilstein-journals.org]
The Strategic Application of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in Modern Cancer Research: A Guide for Drug Discovery Professionals
The relentless pursuit of targeted and effective cancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as privileged scaffolds, capable of interacting with a multitude of biological targets with high affinity and specificity. Among these, the pyrrolo[3,2-d]pyrimidine core, and specifically its highly reactive precursor 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine , stands out as a cornerstone in the synthesis of next-generation anticancer agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile chemical entity in cancer research.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Structure in Oncology
The pyrrolo[3,2-d]pyrimidine nucleus is a deaza-isostere of adenine, the fundamental purine base in ATP. This structural mimicry provides a rational basis for its use in designing molecules that can competitively bind to the ATP-binding sites of various enzymes crucial for cancer cell proliferation and survival. The dichloro- precursor, in particular, offers synthetic chemists a reactive handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1]
Key Therapeutic Strategies Employing this compound
The versatility of the this compound scaffold has been harnessed to develop inhibitors for two major classes of anticancer targets: protein kinases and metabolic enzymes.
Targeting the Kinome: A Plethora of Opportunities
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. The pyrrolo[3,2-d]pyrimidine core has been successfully utilized to generate potent inhibitors of various kinases implicated in oncogenesis.
A prime example is the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. By incorporating a diphenylurea moiety at the C4-position of the pyrrolo[3,2-d]pyrimidine core, researchers have synthesized compounds that potently inhibit VEGFR2 kinase activity.[2] One such derivative demonstrated significant inhibition of tumor growth in a DU145 human prostate cancer cell xenograft nude mouse model when administered orally.[2]
The general synthetic strategy often involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atoms on the pyrimidine ring are displaced by various amines or other nucleophiles.[3] This allows for the systematic modification of the scaffold to achieve desired target engagement and pharmacological properties.
Signaling Pathway: VEGFR2 Inhibition
Caption: Inhibition of VEGFR2 signaling by a pyrrolo[3,2-d]pyrimidine-based inhibitor.
Disrupting Cancer Metabolism: Targeting One-Carbon Metabolism
Cancer cells exhibit altered metabolic pathways to sustain their rapid growth. One such critical pathway is one-carbon (C1) metabolism, which provides the necessary building blocks for nucleotide and amino acid biosynthesis.[4] Novel pyrrolo[3,2-d]pyrimidine derivatives have been designed to target key enzymes in this pathway, such as serine hydroxymethyltransferase (SHMT) 2.[4]
These inhibitors have demonstrated broad-spectrum in vitro antitumor efficacy against various cancer cell lines, including lung, colon, and pancreatic cancer cells.[4] The lead compounds from these studies have shown the ability to induce complete responses in MIA PaCa-2 pancreatic tumor xenografts, providing a strong rationale for their further development.[4]
Signaling Pathway: Inhibition of One-Carbon Metabolism
Caption: Inhibition of SHMT2 in one-carbon metabolism by a pyrrolo[3,2-d]pyrimidine derivative.
Experimental Protocols and Methodologies
The following section provides detailed, step-by-step protocols for key experiments involving the synthesis and evaluation of anticancer agents derived from this compound.
Synthesis of a Pyrrolo[3,2-d]pyrimidine Derivative: A General Protocol
This protocol outlines a general method for the nucleophilic substitution reaction at the C4 position of the pyrrolo[3,2-d]pyrimidine core.
Experimental Workflow: Synthesis of a C4-Substituted Pyrrolo[3,2-d]pyrimidine
Caption: General workflow for the synthesis of a C4-substituted pyrrolo[3,2-d]pyrimidine derivative.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol) is added the desired nucleophile (1.1 eq) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq).
-
Rationale: The base is crucial to neutralize the HCl generated during the SNAr reaction, driving the reaction to completion. The choice of solvent depends on the solubility of the reactants and the reaction temperature.
-
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for a designated time (e.g., 4-12 hours), while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the nucleophilic substitution. TLC is a simple and effective method to monitor the consumption of starting materials and the formation of the product.
-
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Rationale: The workup procedure is designed to remove the base, salts, and other water-soluble impurities from the crude product.
-
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Column chromatography separates the desired product from unreacted starting materials and byproducts based on their polarity.
-
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Evaluation: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Rationale: Seeding a consistent number of cells and allowing them to adhere ensures uniformity across the assay plate.
-
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthesized pyrrolo[3,2-d]pyrimidine derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included. The cells are incubated for 48-72 hours.
-
Rationale: A dose-response curve is generated to determine the concentration at which the compound inhibits cell growth by 50% (IC50).
-
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Rationale: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Target Engagement: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of a compound on the expression or phosphorylation status of its target protein and downstream signaling molecules.
Protocol:
-
Cell Lysis: Cancer cells are treated with the pyrrolo[3,2-d]pyrimidine derivative for a specified time. The cells are then washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Rationale: The inhibitors in the lysis buffer prevent the degradation and dephosphorylation of proteins of interest.
-
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Rationale: SDS-PAGE separates proteins based on their molecular weight.
-
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-phospho-VEGFR2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Rationale: The intensity of the bands corresponds to the amount of the target protein, allowing for a semi-quantitative analysis of protein expression or phosphorylation.
-
Quantitative Data Summary
The following table summarizes the in vitro activity of representative pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines and protein kinases.
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20d | VEGFR2, PDGFR, Tie-2 | DU145 (Prostate) | Not specified for cell line, potent in vivo | [2] |
| AGF291 | SHMT2, SHMT1, GARFTase | H460 (NSCLC), HCT116 (Colon), MIA PaCa-2 (Pancreatic) | Broad-spectrum efficacy | [4] |
| AGF320 | SHMT2, SHMT1, GARFTase | H460 (NSCLC), HCT116 (Colon), MIA PaCa-2 (Pancreatic) | Broad-spectrum efficacy | [4] |
| AGF347 | SHMT2, SHMT1, GARFTase | H460 (NSCLC), HCT116 (Colon), MIA PaCa-2 (Pancreatic) | Broad-spectrum efficacy, potent in vivo | [4] |
| Halogenated Analogues | Not specified | Various cancer cell lines | 0.014 - 14.5 | [5] |
Future Directions and Conclusion
The this compound scaffold continues to be a highly valuable starting point for the development of novel anticancer agents. Its synthetic tractability allows for the generation of diverse libraries of compounds for screening against a wide range of oncology targets. Future research will likely focus on:
-
Improving Selectivity: Fine-tuning the substituents on the pyrrolo[3,2-d]pyrimidine core to enhance selectivity for specific kinase isoforms or metabolic enzymes, thereby reducing off-target effects and toxicity.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring Novel Targets: Utilizing this versatile scaffold to probe other emerging targets in cancer biology.
References
- 1. Buy this compound-6-carboxylic acid | 1781241-35-7 [smolecule.com]
- 2. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine as a Pivotal Intermediate in Antiviral Drug Synthesis
Introduction:
The pyrrolo[3,2-d]pyrimidine scaffold is a deazapurine isostere, mimicking the core structure of natural purines essential for life. This structural analogy makes it a "privileged scaffold" in medicinal chemistry, enabling molecules derived from it to interact with biological targets that recognize purines, such as viral polymerases.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antitumor, and kinase inhibitory properties.[2]
Within this class, 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 63200-54-4) emerges as a cornerstone intermediate.[2][3] The two chlorine atoms on the pyrimidine ring serve as reactive leaving groups, amenable to sequential and regioselective nucleophilic substitution. This allows for the controlled introduction of various functional groups, making it an exceptionally versatile building block for constructing complex nucleoside and non-nucleoside analogs.[2] This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this intermediate, with a focus on its role in developing potent antiviral agents, exemplified by its connection to the synthesis pathways of compounds like Remdesivir.[][5][6]
Part 1: Physicochemical & Spectroscopic Profile
Accurate characterization of the starting intermediate is critical for reproducible downstream synthesis. The data below serves as a benchmark for verifying the identity and purity of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 63200-54-4 | [3] |
| Molecular Formula | C₆H₃Cl₂N₃ | [7] |
| Molecular Weight | 188.02 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | MVTLFDKTYGKJEX-UHFFFAOYSA-N | [3][8] |
| Storage | Refrigerator (2-8 °C) |[3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the pyrrole ring protons. A representative spectrum would show signals corresponding to the C-H protons on the pyrrole moiety.[8]
-
¹³C NMR: The carbon spectrum confirms the presence of the six unique carbon atoms in the heterocyclic structure.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, providing definitive confirmation of its elemental composition.[8]
Part 2: Synthesis Protocol for this compound
The most common and effective route to the title compound involves the direct chlorination of the corresponding di-hydroxy precursor, 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione.
Causality of Experimental Design: Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice due to its high reactivity and efficacy in converting hydroxyl groups on heterocyclic rings into chlorides. The reaction is typically performed at reflux to provide the necessary activation energy for the transformation. An organic base, such as N,N-diisopropylethylamine (DIPEA), can be used as a catalyst and acid scavenger, though some procedures proceed without it. The work-up with ice-cold ammonia solution is crucial to neutralize the highly acidic and reactive excess POCl₃ and adjust the pH to precipitate the product.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione (1 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 10-15 equivalents) to the flask.
-
Chlorination Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralization & Precipitation: Adjust the pH of the resulting solution to ~8 using a concentrated ammonium hydroxide solution while keeping the mixture in an ice bath. A precipitate will form.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
Part 3: Application in Antiviral Synthesis - Regioselective Nucleophilic Substitution
The differential reactivity of the C2 and C4 chlorine atoms is the key to the utility of this intermediate. The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This allows for selective functionalization at C4 while leaving the C2 chlorine available for subsequent modifications. This strategy is fundamental in building the core of many antiviral agents.
Below is a general protocol for the synthesis of a 4-amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative, a common precursor scaffold.
dot
Caption: General workflow for antiviral precursor synthesis.
Experimental Protocol: Synthesis of a 4-Amino Derivative
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as ethanol or isopropanol in a round-bottom flask under a nitrogen atmosphere.
-
Nucleophile Addition: Add the desired primary or secondary amine (R-NH₂ or R₂NH, 1.1 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents), to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to 80 °C and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the crude product by column chromatography on silica gel to isolate the desired 4-substituted-2-chloro-5H-pyrrolo[3,2-d]pyrimidine.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 4: Mechanism of Action of Derived Antiviral Agents
Many antiviral drugs derived from this pyrrolopyrimidine core are nucleoside analogs that function as RNA-dependent RNA polymerase (RdRp) inhibitors.[5] After entering the host cell, the prodrug is metabolized into its active triphosphate form. This active form mimics a natural nucleotide triphosphate (e.g., ATP) and is incorporated into the growing viral RNA chain by the viral RdRp. This incorporation leads to delayed chain termination, disrupting the viral replication process.[6]
dot
Caption: General mechanism of RdRp inhibition.
Part 5: Troubleshooting Guide
Table 2: Common Experimental Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low yield in chlorination step | Incomplete reaction; moisture in reagents/glassware; insufficient POCl₃. | Ensure all glassware is oven-dried. Use fresh, high-quality POCl₃. Extend reaction time or slightly increase temperature. |
| Dark, tar-like reaction mixture | Reaction temperature too high; side reactions. | Ensure precise temperature control. Consider adding the base (DIPEA) at a lower temperature. |
| Poor regioselectivity in substitution | Reaction temperature too high; prolonged reaction time. | Reduce the reaction temperature to favor substitution at the more reactive C4 position. Monitor the reaction closely by TLC to avoid over-reaction. |
| Difficult purification | Formation of closely-related byproducts; residual base. | Optimize the chromatographic mobile phase for better separation. Include an acidic wash (e.g., dilute HCl) during work-up to remove excess amine base. |
| Product instability | The pyrrole N-H is acidic and can be deprotonated or involved in side reactions. | Consider protecting the pyrrole nitrogen (e.g., with a tosyl or SEM group) before substitution, followed by deprotection.[9] |
References
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 63200-54-4 [sigmaaldrich.com]
- 5. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 7. PubChemLite - this compound (C6H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 8. This compound(63200-54-4) 1H NMR [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Kinase Inhibition Assays Using Pyrrolo[3,2-d]pyrimidines
Abstract
This comprehensive guide provides detailed protocols and expert insights for the characterization of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors. The unique structural framework of the pyrrolo[3,2-d]pyrimidine scaffold has established it as a privileged motif in the discovery of potent and selective kinase inhibitors, particularly targeting key regulators of oncogenic signaling pathways such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a robust framework for biochemical and cell-based assays to determine inhibitor potency, selectivity, and mechanism of action. We delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The pyrrolo[3,2-d]pyrimidine nucleus has emerged as a highly versatile scaffold for the design of potent kinase inhibitors. Its structure bears a resemblance to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site.[3] Strategic modifications to this core have led to the development of inhibitors with high affinity and selectivity for specific kinases, including Kinase Insert Domain Receptor (KDR), also known as VEGFR2, a key mediator of angiogenesis.[1]
The successful evaluation of these compounds hinges on the application of meticulously designed and validated assay protocols. This guide provides a suite of biochemical and cellular assays tailored to provide a comprehensive pharmacological profile of novel pyrrolo[3,2-d]pyrimidine derivatives.
A critical signaling pathway often targeted by this class of inhibitors is the VEGFR2 pathway, which plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[4][5]
Diagram 1: Simplified VEGFR2 Signaling Pathway
Caption: VEGFR2 pathway activation and point of inhibition.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are indispensable for determining the direct inhibitory effect of a compound on a purified kinase.[2] These assays provide a clean system to measure key parameters like the half-maximal inhibitory concentration (IC50).
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous, high-throughput assay measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[6] The principle relies on a luciferase reaction that produces a luminescent signal directly proportional to the ATP concentration.[7] Therefore, a higher luminescent signal indicates greater kinase inhibition.[6]
Causality Behind Experimental Choices:
-
Homogeneous Format: The "add-and-read" format minimizes pipetting steps, making it ideal for high-throughput screening (HTS) and reducing the potential for errors.[7][8]
-
ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) of the kinase to ensure that the assay is sensitive to competitive inhibitors like many pyrrolo[3,2-d]pyrimidines.
-
Enzyme Concentration: The kinase concentration should be optimized to consume a specific percentage of ATP (typically 10-30%) during the reaction time to ensure a linear and robust assay window.
Diagram 2: Luminescence-Based Kinase Assay Workflow
Caption: Workflow for IC50 determination using a luminescence assay.
Protocol 2.1: Luminescence-Based Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the pyrrolo[3,2-d]pyrimidine inhibitor in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilution).
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 25 nL of the serially diluted compound or DMSO (vehicle control).
-
Prepare a kinase reaction mixture containing the kinase (e.g., VEGFR2) and a suitable substrate in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal concentrations should be empirically determined.[9]
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Add 5 µL of ATP solution to initiate the reaction. Final ATP concentration should be near the Km of the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to kinase activity.[8]
-
Plot the percent inhibition (calculated relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are another robust method for measuring kinase activity, offering high sensitivity and reduced background interference.[1] In a common format, a terbium-labeled antibody that recognizes a phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescein-labeled acceptor on the substrate into close proximity, resulting in a FRET signal.[10]
Causality Behind Experimental Choices:
-
Time-Resolved Detection: Measuring the fluorescent signal after a delay minimizes interference from short-lived background fluorescence, enhancing the signal-to-noise ratio.
-
Antibody Specificity: The use of a phospho-specific antibody ensures that the signal is directly proportional to the kinase's catalytic activity.
-
EDTA Stop Reagent: The reaction is stopped with EDTA, which chelates Mg2+, a necessary cofactor for kinase activity, allowing for precise control over the reaction time.[10]
Protocol 2.2: TR-FRET Kinase Assay
-
Compound and Reagent Preparation:
-
Prepare compound dilutions as described in Protocol 2.1.
-
Prepare kinase, fluorescein-labeled substrate, and ATP solutions in the appropriate reaction buffer.
-
-
Kinase Reaction:
-
In a low-volume, black 384-well plate, add 2 µL of diluted pyrrolo[3,2-d]pyrimidine inhibitor or DMSO.
-
Add 4 µL of a mixture containing the kinase and fluorescein-labeled substrate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate for 60-90 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA.
-
Add 10 µL of the terbium-labeled phospho-specific antibody.
-
Incubate for at least 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the IC50 value as described in Protocol 2.1.
-
Cell-Based Assays: Assessing Inhibition in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that a compound can enter cells, engage its target, and exert a functional effect in a complex biological system.[2][11]
Western Blotting for Phospho-Kinase Inhibition
Western blotting is a fundamental technique to visualize the inhibition of a specific kinase signaling pathway within cells. By treating cells with a pyrrolo[3,2-d]pyrimidine inhibitor and then stimulating the pathway, one can measure the phosphorylation status of the target kinase or its downstream substrates using phospho-specific antibodies. A reduction in the phosphorylated protein indicates effective target inhibition.[12]
Causality Behind Experimental Choices:
-
Serum Starvation: Cells are often serum-starved before stimulation to reduce basal kinase activity, thereby increasing the signal window upon ligand stimulation.
-
Phosphatase Inhibitors: Lysis buffers must contain phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.[13]
-
Loading Control: Probing the membrane for a housekeeping protein (e.g., GAPDH, β-actin) or the total, non-phosphorylated target protein is critical to ensure equal protein loading across all lanes.[12]
Protocol 3.1: Western Blot for Downstream Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs for VEGFR2 studies) in 6-well plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of the pyrrolo[3,2-d]pyrimidine inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-15 minutes) to induce phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (BSA is preferred over milk for phospho-antibodies to reduce background).[13][14]
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) or a loading control to confirm equal loading.[12]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify direct target engagement in intact cells or tissues.[15] The principle is based on ligand-induced thermal stabilization of the target protein.[15] When a pyrrolo[3,2-d]pyrimidine inhibitor binds to its target kinase, it stabilizes the protein's structure, increasing its melting temperature. This stabilization is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Causality Behind Experimental Choices:
-
Intact Cell Format: Performing CETSA® in intact cells provides evidence of compound permeability and target engagement in a native physiological environment.
-
Temperature Gradient: A precise temperature gradient is applied to generate a melt curve, allowing for the determination of the protein's melting temperature (Tm).
-
Detection Method: While Western blotting is the traditional readout, higher-throughput methods can be employed for detection.
Diagram 3: Cellular Thermal Shift Assay (CETSA®) Workflow
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).
Protocol 3.2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture cells to high density.
-
Treat the cell suspension with the pyrrolo[3,2-d]pyrimidine inhibitor at a saturating concentration or with DMSO (vehicle) for 1-2 hours.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target kinase in each sample using Western blotting as described in Protocol 3.1.
-
Quantify the band intensities and normalize them to the intensity of the unheated sample.
-
Plot the percentage of soluble protein against temperature for both the DMSO- and inhibitor-treated samples to generate melt curves.
-
The shift in the melting temperature (ΔTm) between the curves indicates target engagement.
-
Data Presentation and Quality Control
Rigorous data analysis and quality control are paramount for the validation of assay results.
IC50 Data Summary
Summarize the inhibitory activity of the pyrrolo[3,2-d]pyrimidine compounds against a panel of kinases in a clear, tabular format. This allows for easy comparison of potency and selectivity.
Table 1: Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Compound 'X'
| Kinase Target | IC50 (nM) - Compound X | Staurosporine IC50 (nM) | Assay Type |
| VEGFR2 (KDR) | 12.5 | 8.2 | Luminescence |
| EGFR | 250.0 | 6.5 | TR-FRET |
| Src | >10,000 | 15.0 | Luminescence |
| Kinase D | 85.3 | 22.1 | Luminescence |
Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[9]
Assay Quality Control: The Z'-Factor
For high-throughput screening assays, the Z'-factor is a critical statistical parameter used to evaluate assay quality. It measures the separation between the positive and negative controls, indicating the robustness and reliability of the assay.
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (e.g., no inhibition)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., full inhibition)
-
σ_n = standard deviation of the negative control
Table 2: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 < Z' ≤ 0.5 | Acceptable assay |
| < 0 | Unacceptable assay |
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors. By integrating robust biochemical assays for potency determination with informative cell-based assays for target engagement and functional response, researchers can confidently characterize novel compounds. Adherence to the principles of causality in experimental design and rigorous quality control will ensure the generation of high-quality, reproducible data, thereby accelerating the journey of promising kinase inhibitors from the bench to the clinic.
References
- 1. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorbyt.com [biorbyt.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. ClinPGx [clinpgx.org]
- 15. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Herbicides Using 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Introduction: The Promise of the Pyrrolo[3,2-d]pyrimidine Scaffold in Herbicide Discovery
The relentless evolution of herbicide resistance in weed populations presents a significant threat to global food security. This necessitates the urgent discovery and development of novel herbicidal compounds with new modes of action. The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising starting point for the development of a new class of herbicides.[1] This heterocyclic system is a key intermediate in the synthesis of various bioactive molecules, and its chlorinated structure enhances its reactivity, making it an ideal candidate for the development of potent herbicides.[1]
Recent research has identified the enzyme dihydroorotate dehydrogenase (DHODH) as a novel and effective target for herbicides.[2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other vital cellular components in plants.[2][4][5] Inhibition of this enzyme leads to a depletion of pyrimidines, ultimately causing cessation of growth and plant death. Several pyrimidine-based compounds have shown potent inhibitory activity against plant DHODH, highlighting the potential of this chemical class.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational scaffold for the synthesis and evaluation of novel DHODH-inhibiting herbicides. We will detail a robust synthetic pathway to the core scaffold and its derivatives, followed by a tiered screening protocol to assess their herbicidal efficacy, from in vitro enzyme inhibition to whole-plant bioassays.
Part 1: Synthesis of the this compound Scaffold and Analogs
The synthetic strategy for generating a library of herbicidal candidates based on the this compound core involves a multi-step process. The key is the initial synthesis of the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione precursor, followed by chlorination to yield the highly reactive dichloro-scaffold. This scaffold can then be further modified to explore structure-activity relationships (SAR).
Synthesis of the Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione Precursor
A versatile method for the synthesis of the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione core involves a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines.[8]
Protocol 1: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones
-
Step 1: Synthesis of Alkynylated Uracils:
-
Start with a commercially available 6-chloro-1,3-dimethyluracil.
-
Perform a Sonogashira coupling reaction with a desired terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.
-
The choice of the terminal alkyne allows for the introduction of various substituents at the 6-position of the final product, which is a key site for SAR exploration.
-
-
Step 2: Domino C-N Coupling/Hydroamination:
-
React the synthesized alkynylated uracil with a substituted aniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., DPEphos) and a base (e.g., K₃PO₄) in a high-boiling solvent such as DMA.[8]
-
Heat the reaction mixture to facilitate the intramolecular cyclization, which forms the pyrrole ring fused to the pyrimidine core.
-
The choice of aniline allows for the introduction of diverse substituents at the 7-position of the pyrrolo[3,2-d]pyrimidine scaffold.
-
Chlorination of the Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione
The synthesized dione precursor is then chlorinated to produce the key 2,4-dichloro intermediate.
Protocol 2: Synthesis of this compound
-
Suspend the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione in a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the this compound.
Design and Synthesis of Analogs for SAR Studies
The this compound is a versatile intermediate for creating a library of analogs. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Key Positions for Modification:
-
C2 and C4 Positions: React the dichloro-scaffold with various nucleophiles such as amines, alcohols, and thiols to introduce different substituents. The differential reactivity of the C2 and C4 positions can be exploited for selective functionalization.
-
N5 Position (Pyrrole Nitrogen): The pyrrole nitrogen can be alkylated or arylated to introduce further diversity.
-
C6 and C7 Positions: As described in the synthesis of the precursor, these positions can be modified by selecting different starting alkynes and anilines.
Structure-Activity Relationship (SAR) Insights for DHODH Inhibitors:
Studies on other DHODH inhibitors suggest that key interactions with the enzyme's active site are crucial for potent inhibition.[6][9] For the pyrrolo[3,2-d]pyrimidine scaffold, consider the following design principles:
-
Hydrophobic Pockets: Introduce lipophilic groups to interact with hydrophobic pockets in the DHODH active site.
-
Hydrogen Bonding: Incorporate hydrogen bond donors and acceptors to form interactions with key amino acid residues.
-
Size and Shape Complementarity: Optimize the overall size and shape of the molecule to fit snugly into the enzyme's binding site.
Part 2: Tiered Screening Protocol for Herbicidal Activity
A tiered approach to screening is essential for efficiently identifying promising herbicide candidates from a library of synthesized compounds.[10][11] This strategy progresses from high-throughput in vitro assays to more complex and resource-intensive whole-plant bioassays.
Tier 1: In Vitro Enzyme Inhibition Assay
The primary screen should be a direct in vitro assay to measure the inhibition of plant DHODH.
Protocol 3: In Vitro DHODH Inhibition Assay
-
Enzyme Source: Recombinant plant DHODH (e.g., from Arabidopsis thaliana or a relevant weed species) can be expressed and purified from E. coli.
-
Assay Principle: The activity of DHODH can be monitored spectrophotometrically by following the reduction of a suitable electron acceptor, such as 2,6-dichloroindophenol (DCIP), in the presence of the substrate dihydroorotate.
-
Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate dihydroorotate, and the electron acceptor DCIP.
-
Add the purified plant DHODH enzyme to the mixture.
-
Add the test compounds at various concentrations.
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Controls: Include a positive control (a known DHODH inhibitor) and a negative control (DMSO vehicle).
Data Presentation: Tier 1 Screening Results
| Compound ID | C2-Substituent | C4-Substituent | N5-Substituent | DHODH IC₅₀ (µM) |
| Lead-001 | -Cl | -Cl | -H | 50.2 |
| Analog-001 | -NHCH₃ | -Cl | -H | 15.8 |
| Analog-002 | -Cl | -OCH₃ | -H | 32.5 |
| Analog-003 | -NHCH₃ | -OCH₃ | -CH₃ | 5.1 |
| Positive Ctrl | - | - | - | 1.2 |
Tier 2: Whole-Plant Pre-emergence and Post-emergence Screening
Compounds that show significant in vitro activity (e.g., IC₅₀ < 10 µM) should be advanced to whole-plant screening to assess their herbicidal efficacy under more realistic conditions.[12]
Protocol 4: Whole-Plant Bioassays
-
Plant Species: Use a representative panel of both monocotyledonous (e.g., barnyardgrass, foxtail) and dicotyledonous (e.g., pigweed, velvetleaf) weed species. It is also important to include a crop species (e.g., corn, soybean) to assess for selectivity.
-
Growing Conditions: Grow plants in a greenhouse or growth chamber under controlled conditions of temperature, light, and humidity.
-
Pre-emergence Assay:
-
Sow seeds of the test plant species in pots filled with a standard soil mix.
-
Apply the test compounds to the soil surface at various application rates (e.g., 10, 100, 1000 g/ha).
-
Water the pots and place them in the growth chamber.
-
Assess the percentage of weed control (visual rating of plant injury and stand reduction) at 14 and 21 days after treatment.
-
-
Post-emergence Assay:
-
Grow the test plants to the 2-4 leaf stage.
-
Apply the test compounds as a foliar spray at various application rates.
-
Assess the percentage of weed control (visual rating of chlorosis, necrosis, and stunting) at 7, 14, and 21 days after treatment.
-
-
Controls: Include an untreated control and a commercial herbicide standard.
Data Presentation: Tier 2 Screening Results
| Compound ID | Application | Rate (g/ha) | Barnyardgrass Control (%) | Pigweed Control (%) | Corn Injury (%) |
| Analog-003 | Pre-emergence | 100 | 85 | 90 | 5 |
| Analog-003 | Post-emergence | 100 | 75 | 80 | 10 |
| Comm. Std. | Pre-emergence | 100 | 95 | 98 | 2 |
| Comm. Std. | Post-emergence | 100 | 90 | 95 | 5 |
Part 3: Mechanistic Insights and Visualization
A clear understanding of the proposed mechanism of action and the experimental workflow is crucial for effective herbicide development.
Proposed Mechanism of Action
The herbicidal activity of this compound derivatives is proposed to be through the inhibition of the DHODH enzyme in the pyrimidine biosynthesis pathway.
References
- 1. Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase [mdpi.com]
- 8. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A tiered approach to systemic toxicity testing for agricultural chemical safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in the Synthesis of Potent Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold in Modern Antidiabetic Drug Discovery
Dipeptidyl peptidase-IV (DPP-IV) has emerged as a pivotal therapeutic target for the management of type 2 diabetes mellitus.[1][2] As a serine protease, DPP-IV is responsible for the rapid inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin secretion and maintaining glucose homeostasis.[1] Inhibition of DPP-IV prolongs the action of these incretins, offering a robust mechanism for glycemic control.
Within the landscape of DPP-IV inhibitor development, heterocyclic scaffolds have proven to be exceptionally fruitful. The pyrrolo[3,2-d]pyrimidine core, a deazapurine isostere, has garnered significant attention due to its structural rigidity and versatile substitution pattern, which allows for precise modulation of interactions within the DPP-IV active site. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key starting material, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine , in the synthesis of novel and potent DPP-IV inhibitors. We will delve into the causality behind the synthetic strategy, provide detailed, field-tested protocols, and present a logical workflow for the development of this promising class of therapeutic agents.
Core Synthetic Strategy: A Logic-Driven Approach
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions. The pyrimidine ring is inherently electron-deficient, making both positions susceptible to nucleophilic aromatic substitution (SNAr). However, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles. This differential reactivity is the cornerstone of a highly efficient and regioselective synthetic strategy.
The overarching workflow involves a sequential, two-step substitution. The first step leverages the higher reactivity of the C4 position to introduce a key pharmacophoric element—typically an amino group that will interact with the S2 subsite of the DPP-IV enzyme. The second step involves a subsequent functionalization at the C2 position, often via a palladium-catalyzed cross-coupling reaction, to introduce a group that will occupy the S1 subsite.
Part 1: Regioselective Amination at the C4 Position
The initial and most critical step is the selective displacement of the C4-chloro atom. This reaction must be performed under conditions that favor monosubstitution, leaving the C2-chloro atom intact for the subsequent diversification step.
Causality of Regioselectivity
The preferential substitution at C4 in 2,4-dichloropyrimidines is a well-established principle in heterocyclic chemistry.[1] The C4 position is more activated towards nucleophilic attack due to the stronger electron-withdrawing effect from the adjacent pyrimidine nitrogen (N3) compared to the nitrogen at N1 influencing the C2 position. This inherent electronic bias allows for a high degree of regioselectivity when the reaction is conducted under controlled conditions.
Optimized Protocol for C4 Amination
This protocol describes the synthesis of the key intermediate, 2-chloro-N-substituted-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., (R)-3-aminopiperidine dihydrochloride)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
n-Butanol or other high-boiling point solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Purge the reaction vessel with an inert gas.
-
Heat the mixture to reflux (approx. 110-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 2-chloro-4-amino-5H-pyrrolo[3,2-d]pyrimidine intermediate.
Self-Validation: The successful synthesis of the intermediate can be confirmed by LC-MS, which should show a clear peak corresponding to the mass of the monosubstituted product, and by 1H NMR, which will show the incorporation of the amine moiety. The regioselectivity can be confirmed by 2D NMR techniques (HMBC, NOESY) if necessary, but is generally reliable under these conditions.
Part 2: Diversification at the C2 Position via Suzuki-Miyaura Cross-Coupling
With the C4 position functionalized, the less reactive C2-chloro atom can now be targeted for diversification. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl moieties.[3][4]
Rationale for Method Selection
The Suzuki-Miyaura reaction is chosen for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[3] This allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.
General Protocol for C2 Arylation
This protocol outlines the Suzuki-Miyaura coupling of the 2-chloro-4-amino intermediate with a suitable arylboronic acid.
Materials:
-
2-chloro-4-amino-5H-pyrrolo[3,2-d]pyrimidine intermediate (from Part 1)
-
Arylboronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a microwave vial or Schlenk tube, combine the 2-chloro-4-amino intermediate (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vessel and heat the reaction mixture to 100-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 120 °C for 30-60 minutes).
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final DPP-IV inhibitor.
| Reaction Step | Key Reagents | Typical Conditions | Yield Range | Reference |
| C4 Amination | This compound, Amine, DIPEA | n-Butanol, 110-120 °C, 12-24 h | 60-85% | [5] |
| C2 Arylation (Suzuki) | 2-chloro-4-amino intermediate, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 100 °C, 0.5-2 h (MW) | 50-90% | [3][4] |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from the dichlorinated starting material to the final DPP-IV inhibitor.
Structure-Activity Relationship and Biological Data
The described synthetic route allows for systematic exploration of the SAR. The choice of the amine in Step 1 and the arylboronic acid in Step 2 directly influences the potency and selectivity of the final compound. For instance, incorporating specific chiral amines can lead to enhanced binding affinity. The potency of synthesized compounds is typically evaluated through in vitro DPP-IV inhibition assays.
| Compound Scaffold | DPP-IV IC₅₀ (nM) | Reference |
| Pyrimidinedione Derivative | 64.47 | [6] |
| Aminomethyl-pyridine Derivative | 10 | [7] |
| Pyrrolidine Derivative | 300 | [8] |
Note: The IC₅₀ values are for representative compounds from different but related pyrimidine-based inhibitor series and illustrate the potential potency achievable.
Conclusion and Future Perspectives
This compound is a highly valuable and strategic starting material for the synthesis of novel DPP-IV inhibitors. The inherent regioselectivity of its C4 position allows for a robust and modular synthetic approach, enabling the rapid generation of diverse compound libraries. The protocols outlined in this application note provide a solid foundation for researchers to explore this chemical space. Future work in this area will likely focus on the synthesis of compounds with improved pharmacokinetic profiles and even greater selectivity against other dipeptidyl peptidases, further solidifying the importance of the pyrrolo[3,2-d]pyrimidine scaffold in the development of next-generation antidiabetic therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. Modeling assisted rational design of novel, potent, and selective pyrrolopyrimidine DPP-4 inhibitors [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. oatext.com [oatext.com]
- 8. Novel heterocyclic DPP-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective N-Alkylation of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Abstract
The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine analog, is a cornerstone in medicinal chemistry, serving as a precursor for a multitude of therapeutic agents, including kinase inhibitors and antiproliferative compounds.[1][2][3] Modification of the pyrrole nitrogen (N5) via alkylation is a critical strategy for modulating the scaffold's pharmacokinetic and pharmacodynamic properties. N5-substitution can enhance biological activity, tune selectivity, and reduce toxicity, making it a pivotal step in drug development.[1][4][5] This document provides a comprehensive, field-proven protocol for the efficient N-alkylation of this scaffold. We delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step workflow, and present a guide for product characterization and troubleshooting common issues. This guide is intended for researchers in synthetic organic chemistry and drug discovery.
Introduction: The Strategic Importance of N5-Alkylation
Pyrrolo[3,2-d]pyrimidines are classified as purine isosteres, where the N9 atom of a purine is replaced by a carbon atom. This structural modification retains key electronic and steric features necessary for biological target recognition while offering a unique vector for chemical modification at the pyrrole's N5 position.[1] Unsubstituted halogenated pyrrolo[3,2-d]pyrimidines have demonstrated potent antiproliferative activity, but their development can be hampered by toxicity.[4][5]
Experience in the field has shown that strategic N5-alkylation serves two primary purposes:
-
Modulation of Physicochemical Properties: The introduction of an alkyl group at the N5 position directly impacts the compound's lipophilicity, solubility, and hydrogen bonding capacity. This allows for the fine-tuning of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Toxicity Mitigation and Prodrug Strategy: Alkylation at the N5 position can block metabolic pathways that may lead to toxic byproducts. In some cases, N5-alkylated derivatives can function as prodrugs, undergoing metabolic cleavage in vivo to release the active, unsubstituted parent compound, which can lead to a more favorable therapeutic window.[4][5]
This protocol details a robust and reproducible method for the N-alkylation of this compound, focusing on the generation of a benzyl-substituted analog as a representative example.
Mechanistic Rationale and Key Principles
The N-alkylation of this compound is a classic acid-base reaction followed by a nucleophilic substitution. The pyrrole N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and requires a sufficiently strong base for deprotonation to generate the nucleophilic pyrrolide anion.
Reaction Scheme:
A general scheme for the N-alkylation of this compound.
Choice of Base: The selection of the base is critical and dictates the reaction kinetics and cleanliness.
-
Sodium Hydride (NaH): A strong, non-nucleophilic, and irreversible base. It is highly effective for complete deprotonation, driving the reaction to completion. Its use requires an anhydrous, aprotic solvent (e.g., THF, DMF) and an inert atmosphere to prevent quenching by moisture or reaction with oxygen. This is the base of choice for achieving high yields and rapid conversion.
-
Carbonate Bases (K₂CO₃, Cs₂CO₃): Milder, heterogeneous bases. They are suitable for activated alkylating agents and are often used in polar aprotic solvents like DMF or acetonitrile. Reactions may require higher temperatures and longer reaction times. They offer a safety advantage over the highly reactive NaH.
Choice of Solvent: The solvent must be aprotic to avoid quenching the pyrrolide anion and should effectively solvate the reactants.
-
Tetrahydrofuran (THF): A good choice for reactions with NaH at lower temperatures. Its lower boiling point simplifies removal during work-up.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that enhances the rate of Sₙ2 reactions by solvating the cation of the base, leaving a "naked" and highly reactive anion. It is excellent for reactions that are sluggish in other solvents.
Regioselectivity: Deprotonation and subsequent alkylation occur selectively at the N5 position. The N-H of the pyrrole ring is significantly more acidic than any C-H protons, and the resulting anion is stabilized by delocalization within the aromatic pyrrole ring system.
Detailed Experimental Protocol: N5-Benzylation
This section provides a step-by-step procedure for the N-benzylation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Starting Material |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Chemical Supplier | Strong base |
| Benzyl Bromide (BnBr) | ≥98% | Standard Chemical Supplier | Alkylating agent |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard Chemical Supplier | Reaction Solvent |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | - | For quenching |
| Ethyl Acetate (EtOAc) | ACS Grade | - | Extraction Solvent |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier | For chromatography |
Experimental Workflow Diagram
Caption: Workflow for N-alkylation of this compound.
Step-by-Step Procedure
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.93 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.
-
Solvent Addition: Add anhydrous THF (25 mL) via syringe. Stir the mixture to dissolve the starting material.
-
Deprotonation: Cool the flask to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 237 mg, 5.91 mmol, 1.2 equiv) portionwise over 5 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become slightly cloudy or change color, indicating the formation of the sodium salt.
-
Alkylation: Add benzyl bromide (0.64 mL, 5.42 mmol, 1.1 equiv) dropwise via syringe to the cooled suspension.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL) and water (25 mL). Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 25 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., 100% Hexanes to 20% EtOAc in Hexanes).
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to afford the N5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine as a white to off-white solid.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the final product.
Analytical Data Summary
| Analysis | Expected Result for N5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.50-7.20 (m, 5H, Ar-H), 7.15 (d, 1H, Pyrrole-H), 6.60 (d, 1H, Pyrrole-H), 5.60 (s, 2H, CH₂-Bn) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155.0, 152.0, 150.0, 136.0, 129.0, 128.5, 127.0, 126.0, 118.0, 101.0, 50.0 |
| Mass Spec (ESI-MS) | m/z calculated for C₁₃H₉Cl₂N₃ [M+H]⁺: 292.02. Found: 292.0 |
Note: The exact chemical shifts (δ) in NMR may vary slightly. The provided values are based on predictions and data from structurally similar compounds.[1]
Interpreting the Results
-
TLC: A single, well-defined spot after purification indicates high purity. The product will be less polar than the starting material due to the masking of the acidic N-H proton.
-
¹H NMR: The most telling signals are the disappearance of the broad N-H proton signal from the starting material and the appearance of a singlet at ~5.60 ppm corresponding to the two benzylic protons (CH₂). The aromatic protons of the benzyl group will appear in their characteristic region (~7.50-7.20 ppm).
-
Mass Spectrometry: The observation of the correct molecular ion peak ([M+H]⁺) confirms that the desired alkylation has occurred. The isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern) should also be visible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive NaH (old or exposed to air).2. Wet solvent or glassware.3. Unreactive alkylating agent. | 1. Use fresh NaH. Wash the NaH with anhydrous hexanes before use to remove mineral oil and any surface oxides.2. Ensure all glassware is rigorously flame-dried and the solvent is truly anhydrous.3. Check the purity of the alkyl halide. Consider using a more reactive halide (I > Br > Cl). |
| Low Yield | 1. Incomplete deprotonation.2. Reversible reaction or side reactions.3. Product loss during work-up or purification. | 1. Increase the equivalents of NaH to 1.5. Increase the deprotonation time.2. Ensure the reaction is run to completion via TLC. Consider switching to DMF as the solvent to increase the reaction rate.3. Be careful during extractions; avoid vigorous shaking that can cause emulsions. |
| Formation of Multiple Products | 1. Over-alkylation (unlikely on this scaffold).2. Reaction with impurities.3. Degradation of starting material or product. | 1. Use a slight excess (1.1 equiv) of the alkylating agent, not a large excess.2. Ensure the purity of all starting materials.3. Avoid excessive heating and prolonged reaction times. |
Conclusion
The N-alkylation of this compound is a fundamental and highly valuable transformation for the synthesis of novel drug candidates. The protocol presented here, utilizing sodium hydride and an alkyl halide in an anhydrous aprotic solvent, is a reliable and high-yielding method. By understanding the underlying chemical principles and paying close attention to experimental details, researchers can efficiently generate a diverse library of N5-substituted analogs for further biological evaluation.
References
- 1. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Structure in the Quest for Neurological Therapeutics
Introduction: The Rise of a Versatile Scaffold in CNS Drug Discovery
The landscape of neurological drug discovery is fraught with challenges, from the complexities of the blood-brain barrier to the intricate signaling networks that govern neuronal health and disease. In this demanding field, the identification of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with multiple biological targets—is a paramount objective. The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core has emerged as one such scaffold, demonstrating significant potential as a versatile starting point for the synthesis of potent and selective modulators of key neurological targets.[1] Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), allows derivatives to act as competitive inhibitors for a broad range of ATP-dependent enzymes, particularly protein kinases.[2]
Dysregulation of kinase activity is a hallmark of numerous neurodegenerative and psychiatric disorders.[3] Kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's disease, Glycogen Synthase Kinase-3β (GSK-3β) in Alzheimer's disease and mood disorders, and the mammalian Target of Rapamycin (mTOR) in epilepsy and neurodevelopmental disorders represent critical nodes in disease pathology.[4][5] The pyrrolo[3,2-d]pyrimidine framework provides an ideal foundation for designing inhibitors that can target these kinases with high affinity and specificity, offering a promising avenue for the development of novel neurotherapeutics.[4][6]
This guide provides a detailed technical overview for researchers, chemists, and drug development professionals on the strategic use of this compound. We will delve into its synthetic derivatization, provide detailed protocols for evaluating the biological activity of its analogs against key neurological targets, and discuss the interpretation of data to guide further discovery efforts.
Chemical Derivatization: Unlocking Therapeutic Potential
The true power of the this compound scaffold lies in its synthetic tractability. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for introducing a diverse array of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution
The differential reactivity of the C4 and C2 chlorine atoms allows for a sequential and controlled substitution strategy. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This enables the introduction of a desired amine at C4, followed by a different nucleophile at C2, leading to a wide range of 2,4-disubstituted pyrrolo[3,2-d]pyrimidine derivatives.
Caption: General workflow for the synthesis of a 2,4-disubstituted pyrrolo[3,2-d]pyrimidine library.
Application Protocol 1: Synthesis of a 4-Anilino-2-amino-pyrrolo[3,2-d]pyrimidine Derivative
This protocol details a representative two-step synthesis to generate a disubstituted pyrrolo[3,2-d]pyrimidine, a common core structure for kinase inhibitors.
Materials:
-
This compound
-
Aniline
-
(S)-1-Cyclopropylethylamine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and magnetic stirrer
Part 1: Synthesis of 4-Anilino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in n-butanol.
-
Addition of Reagents: Add aniline (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 118°C) and monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired 4-anilino-2-chloro intermediate.
Part 2: Synthesis of N4-phenyl-N2-((S)-1-cyclopropylethyl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine (Final Product)
-
Reaction Setup: In a sealed tube, dissolve the 4-anilino-2-chloro intermediate (1.0 eq) in DMF.
-
Addition of Reagents: Add (S)-1-cyclopropylethylamine (2.0 eq) and DIPEA (3.0 eq).
-
Reaction: Heat the mixture to 120°C. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by silica gel chromatography to obtain the desired 2,4-disubstituted pyrrolo[3,2-d]pyrimidine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Key Neurological Kinase Targets and Inhibitor Evaluation
The synthesized pyrrolo[3,2-d]pyrimidine derivatives can be screened against a panel of kinases implicated in neurological disorders. Below are outlines of signaling pathways and detailed protocols for in vitro kinase inhibition assays.
Leucine-Rich Repeat Kinase 2 (LRRK2)
Mutations in LRRK2 are the most common genetic cause of Parkinson's disease. Pathogenic mutations, such as G2019S, lead to increased kinase activity, making LRRK2 a prime therapeutic target.[4]
Caption: LRRK2 signaling pathway and point of inhibition.
This protocol measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.
Materials:
-
Recombinant LRRK2 (G2019S mutant) enzyme
-
LRRKtide (or other suitable peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[7]
-
Test compounds (pyrrolo[3,2-d]pyrimidine derivatives) dissolved in DMSO
-
384-well low-volume plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution to the wells of a 384-well plate. For control wells, add 1 µL of DMSO (5% final concentration).
-
Enzyme Addition: Dilute the LRRK2 enzyme in Kinase Buffer to the desired concentration (e.g., 25 ng per reaction). Add 2 µL of the diluted enzyme to each well.
-
Substrate/ATP Mix: Prepare a mix of the LRRKtide substrate and ATP in Kinase Buffer. The final concentrations should be optimized (e.g., 0.2 µg/µL LRRKtide, 10 µM ATP).[7]
-
Initiate Reaction: Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction (final volume 5 µL).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[7]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferase/luciferin to produce light. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the "no enzyme" blank from all readings. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound ID | C4-Substituent | C2-Substituent | LRRK2 G2019S IC₅₀ (nM) |
| 1a | (S)-aminoindane | (S)-cyclopropylethylamine | 2.5 |
| 1b | (R)-aminoindane | (S)-cyclopropylethylamine | 78.0 |
| 2a | Phenylamino | (S)-cyclopropylethylamine | 5.2 |
| 2b | Phenylamino | (R)-cyclopropylethylamine | 150.0 |
| 3 | Phenylamino | 2-(1-methyl-1H-pyrazol-4-yl)amino | 0.7 |
| Table adapted from structure-activity relationship studies of similar pyrrolopyrimidine scaffolds.[8][9] |
Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a constitutively active kinase involved in numerous cellular processes. Its hyperactivation is linked to tau hyperphosphorylation in Alzheimer's disease and cellular signaling abnormalities in bipolar disorder.[2]
Caption: GSK-3β signaling in the context of tau pathology and points of therapeutic intervention.
This protocol provides a framework for determining the IC₅₀ of test compounds against GSK-3β.[1][2]
Materials:
-
Recombinant active GSK-3β enzyme
-
GSK Substrate Peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase-Glo® Max Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM DTT)
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer from a 5x stock. Prepare a Master Mix containing the 1x Kinase Assay Buffer and the GSK Substrate Peptide.
-
Compound and ATP Plating: Add 5 µL of test compound dilutions to appropriate wells. Add 5 µL of 100 µM ATP to all wells except the "Blank". Add 5 µL of distilled water to "Blank" wells.
-
Enzyme Addition: Dilute the GSK-3β enzyme in 1x Kinase Assay Buffer (e.g., to 0.6 ng/µL).
-
Initiate Reaction: Initiate the reaction by adding 20 µL of the diluted GSK-3β enzyme to each well.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[1]
-
Signal Detection: Add 50 µL of Kinase-Glo® Max reagent to each well. Cover the plate and incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate IC₅₀ values as described for the LRRK2 assay.
Mammalian Target of Rapamycin (mTOR)
The mTOR kinase is a central regulator of cell growth, proliferation, and survival, existing in two complexes: mTORC1 and mTORC2. Hyperactivation of the mTORC1 pathway is implicated in certain forms of epilepsy and autism spectrum disorders.[5]
Caption: Simplified mTORC1 signaling pathway relevant to neurological disorders.
This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate by mTOR.[10]
Materials:
-
Recombinant active mTORC1 complex
-
GFP-labeled 4E-BP1 substrate
-
Terbium (Tb)-labeled anti-phospho-4E-BP1 (T46) antibody
-
ATP
-
Kinase Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 4 mM MnCl₂, 50 mM KCl)[10]
-
Stop/Detection Buffer (e.g., 20 mM EDTA)
-
Test compounds in DMSO
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Incubation: Incubate the mTORC1 enzyme with serially diluted test compounds for 30 minutes in 5 µL of Kinase Buffer in a 384-well plate.
-
Initiate Reaction: Start the reaction by adding 5 µL of Kinase Buffer containing GFP-4E-BP1 (final concentration ~0.8 µM) and ATP (final concentration ~100 µM).
-
Incubation: Incubate at room temperature for 1 hour.[10]
-
Stop Reaction and Add Antibody: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing the Tb-labeled anti-phospho-4E-BP1 antibody.
-
Incubation: Incubate for at least 1 hour at room temperature to allow antibody binding.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for Terbium and ~520 nm for GFP).
-
Data Analysis: Calculate the ratio of the emission signals (520/495 nm). A decrease in the FRET ratio indicates inhibition of substrate phosphorylation. Determine IC₅₀ values from dose-response curves.
Application Protocol 5: Cellular Neuroprotection Assay
Beyond biochemical assays, it is crucial to evaluate the neuroprotective effects of lead compounds in a cellular context. The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurotoxicity and neuroprotection.[11]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxic insult (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's models, or H₂O₂ for oxidative stress)[11]
-
Test compounds (pyrrolo[3,2-d]pyrimidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) group.
-
Induce Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂) to all wells except the "untreated control" group.[11]
-
Incubation: Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Cell Viability (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control (100% viability) and the neurotoxin-only control (0% protection). Calculate the percentage of neuroprotection afforded by each compound concentration.
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile tool in the medicinal chemist's arsenal for neurological drug discovery. Its synthetic accessibility and inherent ability to target the ATP-binding site of kinases make it an ideal starting point for developing inhibitors of LRRK2, GSK-3β, mTOR, and other critical CNS targets. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and cellular evaluation of novel derivatives. By systematically applying these methodologies, researchers can efficiently navigate the structure-activity landscape and advance promising candidates toward the development of next-generation therapies for debilitating neurological disorders.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. promega.com [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Synthesis and Evaluation of Substituted Pyrrolo[3,2-d]pyrimidines as Potent Antitubulin Agents: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of eukaryotic cell function, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. The constituent protein, tubulin, is a validated and highly attractive target for the development of anticancer therapeutics.[1] Agents that interfere with tubulin polymerization dynamics can arrest the cell cycle in rapidly dividing cancer cells, ultimately leading to apoptosis. Pyrrolo[3,2-d]pyrimidines have emerged as a promising class of heterocyclic compounds that exhibit potent antitubulin activity. These compounds often act as colchicine-site binding agents, disrupting microtubule formation and demonstrating significant cytotoxic effects against a range of cancer cell lines.[1][2]
This comprehensive guide provides detailed protocols for the synthesis of substituted pyrrolo[3,2-d]pyrimidines and the subsequent evaluation of their antitubulin and cytotoxic activities. The methodologies outlined herein are designed to be a valuable resource for researchers in medicinal chemistry and cancer biology, facilitating the discovery and development of novel microtubule-targeting agents.
Chemical Synthesis of Substituted Pyrrolo[3,2-d]pyrimidines
The synthesis of the pyrrolo[3,2-d]pyrimidine scaffold is a multi-step process that typically begins with the construction of a pyrimidine ring, followed by the annulation of the pyrrole ring. A common and effective strategy involves the initial synthesis of a key intermediate, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, which can then be further functionalized through nucleophilic aromatic substitution reactions.
Diagram: General Synthetic Scheme for Substituted Pyrrolo[3,2-d]pyrimidines
Caption: General synthetic route to substituted pyrrolo[3,2-d]pyrimidines.
Protocol 1: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (Key Intermediate)
This protocol outlines the chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one to yield the crucial intermediate, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[3]
Materials:
-
3H,5H-pyrrolo[3,2-d]pyrimidin-4-one
-
Phosphoryl chloride (POCl₃)
-
Crushed ice
-
Concentrated ammonia solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Ice-water bath
-
Vacuum filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, place 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent) in a round-bottom flask.
-
Carefully add phosphoryl chloride (2.8 equivalents).
-
Heat the reaction mixture to reflux for 1 hour. The mixture should become a homogeneous solution.
-
After the reaction is complete, cool the mixture in an ice-water bath.
-
Slowly and carefully pour the cooled reaction mixture into crushed ice with constant stirring.
-
While keeping the mixture cool, slowly adjust the pH of the aqueous solution to approximately 8 using concentrated ammonia.
-
Collect the resulting precipitate by vacuum filtration and wash it with cold water.
-
Dry the solid under vacuum at 110 °C to obtain the crude 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
-
For purification, perform silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure.
-
Further purification can be achieved by grinding the solid with an ethyl acetate-methanol mixed solvent to afford an off-white solid.
Protocol 2: Synthesis of a Representative Substituted Pyrrolo[3,2-d]pyrimidine
This protocol describes the nucleophilic aromatic substitution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with a substituted amine to generate the final active compound.
Materials:
-
4-chloro-5H-pyrrolo[3,2-d]pyrimidine
-
Substituted amine (e.g., N-methyl-p-anisidine)
-
Solvent (e.g., 2-propanol)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1 equivalent) in a suitable solvent such as 2-propanol.
-
Add the substituted amine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system to yield the pure substituted pyrrolo[3,2-d]pyrimidine.
Biological Evaluation: Assessing Antitubulin Activity
The biological evaluation of the synthesized pyrrolo[3,2-d]pyrimidines involves a series of in vitro assays to determine their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cells.
Diagram: Mechanism of Action of Colchicine-Site Binders
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrrolo[3,2-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrrolo[3,2-d]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during the synthesis of these compounds. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the pyrrolo[3,2-d]pyrimidine core?
A1: The two primary retrosynthetic approaches begin with either a substituted pyrrole or a substituted pyrimidine.
-
From Pyrroles: A common strategy involves the use of a 2,3-disubstituted pyrrole derivative. For example, a 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole can be functionalized to an azidocarbonylpyrrole, which, after a Curtius rearrangement and cyclization in a basic medium, yields the desired pyrrolo[3,2-d]pyrimidine-2,4-dione.[1] This route is advantageous when specific substitutions on the pyrrole ring are desired from the outset.
-
From Pyrimidines: Another prevalent method starts with a 5,6-disubstituted pyrimidine. A typical precursor is a 5-bromo-6-chloropyrimidine, which can undergo a Sonogashira reaction with a terminal alkyne, followed by a domino C-N coupling/hydroamination reaction to construct the fused pyrrole ring.[2] This approach is often favored for its flexibility in introducing diversity at the C6 and C7 positions of the final product.
Q2: What are the key challenges in synthesizing pyrrolo[3,2-d]pyrimidines?
A2: Researchers often face several hurdles, including:
-
Low reaction yields: This can be due to a variety of factors such as incomplete reactions, side product formation, or degradation of starting materials or products.
-
Formation of isomers: The constitutional isomer, pyrrolo[2,3-d]pyrimidine, is a common byproduct, particularly when starting from asymmetrically substituted pyrroles.[1]
-
Purification difficulties: Pyrrolo[3,2-d]pyrimidines are often polar, crystalline solids with limited solubility, making their purification by standard chromatographic methods challenging.[3]
-
Harsh reaction conditions: Some synthetic routes require high temperatures or strongly basic or acidic conditions, which can be incompatible with sensitive functional groups.
Q3: Are there any "green" or more environmentally friendly synthetic methods available?
A3: Yes, there is a growing interest in developing more sustainable synthetic protocols. One-pot, multi-component reactions are a prime example, as they reduce the number of synthetic steps, minimize waste, and often use milder reaction conditions. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been reported for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, and similar principles can be applied to the synthesis of the [3,2-d] isomer.[4] The use of catalysts like tetra-n-butylammonium bromide (TBAB) in green solvents like ethanol is also a step towards more environmentally benign syntheses.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common frustration in organic synthesis. The underlying cause can often be traced to one or more of the following factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Poor Quality of Reagents or Solvents
-
Explanation: Reagents may have degraded over time, or solvents may contain impurities (e.g., water) that interfere with the reaction. This is particularly critical in moisture-sensitive reactions like those involving organometallics or strong bases.
-
Solution:
-
Ensure all reagents are of high purity and stored under the appropriate conditions (e.g., under an inert atmosphere, protected from light).
-
Use freshly distilled or anhydrous solvents, especially for moisture-sensitive steps.
-
Verify the concentration of any organometallic reagents (e.g., BuLi) by titration before use.
-
-
-
Cause 2: Suboptimal Reaction Conditions
-
Explanation: The temperature, reaction time, or concentration of reactants may not be optimal for your specific substrate.
-
Solution:
-
Temperature: If the reaction is sluggish, consider a modest increase in temperature. Conversely, if side product formation is an issue, lowering the temperature may improve selectivity.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.
-
Concentration: In some cases, particularly for bimolecular reactions, increasing the concentration of the reactants can improve the reaction rate. However, for reactions prone to polymerization or other side reactions, dilution may be beneficial.
-
-
-
Cause 3: Inefficient Cyclization
-
Explanation: The final ring-closing step to form the bicyclic system is often a critical, and sometimes difficult, step. The choice of base and solvent can have a significant impact on the efficiency of this step.
-
Solution:
-
Base: A variety of bases can be used for cyclization, from inorganic bases like K₂CO₃ and K₃PO₄ to stronger organic bases like DBU or NaH.[2][5] The optimal base will depend on the specific substrate and reaction mechanism. A systematic screening of different bases is often worthwhile.
-
Solvent: The polarity of the solvent can influence the solubility of the reactants and intermediates, as well as the transition state energy of the cyclization step. Common solvents for these reactions include DMF, DMA, and acetone.[2][5] If solubility is an issue, consider a solvent mixture or a higher-boiling point solvent.
-
-
-
Cause 4: Side Reactions
-
Explanation: The formation of byproducts, such as the pyrrolo[2,3-d]pyrimidine isomer, can significantly reduce the yield of the desired product.[1]
-
Solution:
-
Carefully control the regioselectivity of the initial functionalization of the pyrrole or pyrimidine starting material.
-
The use of appropriate protecting groups can block reactive sites and prevent unwanted side reactions.
-
-
Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of my reaction?
A2: The formation of the pyrrolo[2,3-d]pyrimidine isomer is a common challenge, especially when starting from a pyrrole precursor.[1]
-
Explanation: When a 2,3-disubstituted pyrrole is used, cyclization can potentially occur at either the 2- or 3-position, leading to a mixture of isomers. The regiochemical outcome is often influenced by the electronic and steric properties of the substituents on the pyrrole ring.
-
Solution:
-
Directing Groups: Introduce a directing group on the pyrrole ring that favors cyclization at the desired position. For example, a strongly electron-withdrawing group at the 2-position may favor cyclization at the 3-position, and vice versa.
-
Steric Hindrance: A bulky substituent at one of the positions can sterically hinder cyclization at that site, thereby favoring the formation of the desired isomer.
-
Choice of Synthetic Route: If regioselectivity remains a persistent issue, consider an alternative synthetic strategy. For example, starting from a pre-functionalized pyrimidine can often provide better control over the regiochemistry of the final product.
-
Q3: I am having difficulty purifying my final product. It seems to be poorly soluble and streaks on my silica gel column. What purification strategies do you recommend?
A3: The purification of polar, heterocyclic compounds like pyrrolo[3,2-d]pyrimidines can be challenging.[3] Here are some techniques to consider:
-
Technique 1: Recrystallization
-
Explanation: Recrystallization is an excellent method for purifying crystalline solids. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature.[6]
-
Protocol:
-
Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures thereof) to find one that provides good differential solubility.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
-
-
Technique 2: Modified Column Chromatography
-
Explanation: If your compound streaks on standard silica gel, it is likely due to strong interactions between the polar product and the acidic silica surface.
-
Solutions:
-
Reverse-Phase Chromatography: Use a C18-functionalized silica gel column with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA).[3] This is often the most effective method for purifying polar compounds.
-
Amine-Functionalized Silica: An amine-functionalized column can be used to reduce the interaction of basic compounds with the stationary phase.
-
Mobile Phase Modifiers: Adding a small amount of a polar solvent like methanol or a base like triethylamine to your mobile phase during normal-phase chromatography can help to reduce streaking.
-
-
-
Technique 3: Trituration
-
Explanation: If the impurities are significantly more soluble in a particular solvent than your product, you can use trituration to wash away the impurities.
-
Protocol:
-
Suspend the crude solid in a solvent in which the desired product is poorly soluble but the impurities are soluble.
-
Stir the suspension for a period of time.
-
Filter the solid and wash with fresh solvent.
-
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrrolo[3,2-d]pyrimidine-2,4-dione via Domino C-N Coupling/Hydroamination
This protocol is adapted from a general method for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[2]
-
Step 1: Sonogashira Coupling
-
To a solution of 5-bromo-6-chloro-1,3-dimethyluracil (1.0 eq) in a suitable solvent (e.g., THF or dioxane) are added the terminal alkyne (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
The mixture is degassed and then triethylamine (3.0 eq) is added.
-
The reaction is stirred at room temperature or slightly elevated temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
-
-
Step 2: Domino C-N Coupling/Hydroamination
-
To a solution of the alkynylated uracil from Step 1 (1.0 eq) in DMA are added the aniline (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.05 eq), and K₃PO₄ (3.0 eq).
-
The reaction vessel is sealed, and the mixture is heated to 100 °C for 15 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.
-
| Parameter | Value |
| Temperature | 100 °C |
| Reaction Time | 15 hours |
| Catalyst | Pd(OAc)₂ |
| Ligand | XPhos |
| Base | K₃PO₄ |
| Solvent | DMA |
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teledynelabs.com [teledynelabs.com]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dichlorination of Pyrrolopyrimidines
Welcome to the technical support center for the dichlorination of pyrrolopyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical transformation in their synthetic workflows. Dichlorinated pyrrolopyrimidines are pivotal intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics[1][2].
This document moves beyond a simple protocol, offering a structured troubleshooting guide and in-depth FAQs to address the common challenges encountered during this reaction. Our goal is to empower you with the knowledge to not only execute the reaction but to optimize it for yield, purity, and scalability.
Section 1: Fundamentals of the Dichlorination Reaction
The conversion of a pyrrolo[2,3-d]pyrimidine-2,4-dione to its corresponding 2,4-dichloro derivative is a cornerstone transformation. The reaction typically employs phosphorus oxychloride (POCl₃) to replace the two hydroxyl groups (or their tautomeric amide forms) with chlorine atoms.
Core Mechanism
The reaction proceeds via the activation of the carbonyl oxygen atoms by the electrophilic phosphorus center of POCl₃. This forms a highly reactive phosphate ester intermediate. The chloride ion, either from POCl₃ itself or from an additive, then acts as a nucleophile to displace the phosphate group, yielding the chlorinated product. The presence of a tertiary amine base can accelerate the reaction by scavenging the HCl generated and promoting the formation of the reactive intermediates[3][4].
// Nodes A [label="Pyrrolopyrimidine\nDione (Substrate)", fillcolor="#F1F3F4"]; B [label="POCl₃\n(Chlorinating Agent)", fillcolor="#F1F3F4"]; C [label="Phosphate Ester\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Chloride Ion\n(Cl⁻)", fillcolor="#F1F3F4"]; E [label="2,4-Dichloropyrrolopyrimidine\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Phosphorus\nByproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> C [label="+ POCl₃"]; B -> C; C -> E [label="+ 2 Cl⁻\n- PO₂Cl₂⁻"]; D -> E; C -> F; }
Caption: Simplified reaction mechanism for dichlorination.Section 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address the most common issues encountered during the dichlorination of pyrrolopyrimidines.
Q1: My reaction has stalled, and I see a significant amount of starting material remaining by TLC/LCMS. What should I do?
Potential Causes & Solutions:
-
Insufficient Reagent or Reagent Decomposition: POCl₃ is highly reactive and sensitive to moisture. If it has been improperly stored, its efficacy can be diminished.
-
Solution: Always use a fresh, unopened bottle of POCl₃ or a properly stored aliquot from a bottle blanketed with inert gas (N₂ or Ar). Ensure all glassware is rigorously dried before use[5].
-
-
Inadequate Temperature or Reaction Time: This transformation often requires high temperatures (reflux) to proceed to completion.
-
Solution: Ensure your reaction is heated to the appropriate temperature (typically 100-120 °C)[6]. If the reaction has stalled at a lower temperature, cautiously increase the heat. Extend the reaction time and monitor progress every 1-2 hours. Some protocols call for reaction times of 4 hours or more[7].
-
-
Poor Solubility of Starting Material: The pyrrolopyrimidinedione may have limited solubility in POCl₃ alone, especially at the initial stages of the reaction.
Q2: The reaction worked, but my yield is very low after work-up. Where did my product go?
Potential Causes & Solutions:
-
Violent and Uncontrolled Quenching: The most common source of yield loss is during the work-up. Adding water or aqueous base directly to the hot reaction mixture causes a violent, highly exothermic reaction that can decompose the product and create a safety hazard[8][9].
-
Solution: Employ a "Reverse Quench". After cooling the reaction mixture, add it slowly and portion-wise to a vigorously stirred slurry of ice and aqueous sodium bicarbonate or a buffered solution of sodium acetate[8][9]. This method controls the exotherm by ensuring the excess POCl₃ is always the limiting reagent during hydrolysis. Maintain the temperature of the quenching vessel below 20°C throughout the addition[8].
-
-
Product Lost During Extraction: The dichlorinated product may have some aqueous solubility, or emulsions can form during extraction.
-
Solution: After quenching, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If the product precipitates from the aqueous layer upon neutralization, it can be isolated by filtration[10]. Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) to maximize the precipitation of the product before filtration or extraction[8].
-
-
Incomplete Reaction: As noted in Q1, if the reaction did not go to completion, the final yield will naturally be low.
-
Solution: Re-evaluate the reaction conditions (time, temperature, reagent quality) for your next attempt. Always confirm full conversion by a method like LCMS before beginning the work-up.
-
Q3: I'm seeing a significant amount of a mono-chlorinated intermediate. How can I drive the reaction to the dichloro product?
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: While POCl₃ is often used in large excess as the solvent, if you are attempting to optimize the reaction with stoichiometric amounts, you may not have enough chlorinating agent to replace both hydroxyl groups.
-
Solution: Ensure at least 2.0 equivalents of POCl₃ are used relative to the starting dione. In practice, using a larger excess (5-10 equivalents or as the solvent) is common to ensure the reaction goes to completion[4].
-
-
Reaction Not at Thermal Equilibrium: The second chlorination may require a higher activation energy than the first.
-
Solution: Increase the reaction temperature to reflux and prolong the reaction time. Monitor the disappearance of the mono-chloro intermediate by LCMS.
-
Q4: The final product is a dark, tarry solid that is difficult to purify. How can I improve the purity?
Potential Causes & Solutions:
-
Reaction Temperature Too High or Time Too Long: While heat is necessary, excessive heating can cause decomposition of the starting material or product, leading to colored impurities.
-
Solution: Optimize the reaction by finding the minimum temperature and time required for full conversion. A typical range is 100-120 °C[6]. Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent oxidative side reactions.
-
-
Sub-optimal Work-up: A poorly controlled quench can generate polymeric phosphorus byproducts that contaminate the crude product.
-
Solution: A controlled reverse quench into a bicarbonate or acetate solution is critical[8][9]. After quenching and extraction, washing the organic layer with brine can help remove residual water and water-soluble impurities. If the product is isolated by filtration, thoroughly wash the solid with water to remove inorganic salts, followed by a non-polar solvent like hexanes to remove organic-soluble impurities[11].
-
-
Choice of Chlorinating Agent: In some systems, POCl₃ can lead to more impurities than other reagents.
-
Solution: While less common for this specific transformation, a mixture of POCl₃ and PCl₅ is sometimes used for difficult chlorinations. Alternatively, switching from a different chlorinating agent like SOCl₂ to POCl₃ has been shown to reduce the formation of impurities in related heterocyclic systems[2].
-
// Nodes Start [label="Reaction Outcome?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low Yield / Incomplete Rxn", fillcolor="#FBBC05", fontcolor="#202124"]; Impure [label="Impure Product (Dark Color)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="High Yield & Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cause1 [label="Check Reagent Quality\n& Stoichiometry", shape=box, fillcolor="#F1F3F4"]; Cause2 [label="Increase Temp / Time", shape=box, fillcolor="#F1F3F4"]; Cause3 [label="Use 'Reverse Quench'\nWork-up", shape=box, fillcolor="#F1F3F4"]; Cause4 [label="Optimize Temp / Time\n(Avoid Overheating)", shape=box, fillcolor="#F1F3F4"]; Cause5 [label="Add Tertiary Amine Base", shape=box, fillcolor="#F1F3F4"];
// Connections Start -> LowYield [label="Poor"]; Start -> Impure [label="Good Yield, Low Purity"]; Start -> Success [label="Good"];
LowYield -> Cause1; LowYield -> Cause2; LowYield -> Cause3 [label="If yield loss is at work-up"]; LowYield -> Cause5 [label="If solubility is an issue"];
Impure -> Cause4; Impure -> Cause3;
Cause1 -> Start [style=dashed, label="Re-run"]; Cause2 -> Start [style=dashed, label="Re-run"]; Cause3 -> Start [style=dashed, label="Re-run"]; Cause4 -> Start [style=dashed, label="Re-run"]; Cause5 -> Start [style=dashed, label="Re-run"]; }
Caption: A workflow for troubleshooting common dichlorination issues.Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Is a tertiary amine base always necessary?
-
FAQ 2: Can I run this reaction at room temperature?
-
It is highly unlikely to succeed. The activation energy for converting the stable amide-like C=O bonds to C-Cl bonds is significant, requiring thermal energy, typically refluxing in POCl₃ (b.p. 106 °C) or higher temperatures in a sealed vessel[10].
-
-
FAQ 3: What is the best way to purify the final product?
-
Ideally, a well-executed reaction and work-up will cause the product to precipitate as a clean solid from the neutralized aqueous solution, which can then be isolated by simple filtration[10]. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) is preferable to column chromatography, as dichloropyrrolopyrimidines can be sensitive to silica gel.
-
-
FAQ 4: What are the key safety considerations?
-
Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water[12]. Always perform this reaction in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves. Be particularly cautious during the quench step due to the potential for a delayed and highly exothermic reaction[8][9].
-
Section 4: Data Summary & Protocols
Table 1: Comparison of Reaction Conditions
| Reagent System | Base | Temperature (°C) | Time (h) | Reported Yield | Reference |
| POCl₃ (excess) | N,N-Diisopropylethylamine | 180 | 4 | 77% | [7] |
| POCl₃ (excess) | Triethylamine | 110-120 | 2 | >90% | [6] |
| POCl₃ (equimolar) | Pyridine | 160 (sealed reactor) | 2 | 85-90% | [10] |
| POCl₃ + Phosgene | None | 95-100 | 8 | 95% | [13] |
Protocol: General Procedure for Dichlorination
This is a representative protocol and should be adapted based on your specific substrate and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add the pyrrolo[2,3-d]pyrimidine-2,4-dione (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq). To this suspension, add N,N-diisopropylethylamine (DIPEA, 2.2 eq) dropwise[7].
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Cooling: Once complete, cool the reaction mixture to room temperature.
-
Work-up (Reverse Quench): In a separate flask, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate. Slowly and carefully, add the cooled reaction mixture dropwise via an addition funnel to the ice slurry, ensuring the internal temperature does not exceed 20 °C[8].
-
Isolation: After the addition is complete, continue stirring for 30-60 minutes. The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization.
References
- 1. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. CN102746237A - Preparation method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. chembk.com [chembk.com]
- 13. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support guide for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No: 63200-54-4). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. The purity of this building block is paramount for the success of subsequent reactions and the integrity of final compounds, particularly in the development of novel therapeutic agents.[1] This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during its purification.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses preliminary questions researchers often have about their crude material before proceeding with purification.
Q1: My crude this compound is a dark brown solid. Is this normal, and how can I remove the color?
A: Yes, it is common for crude this compound to appear as a brown powder or solid.[2] This coloration typically arises from polymeric or colloidal impurities formed during the synthesis, particularly if elevated temperatures were used.
Decolorization Strategy: Activated charcoal (carbon) treatment is an effective method.
-
Dissolve the crude compound in a suitable hot solvent (e.g., ethyl acetate or acetonitrile).
-
Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound).
-
Stir the mixture at an elevated temperature for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the charcoal.
-
Proceed with crystallization or concentrate the filtrate for chromatography.
Causality: Activated charcoal has a high surface area with pores that adsorb large, flat, aromatic, colored molecules (the impurities) while leaving your smaller target molecule in solution. The Celite® is crucial because fine charcoal particles can pass through standard filter paper, re-contaminating your product.
Q2: What are the most common impurities I should expect?
A: The impurity profile depends heavily on the synthetic route. However, common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Hydrolysis Products: The dichloro functionality is susceptible to hydrolysis, especially in the presence of water or nucleophilic solvents at elevated temperatures. This can lead to the formation of monochloro-hydroxy or dihydroxy-pyrrolo[3,2-d]pyrimidine species. The related compound, 2,4-dichloro-5-nitropyrimidine, is known to be highly susceptible to decomposition by water.[3]
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction or workup (e.g., DMF, DMAc).
-
Amine-Substituted Byproducts: If amine-based catalysts or reagents were used, side reactions can lead to the formation of amino-substituted pyrrolopyrimidines, which can be challenging to separate.[3]
Q3: My compound's purity seems to degrade during purification or upon storage. What precautions should I take?
A: This compound's stability can be a concern. The dichloro-pyrimidine core is highly electrophilic and prone to degradation.
-
Avoid High Temperatures: Prolonged heating, especially in protic or nucleophilic solvents, can accelerate decomposition. Use the minimum temperature necessary to dissolve the compound for recrystallization or solvent removal.
-
Moisture Control: Handle and store the compound under dry conditions. Use anhydrous solvents where possible and store the purified solid in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
pH Neutrality: Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze hydrolysis of the chloro groups.
-
Storage: For long-term storage, keep the compound in a refrigerator in a tightly sealed container.
Part 2: Purification Strategy Selection
Choosing the right purification method is critical for achieving high purity with good recovery. The decision depends on the initial purity of your crude material and the nature of the impurities.
Caption: Workflow for selecting a purification method.
Part 3: Experimental Protocols & Troubleshooting Guides
Method 1: Recrystallization
This is the preferred method for purifying material that is already of relatively high purity (>90%) to remove minor impurities and improve crystalline form.
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents (e.g., ethyl acetate, heptane, isopropanol, acetonitrile, toluene, and mixtures thereof). An ideal single solvent will dissolve the compound when hot but show poor solubility when cold. A common and effective two-solvent system is Ethyl Acetate/Heptane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add hot heptane (anti-solvent) to the hot ethyl acetate solution until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethyl acetate to clarify.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound or impurities are depressing the melting point. The solution is supersaturated. | Add more of the primary solvent (e.g., ethyl acetate) to the hot mixture to ensure the compound stays in solution. Re-heat to dissolve the oil, then cool more slowly. |
| No Crystals Form | The solution is not saturated enough. The compound is too soluble even at low temperatures. | Evaporate some of the solvent to increase the concentration. Try adding a seed crystal from a previous batch. Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. The cooling process was too rapid, trapping impurities. | Concentrate the mother liquor and attempt a second crop of crystals. Ensure the final mixture is thoroughly cooled before filtration. Use a minimal amount of cold solvent for washing the filter cake. |
Method 2: Silica Gel Column Chromatography
Chromatography is the most powerful method for separating complex mixtures with multiple components or when purifying material of low initial purity.
Step-by-Step Protocol:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine an appropriate solvent system. A mobile phase that gives your product an Rf value of ~0.3 is ideal. Based on related structures, a gradient of ethyl acetate in heptane (or hexanes) is a good starting point.[4] For example, start testing with 20% EtOAc/Heptane.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (or a less polar version, e.g., 5% EtOAc/Heptane). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve your crude compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading is highly recommended as it leads to better separation.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% EtOAc/Heptane). Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
-
Drying: Dry the final product under high vacuum to remove all residual solvent.
Caption: Troubleshooting low purity after chromatography.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Streaks on Column | Compound is poorly soluble in the mobile phase. The compound is acidic/basic and interacting strongly with the silica. Sample was overloaded. | Add a small percentage of a more polar solvent (e.g., 1% methanol) to the mobile phase. For acidic compounds, add 0.5% acetic acid; for basic compounds, add 0.5% triethylamine. Reduce the amount of crude material loaded onto the column. |
| Poor Separation of Impurities | The chosen solvent system is not optimal. The column was packed improperly (channels). | Run TLCs with different solvent systems to find one that provides better separation. Repack the column carefully, ensuring a level and compact bed. Use a shallower solvent gradient during elution. |
| Low or No Recovery | The compound is irreversibly adsorbed onto the silica gel. The compound is not eluting with the current mobile phase. | This is common for very polar compounds. Try flushing the column with a very polar solvent like 10% methanol in dichloromethane. If this fails, consider switching to a different stationary phase like alumina or C18 reverse-phase silica. |
| Cracked or Dry Column Bed | Solvent level dropped below the top of the silica. | This is a critical failure. The column must be repacked. Never let the column run dry. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS:63200-54-4, CasNo.63200-54-4 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Solubility Enhancement of Pyrrolo[3,2-d]pyrimidine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comprehensive technical resource for overcoming the significant solubility challenges associated with pyrrolo[3,2-d]pyrimidine derivatives. By combining theoretical principles with practical, step-by-step protocols, this document serves as a troubleshooting hub for scientists working to advance these promising therapeutic agents.
Introduction: The Pyrrolo[3,2-d]pyrimidine Solubility Challenge
The pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its structural resemblance to adenine allows it to effectively compete with ATP at the kinase binding site.[2] However, the planar, rigid, and often hydrophobic nature of this scaffold frequently leads to poor aqueous solubility. This low solubility is a major hurdle in drug development, often resulting in low oral bioavailability, high inter-patient variability, and challenges in developing intravenous formulations.[3]
This guide is designed to be your first point of reference when encountering these issues. We will explore the fundamental characterization steps, guide you through a logical strategy selection process, and provide detailed troubleshooting for the most effective solubility enhancement techniques.
Section 1: Foundational Troubleshooting - Initial Assessment & Characterization
Before attempting to enhance solubility, a thorough understanding of your compound's baseline physicochemical properties is critical. Rushing into formulation without this data is inefficient and can lead to misleading results.
Q1: My pyrrolo[3,2-d]pyrimidine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent it?
A1: This common issue is often called "DMSO shock" or "crashing out."[4][5] DMSO is a powerful aprotic solvent that can dissolve hydrophobic molecules, but when this solution is diluted into an aqueous buffer, the compound's solubility limit in the new, predominantly aqueous environment is exceeded, causing it to precipitate.[4][5]
Immediate Troubleshooting Steps for In Vitro Assays:
-
Decrease Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally <0.5%) that your assay can tolerate.[4][5]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate solution to the final volume.[4] This gradual change in solvent polarity can sometimes prevent precipitation.
-
Vortex During Addition: Add the compound stock slowly to the assay buffer while it is vortexing. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[4]
-
Investigate Co-solvents: For more robust solubilization, consider using a co-solvent system. Water-miscible organic solvents like polyethylene glycol 400 (PEG 400) or propylene glycol can be added to the buffer to increase the solubility of hydrophobic compounds.[5]
Q2: What are the essential first experiments I should run to characterize my compound's solubility problem?
A2: A clear understanding of the solid-state properties and pH-dependent solubility is crucial.
-
Kinetic and Thermodynamic Solubility: Determine both. Kinetic solubility (often measured by adding a DMSO stock to buffer and checking for precipitation) gives you an idea of what might happen in an assay, while thermodynamic solubility (slurrying excess solid in buffer until equilibrium) represents the true, stable solubility and is essential for formulation development.
-
Solid-State Characterization:
-
Powder X-ray Diffraction (PXRD): This is non-negotiable. PXRD will tell you if your material is crystalline, amorphous, or a mix. An amorphous form will be more soluble than a crystalline one, but also less stable.[3][6] Knowing your starting form is critical.
-
Differential Scanning Calorimetry (DSC): DSC helps identify the melting point and any polymorphic forms. A high melting point often correlates with low solubility due to strong crystal lattice energy.
-
-
pKa Determination: The pyrrolo[3,2-d]pyrimidine scaffold contains basic nitrogen atoms.[4] Knowing the pKa is essential to determine if the compound is ionizable in a physiologically relevant pH range (1-7.5). This will dictate whether salt formation is a viable strategy.
Section 2: Strategy Selection Guide
Choosing the right solubility enhancement strategy depends entirely on the physicochemical properties of your specific derivative. This decision tree provides a logical workflow for selecting the most promising approach.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Section 3: In-Depth Troubleshooting Guides by Technique
Salt Formation
Principle: For weakly basic pyrrolo[3,2-d]pyrimidines, protonating a basic nitrogen with a pharmaceutically acceptable acid creates a salt. Salts are ionic and generally have much higher aqueous solubility than the neutral free base.
Q3: How do I select the right counter-ion (acid) for my basic compound?
A3: The "pKa rule" is the guiding principle. For successful and stable salt formation, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the protonated basic drug.[7][8] This large difference (ΔpKa) ensures that the proton transfer from the acid to the base is energetically favorable and complete.[7] Using an acid with a pKa too close to that of your compound can lead to an unstable salt that is prone to disproportionation (converting back to the free base) in solution, especially in the neutral pH of the intestines.[9][10]
Table 1: Common Pharmaceutically Acceptable Acids for Salt Formation
| Counter-ion (Acid) | Typical pKa | Common Use & Remarks |
| Hydrochloric Acid | Very Low (<0) | Most common; creates highly soluble salts, but can be hygroscopic and corrosive.[11] |
| Mesylic Acid (Mesylate) | ~ -1.9 | Forms stable, crystalline salts. Good for improving solubility.[8] |
| Sulfuric Acid (Sulfate) | ~ -3.0 | Can form stable salts, often used when other counter-ions fail. |
| Maleic Acid | ~ 1.9, 6.1 | Dicarboxylic acid, can form 1:1 or 2:1 salts. |
| Tartaric Acid | ~ 3.0, 4.4 | Chiral counter-ion, can be used for chiral resolution. |
| Citric Acid | ~ 3.1, 4.8, 6.4 | Can form multiple salt stoichiometries; salts can be hygroscopic. |
Q4: My salt formation attempt resulted in a sticky, amorphous solid or an oil. What went wrong?
A4: This is a common outcome, especially during initial screens.[7] It typically indicates that while the acid-base reaction occurred, the resulting salt did not have sufficient lattice energy to crystallize under the chosen conditions.
Troubleshooting Steps:
-
Change the Solvent System: Crystallization is highly solvent-dependent. If you used a fast-evaporating solvent (like methanol), try a slower-evaporating one (like ethanol or isopropanol) or a solvent/anti-solvent combination to slow down the process and allow time for crystal nucleation and growth.
-
Check the ΔpKa: If the ΔpKa is borderline (<2), the proton transfer may be incomplete, hindering crystallization. Choose a stronger acid.[7]
-
Introduce Seeding: If you have a tiny amount of crystalline material from a previous attempt, add it to the solution to act as a template for crystal growth.
-
Temperature Cycling: Slowly cycle the temperature of the solution. This can sometimes overcome the kinetic barrier to nucleation.
Amorphous Solid Dispersions (ASDs)
Principle: An ASD is a molecular mix of the amorphous drug dispersed within a polymer matrix.[6] By preventing the drug from crystallizing, it remains in a high-energy amorphous state. This amorphous form does not need to overcome the crystal lattice energy to dissolve, leading to significantly higher apparent solubility and faster dissolution rates.[3][12]
Q5: How do I choose the right polymer for my ASD formulation?
A5: Polymer selection is the most critical factor for a successful ASD. The goal is to find a polymer that is not only miscible with your drug but also forms specific interactions (like hydrogen bonds) that stabilize the drug in its amorphous state and prevent recrystallization.[6]
Table 2: Common Polymers for Amorphous Solid Dispersions
| Polymer | Abbreviation | Key Properties & Use Cases |
| Polyvinylpyrrolidone | PVP | High glass transition temperature (Tg), good for stabilizing drugs via H-bonding. Often used in spray drying.[13] |
| Hypromellose Acetate Succinate | HPMC-AS | pH-dependent solubility. Prevents drug recrystallization in the stomach (low pH) and promotes release in the intestine (higher pH). Excellent for enteric delivery.[13] |
| Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) | Amphiphilic nature can act as a surfactant, promoting dissolution and inhibiting precipitation. Good for both spray drying and hot-melt extrusion (HME).[13] | |
| Copolymers of methacrylic acid and ethyl acrylate (Eudragit®) | Wide range of polymers with different pH-solubility profiles, allowing for targeted drug release throughout the GI tract. |
Q6: My ASD shows great initial dissolution, but the concentration quickly drops. What is happening?
A6: This is a classic "spring and parachute" problem. The ASD provides the "spring," rapidly dissolving to create a supersaturated solution. However, this supersaturated state is thermodynamically unstable, and the drug will try to precipitate back to its more stable, less soluble crystalline form. The polymer should act as the "parachute," inhibiting this precipitation.[14] If the concentration drops quickly, your parachute is failing.
Troubleshooting Steps:
-
Increase Polymer Concentration: A higher polymer-to-drug ratio provides more stabilizing interactions and can better maintain supersaturation.
-
Change the Polymer: The chosen polymer may not have strong enough interactions with your drug. Screen other polymers that have different functional groups (e.g., H-bond acceptors/donors) that might interact more favorably with your pyrrolo[3,2-d]pyrimidine derivative.
-
Add a Surfactant: Including a surfactant in the formulation can help stabilize the dissolved drug molecules in micelles, further preventing precipitation.
Section 4: Key Experimental Protocols
Protocol 1: High-Throughput Salt Screening
Objective: To rapidly screen multiple counter-ions and solvent conditions to identify promising crystalline salts.
Methodology:
-
Stock Solution Prep: Prepare a concentrated stock solution of your pyrrolo[3,2-d]pyrimidine free base in a suitable solvent (e.g., 50 mg/mL in methanol or ethanol).
-
Counter-ion Prep: Prepare equimolar stock solutions of various acids (see Table 1) in the same solvent.
-
Screening Plate: In a 96-well plate, dispense 100 µL of the drug stock solution into each well.
-
Addition: Add 100 µL of a different counter-ion solution to each well.
-
Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Analysis: Visually inspect each well under a microscope for birefringence (indicating crystallinity). Promising crystalline hits should be scaled up and fully characterized by PXRD, DSC, and solubility testing.
Protocol 2: Solvent-Evaporation Amorphous Solid Dispersion (ASD) Screening
Objective: To screen different polymers and drug loadings to identify a stable amorphous formulation.
Methodology:
-
Solution Prep: Prepare a series of solutions in a suitable common solvent (e.g., methanol/DCM mixture). Each solution should contain the drug and one type of polymer (see Table 2) at different weight ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer).
-
Film Casting: Dispense a set volume of each solution into a glass vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40°C) to form a thin film.
-
Initial Analysis (Polarized Light Microscopy): Examine the resulting films under a polarized light microscope. The absence of birefringence indicates a potentially amorphous dispersion.
-
Confirmation (PXRD & DSC): Scrape the film from the vial. Analyze the solid by PXRD to confirm the absence of crystalline peaks (a broad "halo" indicates amorphous material). Run DSC to determine the glass transition temperature (Tg). A single Tg is a strong indicator of a miscible, homogeneous dispersion.
-
Stability Test: Store the most promising ASDs under accelerated stability conditions (e.g., 40°C/75% relative humidity) and re-analyze by PXRD after 1-2 weeks to check for any signs of recrystallization.
Caption: Workflow for laboratory-scale ASD screening via solvent evaporation.
References
- 1. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. rjpdft.com [rjpdft.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. ijrpr.com [ijrpr.com]
- 13. pharmtech.com [pharmtech.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. This versatile heterocyclic compound is a crucial building block in medicinal chemistry, serving as a key intermediate for various therapeutic agents, particularly in oncology and neurology.[1][2] However, its synthesis, typically involving the chlorination of 5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione, is fraught with challenges that can lead to low yields and difficult purifications.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights to help you navigate common pitfalls, troubleshoot side reactions, and optimize your synthetic protocol for high purity and yield.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My final yield is consistently low. What are the most likely causes?
Answer: Low yield is the most common issue and typically stems from three primary areas: incomplete reaction, product decomposition during work-up, or mechanical losses.
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Incomplete Reaction: The conversion of the di-hydroxy precursor to the di-chloro product can be sluggish. This is often due to insufficient reagent or suboptimal temperature. The presence of significant starting material or monochlorinated intermediates in your crude analysis (TLC, LC-MS) confirms this.
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Product Decomposition: The dichloro product is highly susceptible to hydrolysis.[3] Exposure to water or alcohols, especially under non-neutral pH or elevated temperatures during the aqueous work-up, can rapidly convert the product back to the monochloro-hydroxy species or the di-hydroxy starting material.
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Side Reactions: Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of intractable tars or polymeric materials, trapping the desired product and complicating purification. Direct chlorination of the electron-rich pyrrole ring is also a known side reaction in similar systems, leading to undesired byproducts.[4]
Question 2: My reaction mixture turns dark brown or black upon heating with POCl₃. What is happening and how can I prevent it?
Answer: The formation of a dark, tarry substance is indicative of decomposition and polymerization. This is a classic sign that the reaction conditions are too harsh for your substrate.
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Causality: Phosphorus oxychloride (POCl₃) is not only a chlorinating agent but also a strong dehydrating agent and Lewis acid. At elevated temperatures (typically >120°C), it can promote complex side reactions with the sensitive pyrrole ring system, leading to polymerization. The pyrrole nucleus is prone to oxidation and polymerization under strongly acidic conditions.
-
Solution:
-
Temperature Control: This is the most critical parameter. Maintain the reaction temperature strictly within the recommended range, typically between 80-110°C. Use a temperature controller and an oil bath for stable heating.
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress by TLC or LC-MS (quenching a small aliquot in an ice/ammonia mixture). Once the starting material is consumed, proceed with the work-up.
-
Use of a Co-solvent or Catalyst: In some cases, a high-boiling inert solvent like toluene or dioxane can help moderate the reaction. Tertiary amine bases, such as N,N-diisopropylethylamine (DIPEA), can be used as catalysts, sometimes allowing for lower reaction temperatures, but they can also introduce other side products if not chosen carefully.[3]
-
Question 3: My NMR/LC-MS analysis shows multiple products. How can I identify the main side products?
Answer: The three most common side products in this reaction are the two monochlorinated intermediates and the hydrolysis product.
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Monochloro Intermediates: You may see two distinct species corresponding to 2-chloro-4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine and 4-chloro-2-hydroxy-5H-pyrrolo[3,2-d]pyrimidine. Their mass will be 16 Da less than the starting di-hydroxy material and 18 Da more than the desired di-chloro product (accounting for the Cl/OH swap).
-
Hydrolysis Product: If your work-up was too slow or not cold enough, you may see a significant amount of the monochloro-hydroxy species, or even the di-hydroxy starting material, reappear. This is due to the hydrolysis of one or both chloro groups. The product is known to be unstable in water.[3]
-
Over-chlorination Product: A less common but possible side product involves chlorination on the pyrrole ring itself. This would result in a product with a mass 34.5 Da higher than the desired product (addition of one Cl, loss of one H). Direct chlorination of pyrrole rings often leads to low yields and undesirable side products.[4]
The following troubleshooting workflow can help diagnose and resolve these issues.
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route and its critical control points? The most common and generally reliable route is the direct chlorination of 5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione using excess phosphorus oxychloride (POCl₃) as both the reagent and solvent.
-
Critical Control Points:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and the starting material must be anhydrous. POCl₃ reacts violently with water.
-
Temperature: As detailed above, this is the most crucial factor to prevent decomposition.
-
Stoichiometry: A large excess of POCl₃ (5-10 equivalents) is necessary to act as the solvent and drive the reaction to completion.
-
Work-up: A rapid, cold aqueous quench is essential to prevent product hydrolysis.
-
Q2: Are there alternative chlorinating agents to POCl₃? While POCl₃ is standard, other reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are used for chlorinating heterocyclic systems.[4][5] However, for converting di-hydroxy pyrimidines to di-chloro pyrimidines, POCl₃ is exceptionally effective. Using alternatives would require significant process development and may not be as efficient for this specific transformation. They are more likely to cause chlorination on the pyrrole ring, a common issue with direct chlorination methods.[4]
Q3: How should I properly store the this compound product? The product is a solid that is sensitive to moisture and light. It should be stored in an amber, tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (0-4°C) to minimize degradation over time.
Q4: What are the best practices for purifying the final product? The crude product isolated after filtration from the aqueous work-up is often a tan to dark gray solid.
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Trituration: A simple and effective first step is to triturate the crude solid with a solvent in which the product has low solubility but impurities are soluble. Cold water, diethyl ether, or a mixture of ethyl acetate and hexanes can be effective.
-
Column Chromatography: For high purity, silica gel column chromatography is recommended. A gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the product from less polar (over-chlorinated) and more polar (hydrolyzed) impurities.
-
Recrystallization: If a suitable solvent system can be identified (e.g., toluene, ethyl acetate/hexanes), recrystallization can provide material of very high purity.
Key Reaction Pathways
The desired reaction is a double chlorination. However, several competing side reactions can occur, reducing the yield and purity of the final product.
Caption: Main reaction and common side reaction pathways in the synthesis.
Recommended Synthetic Protocol
This protocol is optimized to minimize side product formation during the chlorination of 5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Starting Material | 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione | Must be dry (dried under vacuum at >60°C). |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Use a fresh bottle; old material can be hydrolyzed. |
| Stoichiometry | 1 equivalent SM : 5-10 equivalents POCl₃ | Excess POCl₃ acts as solvent and drives the reaction. |
| Temperature | 105-110 °C | Optimal balance between reaction rate and stability. |
| Reaction Time | 1-3 hours | Monitor by TLC/LC-MS to avoid prolonged heating. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction. |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube or N₂ inlet), and a temperature probe, add 5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).
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Reagent Addition: Under an inert atmosphere, add phosphorus oxychloride (POCl₃, 5-10 eq) via a syringe or dropping funnel.
-
Reaction: Heat the resulting suspension in an oil bath to 105-110°C. The mixture should become a clear, homogeneous solution as the reaction progresses. Stir vigorously for 1-3 hours.
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Monitoring: Monitor the reaction by taking a small aliquot, quenching it carefully in a mixture of ice and concentrated ammonium hydroxide, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The reaction is complete when the starting material is no longer visible.
-
Work-up (Critical Step):
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process. Maintain the temperature of the quench mixture below 10°C using an ice-water bath.
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Once the addition is complete, slowly basify the acidic aqueous solution to pH 7-8 using cold concentrated ammonium hydroxide. Keep the temperature below 10°C throughout the neutralization.
-
-
Isolation: The product will precipitate as a solid. Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
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Drying & Purification: Dry the crude solid under high vacuum. The product can be further purified by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pale solid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the dedicated technical support center for the scalable synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis to produce larger quantities of this valuable heterocyclic intermediate. As a key building block for a variety of therapeutic agents, including kinase inhibitors, a robust and scalable synthetic route is paramount.[1]
This document provides not just a protocol, but a framework for understanding the critical parameters of each synthetic step, troubleshooting common issues, and ensuring the safe and efficient scale-up of this important molecule.
I. Synthetic Strategy Overview
The most common and scalable approach to this compound involves a two-step process. The first step is the construction of the pyrrolo[3,2-d]pyrimidine core to form the stable intermediate, 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione. The second, and more critical step for scale-up, is the double chlorination of this dione to yield the final product.
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
The following protocols are designed with scalability in mind, highlighting critical parameters that need to be carefully controlled as the reaction volume increases.
Part A: Synthesis of 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione
This initial step involves the hydrolysis and cyclization of a suitable pyrrole precursor. While various routes to the pyrrolopyrimidinedione exist, a common starting material is 2-amino-4,5-dicyanopyrrole due to its commercial availability.
Reaction Scheme:
2-amino-4,5-dicyanopyrrole → 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione
| Parameter | Recommendation | Rationale & Scale-Up Considerations |
| Reagents | 2-amino-4,5-dicyanopyrrole, Aqueous HCl | Hydrolysis of the nitrile groups followed by intramolecular cyclization is a standard method for forming the pyrimidinedione ring. |
| Stoichiometry | 1 equivalent of pyrrole, excess aqueous HCl | A significant excess of acid is required to drive the hydrolysis to completion. |
| Solvent | Water/Dioxane mixture | Dioxane can aid in the solubility of the starting pyrrole. On a larger scale, ensure efficient mixing to handle the heterogeneous mixture. |
| Temperature | Reflux (approx. 100-110 °C) | High temperature is necessary for the hydrolysis of the nitrile groups. Monitor for any potential pressure build-up in a sealed reactor. |
| Reaction Time | 12-24 hours | The reaction is typically slow. Monitor by TLC or HPLC for the disappearance of the starting material.[2] |
| Work-up | Cool, filter, wash with water and acetone, then dry. | The product often precipitates upon cooling. Thorough washing is crucial to remove any residual acid and impurities. |
Step-by-Step Procedure:
-
To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-amino-4,5-dicyanopyrrole (1.0 eq) and a 1:1 mixture of 6M aqueous HCl and dioxane.
-
Heat the mixture to reflux (100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC (e.g., 10% Methanol in Dichloromethane) or HPLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).
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Wash the filter cake with cold acetone to aid in drying.
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Dry the solid under vacuum at 60-70 °C to a constant weight to obtain 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione as an off-white to light brown solid.
Part B: Synthesis of this compound
This chlorination step is the most critical and hazardous part of the synthesis, requiring careful control of reagents and conditions.
Reaction Scheme:
5H-pyrrolo[3,2-d]pyrimidine-2,4-dione → this compound
| Parameter | Recommendation | Rationale & Scale-Up Considerations |
| Reagents | 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline | POCl₃ is a powerful chlorinating agent. N,N-Dimethylaniline acts as a base and catalyst.[3][4] |
| Stoichiometry | 1 eq dione, 5-10 eq POCl₃, 1-2 eq N,N-Dimethylaniline | A large excess of POCl₃ is often used to ensure complete conversion and to act as a solvent.[5] On a larger scale, minimizing the excess POCl₃ is desirable for safety and environmental reasons.[6] |
| Solvent | Neat POCl₃ or a high-boiling inert solvent like toluene | Using POCl₃ as the solvent is common, but can complicate work-up. Toluene can be used as a co-solvent. |
| Temperature | Reflux (approx. 110-120 °C) | High temperature is required to drive the reaction to completion. Careful temperature control is crucial to prevent side reactions. |
| Reaction Time | 3-6 hours | Monitor by TLC or HPLC for the disappearance of the starting material. |
| Work-up | "Reverse quench" into ice/water, neutralization, extraction. | This is the most hazardous part of the process. NEVER add water to the reaction mixture. Slowly add the reaction mixture to a vigorously stirred ice/water slurry.[7][8] |
Step-by-Step Procedure:
-
Safety First: This reaction should be performed in a well-ventilated fume hood. Personnel must wear appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.[9][10][11][12][13]
-
To a dry reactor equipped with a mechanical stirrer, reflux condenser with a drying tube, and a temperature probe, add 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione (1.0 eq) and phosphorus oxychloride (5-10 eq).
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Slowly add N,N-dimethylaniline (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (110-120 °C) and maintain for 3-6 hours.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane). The product will be significantly less polar than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Prepare a separate, large vessel with a robust mechanical stirrer containing a slurry of crushed ice and water. Slowly and carefully, add the reaction mixture to the ice/water slurry via an addition funnel. Maintain the temperature of the quenching mixture below 20°C at all times. [7]
-
After the addition is complete, stir the mixture until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[14][15][16]
III. Troubleshooting Guide
Caption: Decision tree for troubleshooting the chlorination step.
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Step A: Low yield of pyrrolopyrimidinedione | Incomplete hydrolysis of nitrile groups. | - Ensure a sufficient excess of strong acid is used.- Increase reaction time and confirm completion by TLC/HPLC. |
| Product is soluble in the aqueous filtrate. | - Cool the reaction mixture to 0-5 °C before filtration to maximize precipitation. | |
| Step B: Incomplete Chlorination | Insufficient heating or reaction time. | - Ensure the reaction reaches and maintains reflux temperature.- Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed. |
| Poor quality or wet POCl₃. | - Use a fresh, unopened bottle of POCl₃ or distill it before use.- Ensure all glassware is rigorously dried. | |
| Step B: Low yield after work-up | Hydrolysis of the chlorinated product back to the starting material or mono-chlorinated species. | - Perform the quench and neutralization at low temperatures (0-10 °C).- Extract the product immediately after neutralization.- Use a milder base like sodium bicarbonate for neutralization.[17] |
| Product loss during extraction. | - The product may have some aqueous solubility. Perform multiple extractions with a suitable organic solvent. | |
| Step B: Dark-colored or tarry product | Overheating or prolonged reaction time. | - Reduce the reflux temperature slightly or shorten the reaction time. Monitor closely. |
| Decomposition during work-up. | - The product is sensitive to both strong acid and strong base. Minimize the time the product is in contact with the acidic quench solution before neutralization. | |
| Purification: Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the product. | - Choose a lower-boiling solvent or a solvent pair for recrystallization. |
| Inappropriate solvent choice. | - Screen a variety of solvents to find one where the product is soluble when hot but sparingly soluble when cold.[14] |
IV. Frequently Asked Questions (FAQs)
Q1: Why is a "reverse quench" necessary for the POCl₃ reaction? A1: Phosphorus oxychloride reacts extremely violently and exothermically with water. Adding water to the reaction mixture can cause a dangerous, uncontrolled reaction. By slowly adding the reaction mixture to a large volume of ice water (a "reverse quench"), the POCl₃ is always the limiting reagent, which allows for better temperature control and safer dissipation of the heat generated.[7][8]
Q2: My TLC shows the chlorination is complete, but after work-up, I see the starting material again. What is happening? A2: This is a classic sign of product hydrolysis. The dichloro product is reactive and can be hydrolyzed back to the more stable dione, especially in the acidic conditions of the quench before neutralization. To mitigate this, work quickly and keep the temperature as low as possible during the entire work-up procedure.[17][18]
Q3: Can I use a different chlorinating agent instead of POCl₃? A3: While other chlorinating agents like thionyl chloride (SOCl₂) exist, POCl₃ is generally the reagent of choice for converting pyrimidinediones to their corresponding dichloro derivatives. For scale-up, POCl₃ is often preferred over agents like SOCl₂ as it can sometimes lead to fewer impurities.[19]
Q4: How do I monitor the reaction progress effectively on a large scale? A4: For large-scale reactions, relying solely on timed procedures is not advisable. Regular sampling and analysis are crucial. HPLC is the preferred method for quantitative analysis of reaction conversion. For quick qualitative checks, TLC is still very effective.[20][21][22] A good TLC system for the chlorination step would be one that shows a clear separation between the polar starting material (Rf ~0.1-0.2) and the non-polar product (Rf ~0.7-0.8) in a solvent system like 1:1 Ethyl Acetate:Hexane.
Q5: What are the main safety concerns when scaling up this synthesis? A5: The primary safety concerns are the handling of large quantities of corrosive and water-reactive POCl₃ and the highly exothermic nature of the quenching step.[9][10][11][12][13] A thorough risk assessment should be conducted, and appropriate engineering controls (e.g., high-efficiency fume hoods, robust cooling systems) must be in place. The initial starting material, 2-amino-4,5-dicyanopyrrole, is also a potential cyanide-containing compound and should be handled with appropriate care.
V. References
-
Benchchem. (n.d.). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from --INVALID-LINK--
-
PubMed Central. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020, September 14). How can I properly quench POCl3?. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET - Phosphorus Oxychloride. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Retrieved from --INVALID-LINK--
-
CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE. Retrieved from --INVALID-LINK--
-
ACS Publications. (2020, November 26). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025, September 17). Phosphorus oxychloride - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 17). Phosphorus(V) oxychloride - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. Retrieved from --INVALID-LINK--
-
University of Arizona. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from --INVALID-LINK--
-
ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from --INVALID-LINK--
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from --INVALID-LINK--
-
WordPress.com. (2011, November 21). Quenching Phosphorus Oxychloride. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reagents and conditions: (a) POCl3, N,N-dimethylaniline, reflux; (b).... Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2016, October 23). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reagents and conditions: (a) N,N-dimethylaniline, POCl3, 150 °C, mw;.... Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Synthesis, antifolate, and antitumor activities of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). (PDF) Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. Retrieved from --INVALID-LINK--
References
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- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 22. youtube.com [youtube.com]
Technical Support Center: Functionalization of the Pyrrolo[3,2-d]pyrimidine Core
Welcome to the technical support center for the synthetic functionalization of the pyrrolo[3,2-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this privileged heterocyclic system. Here, we address common challenges encountered during experimental work, offering field-proven insights, troubleshooting protocols, and a comprehensive set of frequently asked questions. Our aim is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your research.
Section 1: Troubleshooting Guide
This section is formatted to address specific problems you might be encountering in the lab. Each entry details the issue, explains the probable causes rooted in the unique chemistry of the pyrrolo[3,2-d]pyrimidine core, and provides a step-by-step protocol to overcome the challenge.
Issue 1: Poor Regioselectivity in Electrophilic Halogenation
Question: "I'm attempting to halogenate my 2,4-dichloro-pyrrolo[3,2-d]pyrimidine, but I'm getting a mixture of products or reaction at an undesired position. How can I achieve selective C7-iodination?"
Expert Analysis: The pyrrolo[3,2-d]pyrimidine core possesses multiple potentially reactive sites for electrophilic attack. The pyrrole ring is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophiles. Within the pyrrole moiety, the C7 position is often the most nucleophilic. However, reaction conditions, particularly solvent and temperature, can influence the selectivity. Direct halogenation can sometimes lead to mixtures, including di-substituted products or reaction at other positions if not carefully controlled. For selective C7-iodination, N-iodosuccinimide (NIS) is a preferred reagent due to its milder nature compared to molecular iodine, which can help prevent over-halogenation.
Troubleshooting Protocol: Selective C7-Iodination
This protocol is adapted from methodologies that have demonstrated high regioselectivity for the C7 position.[1]
-
Reagent and Vessel Preparation:
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Ensure your starting 2,4-dichloro-pyrrolo[3,2-d]pyrimidine is pure and dry.
-
Use an oven-dried flask equipped with a magnetic stir bar and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
-
Reaction Setup:
-
Dissolve the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Under the inert atmosphere, add N-iodosuccinimide (NIS) (1.2 equiv.) to the solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours when the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic phase with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography to isolate the desired 7-iodo-2,4-dichloro-pyrrolo[3,2-d]pyrimidine.
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Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Cross-Coupling
Question: "My Suzuki coupling of a halogenated pyrrolo[3,2-d]pyrimidine with a boronic acid is failing. I'm either recovering my starting material or getting a complex mixture of byproducts. What's going wrong?"
Expert Analysis: Suzuki-Miyaura cross-coupling reactions on nitrogen-rich heterocycles like pyrrolo[3,2-d]pyrimidine can be challenging. The Lewis basic nitrogen atoms in the ring system can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] Furthermore, the electron-rich nature of the heterocyclic system can make the oxidative addition step, particularly with chloro-substituents, sluggish.[2] Common failure points include an insufficiently active catalyst system, suboptimal base or solvent choice, and degradation of the boronic acid.
Troubleshooting Workflow: Optimizing Suzuki-Miyaura Coupling
Troubleshooting Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyrrolo[3,2-d]pyrimidine
This protocol incorporates best practices for challenging heterocyclic substrates.[3]
-
Reagent and Vessel Preparation:
-
Use an oven- or flame-dried Schlenk flask or reaction vial with a magnetic stir bar.
-
Ensure all reagents, including the halogenated pyrrolo[3,2-d]pyrimidine, boronic acid, and base, are of high purity and dry. Finely powder the base (e.g., K₃PO₄) to increase its surface area.
-
-
Reaction Setup (under Inert Atmosphere):
-
To the reaction vessel, add the halogenated pyrrolo[3,2-d]pyrimidine (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent system (e.g., Dioxane/H₂O in a 10:1 ratio) via syringe.
-
For rigorous exclusion of oxygen, bubble argon or nitrogen through the stirred reaction mixture for 10-15 minutes.
-
-
Reaction Conditions:
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 80–110 °C.
-
Monitor the reaction by LC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary: Ligand Selection for Suzuki Couplings
| Ligand | Substrate Type | Common Observation |
| PPh₃ | Aryl iodides/bromides | Often ineffective for electron-rich or hindered substrates. |
| SPhos | Electron-rich aryl chlorides | Generally provides good to excellent yields.[2] |
| XPhos | Sterically hindered substrates | Highly effective for challenging couplings.[3] |
| RuPhos | Sterically hindered substrates | Another excellent choice for difficult couplings.[3] |
Issue 3: Poor Solubility of Pyrrolo[3,2-d]pyrimidine Derivatives
Question: "My functionalized pyrrolo[3,2-d]pyrimidine derivative is poorly soluble in common organic solvents and aqueous media, which is hindering further reactions and biological testing. What can I do?"
Expert Analysis: The planar, fused heterocyclic structure of the pyrrolo[3,2-d]pyrimidine core can lead to strong intermolecular π-π stacking and crystal lattice interactions, resulting in poor solubility.[4] This is a common challenge in drug development with this scaffold. Strategies to improve solubility often involve disrupting this planarity or introducing polar functional groups.
Troubleshooting Strategies for Solubility Enhancement:
-
Introduce Polar Functional Groups:
-
Rationale: Adding polar groups can increase hydrogen bonding with protic solvents and improve overall polarity.
-
Approach: Consider introducing small, polar functionalities such as hydroxyl (-OH), amino (-NH₂), or short polyethylene glycol (PEG) chains to the scaffold. N5-alkylation with a side chain bearing a polar group can be particularly effective.[5]
-
-
Disrupt Planarity:
-
Rationale: Introducing bulky or non-planar groups can sterically hinder π-π stacking, thereby reducing crystal lattice energy and improving solubility.
-
Approach: Functionalize the core with bulky groups like a tert-butyl or a spirocyclic moiety.
-
-
Salt Formation:
-
Rationale: If your molecule has a basic nitrogen or an acidic proton, forming a salt can dramatically increase aqueous solubility.
-
Approach: For basic derivatives, treatment with acids like HCl or methanesulfonic acid can yield water-soluble salts.
-
-
Prodrug Approach:
-
Rationale: A prodrug strategy involves temporarily masking a functional group with a more soluble moiety that is cleaved in vivo to release the active drug.[4]
-
Approach: Esterification of a hydroxyl group or formation of a phosphate ester can be effective strategies.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: I need to protect the pyrrole nitrogen (N5) before performing reactions on the pyrimidine ring. What is the best protecting group strategy?
A1: The tert-butyloxycarbonyl (Boc) group is a commonly used and effective protecting group for the N5 position of the pyrrolo[3,2-d]pyrimidine core. It is generally stable to a wide range of reaction conditions used for functionalizing the pyrimidine ring, such as nucleophilic aromatic substitution and some cross-coupling reactions.
Protocol: Boc Protection of N5
-
Reaction Setup: Dissolve the pyrrolo[3,2-d]pyrimidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.).
-
Reaction Conditions: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product can often be used without further purification, or it can be purified by column chromatography.
Q2: I'm having trouble cleaving the Boc group from the N5 position without affecting other sensitive functional groups on my molecule. What are the best deprotection conditions?
A2: While trifluoroacetic acid (TFA) in DCM is a standard method for Boc deprotection, it can be too harsh for acid-sensitive substrates.[6][7] A milder and highly effective alternative is using a solution of HCl in an ethereal solvent like 1,4-dioxane or diethyl ether.
Protocol: Mild Boc Deprotection
-
Reaction Setup: Dissolve the N5-Boc protected pyrrolo[3,2-d]pyrimidine in a minimal amount of a suitable solvent like DCM or methanol.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) dropwise at 0 °C.
-
Reaction Conditions: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the deprotection is complete, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base if the free amine is required.
Q3: I am planning a Buchwald-Hartwig amination on a 4-chloro-pyrrolo[3,2-d]pyrimidine. What are the key considerations for ligand and base selection?
A3: The Buchwald-Hartwig amination on this scaffold is subject to similar challenges as the Suzuki coupling, namely potential catalyst inhibition by the heterocyclic nitrogens.[8] Therefore, a highly active catalyst system is crucial.
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands are the gold standard. Ligands like RuPhos and BrettPhos are excellent choices, especially for coupling with primary amines.[9] For sterically demanding couplings, Xantphos can also be effective.[10]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used base for these reactions.[11] However, if your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) can be screened, although this may require higher temperatures or longer reaction times.
Decision Workflow: Buchwald-Hartwig Amination
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Optimizing Selectivity of Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[3,2-d]pyrimidine kinase inhibitors. This guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered during the optimization of inhibitor selectivity. My goal is to move beyond simple protocols and explain the underlying principles, helping you make informed decisions in your experiments.
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, largely because it acts as a deaza-isostere of adenine, the core component of ATP.[1][2] This structural mimicry makes it an excellent starting point for competitive inhibition of the kinase ATP-binding site.[3] However, this same feature is the root cause of the primary challenge: achieving selectivity across the kinome, which contains over 500 members all competing for the same ATP co-factor.
This guide is structured as a series of questions and troubleshooting scenarios drawn from common issues reported in the field.
Section 1: Frequently Asked Questions - Foundational Concepts
Q1: My initial pyrrolo[3,2-d]pyrimidine hit is potent, but a kinome scan shows it inhibits dozens of kinases. Is this normal, and what's the underlying cause?
A1: Yes, this is a very common starting point. The issue stems from the inhibitor's structural resemblance to ATP. Most kinase inhibitors target the highly conserved ATP binding pocket, and promiscuity is often the default behavior rather than the exception.[4]
The key to improving selectivity is to design modifications that exploit the subtle differences that exist in the regions immediately surrounding the adenine-binding pocket. While the core hinge-binding interactions may be similar across many kinases, the solvent-front, gatekeeper residue, and back pockets can vary significantly. By extending your molecule to form specific interactions with these less-conserved regions, you can dramatically improve selectivity. For example, structure-activity relationship (SAR) studies have shown that substitutions on the pyrrolo[3,2-d]pyrimidine core can steer selectivity towards or away from certain kinase families like EGFR or VEGFR.[1][5]
Q2: What is the practical difference between IC50 (from a biochemical activity assay) and Kd (from a binding assay), and which one is better for assessing selectivity?
A2: This is a critical distinction. An IC50 (half-maximal inhibitory concentration) measures the functional consequence of the inhibitor on the kinase's ability to phosphorylate a substrate. A Kd (dissociation constant) measures the direct binding affinity between the inhibitor and the kinase.[6]
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IC50 (Activity Assay): This value is context-dependent, most notably on the concentration of ATP used in the assay.[6][7] If you run the assay at a low ATP concentration (well below the Km,ATP of the kinase), your IC50 will be lower (more potent). If you run it at a high, physiological ATP concentration (~1-5 mM), the IC50 will be much higher.
-
Kd (Binding Assay): This value reflects the intrinsic affinity and is typically measured in the absence of ATP.[7] It is a more direct measure of the inhibitor-target interaction.
Which is better? They answer different questions, and the best practice is to use both.
-
Start with a binding assay (e.g., Ambit's KINOMEscan™, DiscoverX) to get an ATP-independent view of your compound's affinity across the kinome. This gives you the cleanest initial selectivity profile.
-
Follow up with a functional activity assay (e.g., ADP-Glo™, mobility shift) for your primary target and key off-targets.[6][8] This confirms that binding translates into functional inhibition. Run these assays at or near the Km,ATP for each specific kinase to get a more comparable measure of potency.[6]
Section 2: Troubleshooting Guide - Common Experimental Roadblocks
Issue 1: My inhibitor is highly potent in biochemical assays (nanomolar IC50), but shows weak or no activity in cell-based assays (micromolar EC50).
This is one of the most frequent and frustrating hurdles in drug discovery. The discrepancy points to factors beyond direct enzyme inhibition that govern a compound's performance in a biological system.[6] Let's break down the likely causes and how to test for them.
Possible Cause A: Poor Cell Permeability
The compound can't efficiently cross the cell membrane to reach its intracellular kinase target. This is often related to physicochemical properties like high polarity or molecular weight.
Troubleshooting Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) The PAMPA assay is a cost-effective, high-throughput method to assess passive diffusion across a lipid membrane.[9][10]
Step-by-Step Methodology:
-
Prepare Solutions:
-
Donor Solution: Dissolve your inhibitor in a buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM).
-
Acceptor Solution: Fill the wells of the acceptor plate with the same buffer, sometimes containing a "sink" agent to prevent back-diffusion.
-
-
Prepare PAMPA Plate: A 96-well filter plate (the "donor" plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate.
-
Run Assay: Add the donor solution containing your inhibitor to the filter plate wells. Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours).
-
Quantify: Measure the concentration of the inhibitor in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability Coefficient (Pe): Use the concentration data and plate geometry to calculate Pe. Compounds are generally classified as having low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.
Possible Cause B: High Intracellular ATP Competition
The intracellular concentration of ATP is very high (1-10 mM), which is often orders of magnitude higher than the ATP concentrations used in biochemical assays.[6] Your ATP-competitive inhibitor is simply being outcompeted at the target site. This is a common reason for a potency drop and highlights why a low nanomolar biochemical IC50 is often necessary to achieve cellular efficacy.
Troubleshooting Strategy:
-
Re-run your primary biochemical assay with ATP at a physiological concentration (e.g., 1 mM). This will give you a more realistic IC50 and help you understand the magnitude of the shift.
-
Focus medicinal chemistry efforts on increasing the inhibitor's residence time or targeting unique features of the ATP pocket to overcome competition.
Possible Cause C: Active Efflux by Transporters
Your compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively pump it out of the cell, preventing it from reaching an effective concentration.[11]
Troubleshooting Strategy:
-
Run your cellular activity assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). If your compound's potency significantly increases, it is likely an efflux substrate.
-
More definitive data can be obtained from specialized assays like the Caco-2 permeability assay, which can measure the bidirectional transport of a compound.[11]
| Problem | Potential Cause | Recommended Troubleshooting Action |
| Potent Biochemically, Weak in Cells | Poor Cell Permeability | Run PAMPA or Caco-2 assay.[9][11] |
| High Intracellular ATP | Re-run biochemical assay with 1 mM ATP.[6] | |
| Active Efflux (e.g., P-gp) | Co-dose with an efflux pump inhibitor in cellular assay. |
Section 3: Advanced Protocols & Data Interpretation
Protocol 1: A Tiered Strategy for Kinase Selectivity Profiling
Screening every compound against a full panel of >400 kinases is not cost-effective. A tiered approach provides the most critical data efficiently.[7]
Caption: Tiered workflow for efficient selectivity profiling.
This strategy focuses resources on the most relevant off-targets. The initial broad, single-concentration screen quickly identifies potential liabilities.[12] Then, full dose-response curves confirm the potency of these interactions. Finally, a selectivity metric like the Gini coefficient can be calculated to quantify promiscuity, and a cellular assay like CETSA can confirm engagement of the most concerning off-targets in a physiological context.[6][13]
Protocol 2: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement directly in intact cells or cell lysates, without requiring any modification to the compound.[14][15] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its melting temperature (Tm).[6]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with your pyrrolo[3,2-d]pyrimidine inhibitor (e.g., at 10x the cellular EC50) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest and Heat: Harvest the cells, lyse them (optional, can be done in intact cells), and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 3°C increments).
-
Separation: Cool the samples to room temperature and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated (unfolded) proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase remaining in the soluble fraction by Western Blot or another quantitative proteomics method like mass spectrometry.[16][17]
-
Data Interpretation: Plot the band intensity (normalized to the lowest temperature point) against temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to the right for the inhibitor-treated sample indicates target stabilization and confirms direct binding in the cell.[18]
Example Data:
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Inhibitor) |
| 46 | 100% | 100% |
| 49 | 95% | 98% |
| 52 | 78% | 95% |
| 55 | 51% | 88% |
| 58 | 24% | 65% |
| 61 | 5% | 30% |
| 64 | 2% | 10% |
A positive CETSA result provides very high confidence that your compound reaches and binds its intended target in a complex cellular environment.
Section 4: Leveraging Computational Tools for Selectivity Prediction
Q3: Can I predict off-targets before I synthesize dozens of analogues?
A3: Absolutely. In silico or computational modeling is a valuable, resource-sparing tool to prioritize which compounds to synthesize. While not a replacement for experimental validation, these methods can effectively flag potential liabilities early in the design cycle.
Common Approaches:
-
Binding Site Similarity (Structure-Based): This is a powerful method if you have a crystal structure of your inhibitor bound to its primary target. Computational tools can extract the features of this binding pocket and screen it against a database of all known kinase structures (e.g., KinomeFEATURE).[4][19] The software provides a similarity score, predicting which other kinases have pockets that your compound might also fit into. This can reveal unexpected cross-reactivities between distant kinase families.[4]
-
Machine Learning & QSAR (Ligand-Based): These methods build predictive models based on the known activities of thousands of existing kinase inhibitors.[20][21] By analyzing the chemical features of your proposed molecule, tools like KinasePred can predict its likely activity against a panel of kinases.[20] These approaches are particularly useful when you don't have a co-crystal structure. They can help identify which chemical modifications are likely to increase or decrease activity against certain targets.[22][23]
Practical Workflow:
-
Design a virtual library of proposed analogues.
-
Use a computational platform to predict the kinome-wide selectivity for each analogue.
-
Prioritize the synthesis of compounds with the cleanest predicted off-target profiles.
-
Synthesize and test the top 5-10 candidates experimentally to validate the in silico predictions.
This integrated approach of computational prediction followed by focused experimental validation is a hallmark of modern, efficient drug discovery.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks | PLOS Computational Biology [journals.plos.org]
- 22. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support center for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic compound. As a key building block in the synthesis of various bioactive molecules, particularly in oncology and neurology, understanding its stability and degradation profile is critical for ensuring the quality, efficacy, and safety of your research and development projects.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The focus is on a proactive approach, guiding you through the process of conducting forced degradation studies to elucidate the potential degradation pathways of this molecule.
Forced degradation studies are a cornerstone of pharmaceutical development, helping to understand the intrinsic stability of a drug substance, identify potential degradants, and develop stability-indicating analytical methods.[2][3] These studies are typically conducted under more severe conditions than standard stability testing and involve exposure to stress conditions such as acid, base, oxidation, light, and heat.[3][4]
Troubleshooting Guides
Scenario 1: No Degradation Observed Under Stress Conditions
Question: I have subjected this compound to my standard forced degradation conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light) for 24 hours, but my HPLC analysis shows no significant degradation. What should I do?
Answer:
This is a common scenario, as pyrrolopyrimidines can be relatively stable. The goal of forced degradation is to achieve a target degradation of around 10-20% to ensure that the analytical method is truly stability-indicating.[4] If no degradation is observed, it's necessary to increase the harshness of the stress conditions incrementally.
Troubleshooting Steps:
-
Increase Stressor Concentration:
-
Acid/Base Hydrolysis: Increase the concentration of acid or base (e.g., from 0.1N to 1N or even 5N). Be mindful that highly concentrated acids or bases can also damage analytical columns if not properly neutralized.
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or 30%).
-
-
Increase Temperature:
-
For hydrolytic and oxidative studies, consider increasing the temperature. A common starting point is 40-60°C, but this can be raised to 80°C or higher if the compound is particularly stable. Monitor for excessive solvent evaporation.
-
-
Extend Exposure Time:
-
If increasing concentration and temperature is not feasible or effective, extend the duration of the study from 24 hours to 48 or 72 hours, with intermediate time points for analysis.
-
-
Photostability:
-
Ensure the light source is of sufficient intensity and covers the appropriate wavelengths as per ICH Q1B guidelines.[3] If using a photostability chamber, confirm the light dosage (in lux hours and watt hours per square meter). If degradation is still not observed, consider dissolving the compound in a solvent that might promote photosensitization.
-
Causality: The lack of degradation indicates that the activation energy for the degradation reactions has not been met under the initial conditions. By increasing the concentration of reactants (H⁺, OH⁻, oxidizing agents), temperature, or energy input (light), you increase the kinetic energy of the system and the probability of overcoming this energy barrier.
Scenario 2: Degradation is Too Rapid and Complete
Question: When I add 1N NaOH to my solution of this compound, the main peak in my chromatogram disappears almost instantly, and I see multiple small, unresolved peaks. How can I study this degradation pathway?
Answer:
Complete and rapid degradation can be just as problematic as no degradation, as it prevents the identification of primary degradation products and the establishment of a clear degradation pathway. The goal is to slow down the reaction to observe the formation of key intermediates.
Troubleshooting Steps:
-
Decrease Stressor Concentration:
-
Reduce the concentration of the stressor significantly. For example, if 1N NaOH caused complete degradation, try 0.1N, 0.01N, or even 0.001N NaOH.
-
-
Lower the Temperature:
-
Conduct the experiment at a lower temperature. If the degradation was rapid at room temperature, try performing the reaction at 4°C (in an ice bath) or even sub-zero temperatures if your solvent system allows.
-
-
Reduce Exposure Time:
-
Analyze samples at very early time points. Instead of hours, take samples at minutes (e.g., 1, 5, 10, 30 minutes) to try and capture the initial degradation products before they degrade further.
-
-
Solvent Selection:
-
The choice of co-solvent can influence reaction rates. If the compound is dissolved in a protic solvent like methanol or ethanol, this can participate in solvolysis reactions. Consider using a more inert co-solvent like acetonitrile or THF.
-
Experimental Workflow for Rapid Degradation:
Caption: Workflow for troubleshooting overly rapid degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the chemical structure, we can hypothesize several potential degradation pathways. The two chlorine atoms on the pyrimidine ring are electron-withdrawing and represent likely sites for nucleophilic substitution (hydrolysis). The pyrrole ring is electron-rich and can be susceptible to oxidation.
-
Hydrolysis: The chloro groups at the C2 and C4 positions are the most probable sites for hydrolytic attack under both acidic and basic conditions. This would likely occur in a stepwise manner, first forming a monochloro-monohydroxy intermediate, followed by the dihydroxy species (a pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione).[5][6]
-
Oxidation: The pyrrole ring is susceptible to oxidation, which could lead to ring-opening or the formation of N-oxides or hydroxylated species.
-
Photodegradation: UV radiation can induce the formation of reactive radical species, potentially leading to dechlorination or polymerization.
Hypothesized Hydrolytic Degradation Pathway:
Caption: Potential hydrolytic degradation of the title compound.
Q2: Which analytical techniques are best for monitoring the degradation of this compound?
A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
-
HPLC Method Development: A reverse-phase C18 column is a good starting point. The mobile phase should be optimized to resolve the parent compound from all potential degradation products. A gradient elution (e.g., water/acetonitrile or water/methanol with a buffer like phosphate or formate) is often necessary.
-
Detector: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. A PDA detector can acquire the full UV spectrum of each peak, which helps in peak tracking and identification of co-eluting peaks. It can also help determine if a degradation product has a different chromophore than the parent compound.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the gold standard for identifying unknown degradation products. The mass-to-charge ratio (m/z) provides the molecular weight of the degradants, and fragmentation patterns (MS/MS) can help elucidate their structure.
Q3: How do I handle a sample for analysis after stressing it in a strong acid or base?
A3: It is critical to neutralize the sample before injection into an HPLC system. Injecting a highly acidic or basic sample can damage the column (especially silica-based columns) and affect the chromatography.
-
Neutralization Protocol:
-
Take a known volume of the stressed sample.
-
Carefully add an equivalent amount of acid or base of the same concentration to neutralize it (e.g., if stressed in 1M HCl, add 1M NaOH).
-
Dilute the neutralized sample with the mobile phase to the desired concentration for injection.
-
Ensure the final pH is within the stable range for your column (typically pH 2-8).
-
Q4: What are the regulatory expectations for forced degradation studies?
A4: Regulatory agencies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have expectations for forced degradation studies.[7] Key guidelines include ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing).[3] The main objectives from a regulatory perspective are:
-
To demonstrate the specificity of the stability-indicating method.
-
To identify the likely degradation products that could form under storage conditions.
-
To elucidate the degradation pathways of the drug substance.
-
To understand the intrinsic stability of the molecule.[4]
Data Summary and Protocols
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1N - 1N HCl | Room Temp to 80°C | 24 - 72 hours | 10-20% |
| Base Hydrolysis | 0.1N - 1N NaOH | Room Temp to 80°C | 24 - 72 hours | 10-20% |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 24 hours | 10-20% |
| Thermal | Dry Heat | 80°C or higher | 48 hours | 10-20% |
| Photolytic | ICH Q1B Option 2 | Ambient | As per guideline | Visible change |
Protocol: General Procedure for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation:
-
For hydrolysis/oxidation, add a known volume of the stock solution to a volumetric flask. Add the stressor (e.g., HCl, NaOH, H₂O₂) and dilute with the appropriate solvent (water or a water/co-solvent mix).
-
For thermal stress, place a solid sample in a controlled-temperature oven.
-
For photolytic stress, expose the solution or solid sample to a calibrated light source.
-
-
Incubation: Place the stressed samples under the desired temperature and time conditions. Protect samples from light unless it is the stressor being studied.
-
Time-Point Sampling: At specified intervals, withdraw an aliquot of the sample.
-
Quenching/Neutralization: Immediately stop the degradation reaction. For hydrolytic studies, neutralize the sample. For oxidative studies, dilution may be sufficient. Cool thermal samples.
-
Analysis: Dilute the sample to the target concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Control Samples: Always run control samples in parallel (e.g., compound in solvent without stressor) to ensure that observed degradation is due to the stress condition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biomedres.us [biomedres.us]
- 3. medcraveonline.com [medcraveonline.com]
- 4. veeprho.com [veeprho.com]
- 5. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 7. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Analysis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: A Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of advancing medicinal chemistry. The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the well-known 7-deazapurine core, is a privileged structure in the design of targeted therapeutics, including kinase inhibitors.[1] Among its derivatives, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine serves as a versatile intermediate for the synthesis of more complex bioactive molecules.[2] Its utility hinges on the precise placement of reactive chloro-substituents, making unambiguous characterization paramount.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. In the absence of a publicly available, definitively assigned spectrum for this specific compound, we will leverage our expertise to predict its ¹H NMR spectrum. This prediction will be grounded in the fundamental principles of NMR spectroscopy and validated through a rigorous comparison with the experimentally determined spectra of closely related, structurally analogous compounds. This comparative approach not only allows for a confident, albeit predictive, assignment but also illuminates the subtle electronic effects of substitution on this important heterocyclic system.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound presents a simple proton environment, with only two key signals expected in the aromatic region, corresponding to the protons at the C6 and C7 positions of the pyrrole ring, and a signal for the N5-H proton.
Structural Protons of this compound:
-
N5-H: The proton on the pyrrole nitrogen.
-
C6-H: The proton on carbon 6.
-
C7-H: The proton on carbon 7.
Based on established principles of NMR spectroscopy, the electron-withdrawing nature of the pyrimidine ring and the two chloro-substituents will deshield the pyrrole protons, shifting their signals downfield.[3]
Predicted Chemical Shifts (in DMSO-d₆):
-
N5-H: This proton is expected to appear as a broad singlet at a significantly downfield chemical shift, likely in the range of δ 12.0-13.0 ppm . Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential solvent exchange.
-
C7-H: The C7 proton is adjacent to the electron-deficient pyrimidine ring. It is predicted to be a doublet with a chemical shift of approximately δ 8.0-8.2 ppm .
-
C6-H: The C6 proton, being further from the pyrimidine ring but still influenced by the overall aromatic system, is expected to resonate upfield relative to C7-H. It is predicted to be a doublet with a chemical shift around δ 6.8-7.0 ppm .
Predicted Coupling:
The C6-H and C7-H protons are vicinally coupled, and are expected to exhibit a typical ³J coupling constant for protons on a five-membered aromatic ring, in the range of 2.5-3.5 Hz . This will result in both signals appearing as sharp doublets.
Comparative Analysis with Structurally Related Analogues
To substantiate our predictions, we will compare them with the published ¹H NMR data of two key analogues: the parent 5H-pyrrolo[3,2-d]pyrimidine and the mono-chlorinated derivative, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
| Compound | N5-H (ppm) | H2 (ppm) | H4 (ppm) | H6 (ppm) | H7 (ppm) | Solvent |
| This compound | ~12.5 (br s) | - | - | ~6.9 (d) | ~8.1 (d) | DMSO-d₆ |
| 4-chloro-5H-pyrrolo[3,2-d]pyrimidine [4] | 12.43 (s) | 8.61 (s) | - | 6.72 (dd) | 7.97 (dd) | DMSO-d₆ |
Table 1: Comparison of predicted ¹H NMR data for this compound with experimental data for a key analogue.
The experimental data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine reveals the significant downfield shift of the C7-H proton (δ 7.97 ppm) compared to the C6-H proton (δ 6.72 ppm), supporting our prediction for the dichlorinated analogue.[4] The presence of a second chlorine atom at the C2 position in our target molecule is expected to further withdraw electron density from the entire ring system. This inductive effect should lead to a general downfield shift for all remaining protons. Therefore, our predicted values of ~8.1 ppm for C7-H and ~6.9 ppm for C6-H are logically consistent with the observed data for the mono-chloro derivative.
Experimental Protocol for ¹H NMR Acquisition
This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for its ability to dissolve a wide range of organic compounds and to slow down the exchange of the N-H proton, allowing for its observation.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Calibration:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks for the residual solvent signal.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.[5]
3. Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)
-
Spectral Width: -2 to 16 ppm
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Integrate all signals to determine the relative proton ratios.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 ppm).
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.
Caption: A flowchart detailing the key stages of ¹H NMR analysis.
Conclusion
The ¹H NMR analysis of this compound, while seemingly straightforward, requires a careful and comparative approach for unambiguous structural assignment. By leveraging established principles of NMR spectroscopy and drawing comparisons with closely related analogues, we can confidently predict the chemical shifts and coupling patterns for this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the scientific integrity of research and development efforts that utilize this versatile compound.
References
mass spectrometry characterization of pyrrolo[3,2-d]pyrimidine derivatives
A Comparative Guide to the Mass Spectrometry Characterization of Pyrrolo[3,2-d]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the precise structural characterization of novel bioactive compounds is a cornerstone of successful research. Pyrrolo[3,2-d]pyrimidine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, frequently investigated as kinase inhibitors for targeted cancer therapy.[1][2][3] Mass spectrometry (MS) stands as the principal analytical technique for the unambiguous identification and structural elucidation of these molecules.
This guide provides an in-depth comparison of mass spectrometry strategies for the characterization of pyrrolo[3,2-d]pyrimidine derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Foundational Role of High-Resolution Mass Spectrometry (HRMS)
Before delving into structural fragmentation, the first step in characterization is the confident determination of the elemental composition. High-resolution, accurate-mass (HRAM) mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) analyzers, are indispensable for this task.[4][5] Unlike nominal mass instruments, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of molecules with the same nominal mass but different elemental formulas (isobars).[6]
The power of HRMS lies in its ability to provide a self-validating system for formula assignment. By comparing the experimentally measured exact mass to the theoretically calculated mass, a mass error can be determined, typically in the low parts-per-million (ppm) range for a confident assignment.
Experimental Data: HRMS Verification of Pyrrolo[3,2-d]pyrimidine Derivatives
The following table summarizes HRMS data reported for various pyrrolo[3,2-d]pyrimidine derivatives, demonstrating the high accuracy achievable.
| Compound Description | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Source |
| 2,4-dichloro pyrrolo[3,2-d]pyrimidine | C₆H₃Cl₂N₃ | 187.9776 | 187.9777 | 0.53 | [7] |
| Boc-protected 2,4-dichloro derivative | C₁₁H₁₁Cl₂N₃O₂ | 288.0301 | 288.0301 | 0.00 | [7] |
| (E)-N-phenyl-2-(4-chlorophenyl) derivative | C₂₃H₂₂ClN₄ | 389.1533 | 389.1502 | -8.0 | [8] |
| (E)-N-(4-chlorophenyl) derivative | C₂₃H₂₁Cl₂N₄ | 423.1143 | 423.1115 | -6.6 | [8] |
Causality Behind Experimental Choice: Relying on HRMS as the initial characterization step prevents fundamental errors in structural assignment. An incorrect molecular formula will invalidate all subsequent fragmentation analysis. Achieving mass accuracy below 5 ppm is the gold standard for publication and regulatory submissions, providing a high degree of trust in the assigned formula.
Ionization Techniques: A Comparative Analysis
The transition of analyte molecules from the condensed phase to the gas-phase ions is a critical step. For pyrrolo[3,2-d]pyrimidines, which are often polar and contain basic nitrogen atoms, Electrospray Ionization (ESI) is the predominant technique.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that generates intact pseudomolecular ions, typically protonated molecules [M+H]⁺, with minimal in-source fragmentation.[9] The basic nitrogen atoms on the pyrimidine and pyrrole rings are readily protonated.
Protocol: Optimized ESI for Pyrrolo[3,2-d]pyrimidines
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
-
Mobile Phase Additive: For positive ion mode, which is ideal for these compounds, add 0.1% formic acid to the mobile phase.
-
Expert Insight: The acidic additive serves a dual purpose. It ensures the analyte is fully protonated prior to entering the ESI source, leading to a stable and intense [M+H]⁺ signal. It also improves chromatographic peak shape in reversed-phase LC.
-
-
Ion Source Settings:
-
Capillary Voltage: 2.5–4.5 kV.
-
Desolvation Temperature: 250–350 °C.
-
Nebulizer Gas (N₂): Adjust to achieve a stable spray.
-
Trustworthiness: These settings should be optimized for each specific compound and instrument to maximize the signal of the ion of interest while minimizing noise and potential adduct formation (e.g., [M+Na]⁺).
-
Atmospheric Pressure Chemical Ionization (APCI)
APCI is an alternative for less polar derivatives that may not ionize efficiently by ESI. It involves a corona discharge that ionizes the solvent vapor, which in turn transfers a proton to the analyte. While robust, it can sometimes induce more in-source fragmentation than ESI.
Comparative Recommendation: For the vast majority of pyrrolo[3,2-d]pyrimidine kinase inhibitors, which possess sufficient polarity and basic sites, ESI is the superior choice . It provides the gentle ionization necessary to preserve the intact precursor ion for subsequent tandem MS experiments.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Once the elemental composition is confirmed and the precursor ion is generated, tandem mass spectrometry (MS/MS) is employed to systematically break the molecule apart and deduce its structure. This is achieved by isolating the precursor ion (e.g., the [M+H]⁺), subjecting it to Collision-Induced Dissociation (CID) with an inert gas (like argon or nitrogen), and analyzing the resulting product ions.[9]
The fragmentation patterns of heterocyclic compounds are governed by established chemical principles, including the cleavage of bonds adjacent to heteroatoms and the loss of stable neutral molecules.[10][11]
Common Fragmentation Pathways
For a typical substituted pyrrolo[3,2-d]pyrimidine scaffold, fragmentation often initiates at the substituent groups and proceeds to the core ring structure.
Caption: Generalized MS/MS fragmentation pathway for a substituted pyrrolo[3,2-d]pyrimidine.
-
Loss of Large Substituents: The most labile bonds are often those connecting substituents to the heterocyclic core. For example, derivatives with an amino-substituent at the C4 position will readily show a neutral loss of that amine.
-
Cleavage of the Pyrimidine Ring: Following initial losses, the pyrimidine ring itself can fragment. A characteristic loss for nitrogen heterocycles is the elimination of a stable hydrogen cyanide (HCN) molecule (27 Da).
-
Pyrrole Ring Fragmentation: Further energy input can lead to the cleavage of the five-membered pyrrole ring.
Expert Insight: The predictability of these fragmentation pathways is key. By comparing the observed product ions to theoretically derived fragments, one can piece together the molecular structure, confirm substituent placement, and differentiate between isomers.
Integrated Workflow: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For analyzing pyrrolo[3,2-d]pyrimidine derivatives in complex matrices (e.g., metabolite identification, reaction monitoring), coupling liquid chromatography to the mass spectrometer is essential.[12][13][14] The LC system separates the compound of interest from impurities, isomers, and matrix components before it enters the MS.
Caption: Standard LC-MS/MS workflow for the analysis of pyrrolo[3,2-d]pyrimidines.
Protocol: General LC-MS/MS Method
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a robust starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then re-equilibrate.
-
Flow Rate: 0.3–0.5 mL/min.
-
MS Acquisition: Employ a data-dependent acquisition (DDA) mode. The instrument performs a continuous cycle of: a. A full HRMS scan (MS1) to detect precursor ions. b. Selection of the most intense ions from the MS1 scan. c. Isolation and fragmentation (CID) of each selected ion to generate MS2 spectra.
Trustworthiness: This integrated workflow provides orthogonal data points for confident identification: the retention time from the LC, the accurate mass of the precursor ion from the MS1 scan, and the fragmentation pattern from the MS2 scan. This three-pronged verification is the standard for definitive characterization in drug development and metabolomics.[15]
Conclusion
The robust characterization of pyrrolo[3,2-d]pyrimidine derivatives is readily achievable through a systematic and logical application of modern mass spectrometry techniques. The non-negotiable first step is the determination of the elemental composition via high-resolution, accurate-mass measurement. This is followed by soft ionization, preferably using ESI in positive ion mode, to generate an intact precursor ion. Finally, structural details are elucidated through tandem MS, where predictable fragmentation pathways provide a fingerprint of the molecule's architecture. When integrated with liquid chromatography, this workflow provides the highest level of confidence for identifying and characterizing these therapeutically important molecules in both simple and complex samples.
References
- 1. A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. High resolution mass spectrometry - Analytische Chemie - University of Rostock [zimmermann.chemie.uni-rostock.de]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. uab.edu [uab.edu]
- 10. article.sapub.org [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Regioisomeric Advantage: A Comparative Guide to the Biological Activity of Pyrrolo[3,2-d]pyrimidines
In the landscape of medicinal chemistry, the pyrrolopyrimidine scaffold is a privileged structure, serving as the core of numerous biologically active compounds. Its resemblance to the endogenous purine nucleus allows it to interact with a wide array of biological targets. However, not all pyrrolopyrimidines are created equal. The seemingly subtle shift in the fusion of the pyrrole and pyrimidine rings, giving rise to regioisomers such as pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine, can have a profound impact on their biological activity. This guide provides a comparative analysis of these regioisomers, with a particular focus on the often-superior potency of the pyrrolo[3,2-d]pyrimidine scaffold, supported by experimental data and detailed protocols for researchers in drug discovery.
The Significance of Regioisomerism in Pyrrolopyrimidines
Pyrrolopyrimidines exist as several regioisomers, with the most studied being the pyrrolo[2,3-d]pyrimidines (7-deazapurines) and the pyrrolo[3,2-d]pyrimidines (9-deazapurines). This structural variation, as depicted below, alters the shape, electronic distribution, and hydrogen bonding potential of the molecule, which in turn dictates its interaction with target proteins.
Caption: The core structures of pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine regioisomers.
While both scaffolds have been successfully employed in the development of kinase inhibitors and other therapeutic agents, a growing body of evidence suggests that the pyrrolo[3,2-d]pyrimidine framework can offer a distinct advantage in potency for certain biological targets.
Comparative Analysis: Antitubulin Activity
A compelling example of the superior biological activity of the pyrrolo[3,2-d]pyrimidine scaffold is found in the development of antitubulin agents. A study directly comparing water-soluble, substituted pyrrolo[3,2-d]pyrimidines with their pyrrolo[2,3-d]pyrimidine counterparts revealed a significant difference in their ability to inhibit cancer cell proliferation. The pyrrolo[3,2-d]pyrimidine analogs were found to be more potent than their pyrrolo[2,3-d]pyrimidine regioisomers as colchicine site microtubule depolymerizing agents.[1] This enhanced activity highlights the critical role of the nitrogen placement in the pyrrole ring for optimal interaction with tubulin.
| Scaffold | Regioisomer | Key Findings | Reference |
| Pyrrolopyrimidine | Pyrrolo[3,2-d]pyrimidine | More potent inhibitors of cellular proliferation. | [1] |
| Pyrrolopyrimidine | Pyrrolo[2,3-d]pyrimidine | Less potent in comparison to the pyrrolo[3,2-d]pyrimidine analogs. | [1] |
This difference in potency underscores the importance of synthesizing and evaluating both regioisomers in early-stage drug discovery to identify the more active scaffold.
Broader Biological Activities of Pyrrolo[3,2-d]pyrimidines
The utility of the pyrrolo[3,2-d]pyrimidine scaffold extends beyond antitubulin agents. This core is a versatile platform for the development of a range of therapeutics.
Kinase Inhibition
The pyrrolopyrimidine nucleus is a well-established ATP-mimetic, making it an ideal starting point for the design of kinase inhibitors. The pyrrolo[3,2-d]pyrimidine scaffold, in particular, has been successfully utilized to develop potent inhibitors of various kinases implicated in cancer and other diseases. The specific substitution pattern on the core structure is crucial for achieving high potency and selectivity.
Antimicrobial Activity
Derivatives of pyrrolo[3,2-d]pyrimidine have also been investigated for their antibacterial properties. Studies have shown that certain substituted pyrrolo[3,2-d]pyrimidines exhibit activity against pathogenic bacteria, including both Gram-positive and Gram-negative strains.[2][3] This indicates the potential of this scaffold in the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, it is essential to employ robust and well-validated experimental protocols. The following are detailed, step-by-step methodologies for key assays used to compare the biological activity of pyrrolo[3,2-d]pyrimidine regioisomers.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
References
A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[3,2-d]pyrimidine Analogues
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery
The pyrrolo[3,2-d]pyrimidine nucleus, a 9-deazapurine isostere, represents a versatile and privileged scaffold in medicinal chemistry. Its structural similarity to adenine allows it to effectively mimic the endogenous ligand and interact with the ATP-binding sites of numerous enzymes, making it a cornerstone for the design of potent inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for various classes of pyrrolo[3,2-d]pyrimidine analogues, offering a comparative look at their performance against key biological targets. We will delve into the causal relationships behind structural modifications and their impact on biological activity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, moving beyond a simple listing of compounds to an integrated understanding of how chemical structure dictates biological function across different therapeutic areas.
Chapter 1: Targeting Cancer Angiogenesis - Pyrrolo[3,2-d]pyrimidines as Kinase Insert Domain Receptor (KDR) Inhibitors
The Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a pivotal tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Dysregulation of KDR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[1] Pyrrolo[3,2-d]pyrimidine derivatives have been explored as potent Type II KDR inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, offering potential for higher selectivity and potency compared to traditional ATP-competitive Type I inhibitors.[1][2]
Structure-Activity Relationship (SAR) Analysis
A study of 52 pyrrolo[3,2-d]pyrimidine derivatives revealed key structural features governing their KDR inhibitory activity.[2] The general scaffold consists of a central pyrrolo[3,2-d]pyrimidine core with substitutions at the C4 and N5 positions.
-
C4 Position: The C4 position is typically substituted with an aniline moiety. The nature and position of substituents on this aniline ring are critical for activity.
-
Meta-Substitution: A key interaction involves a hydrogen bond between the N5-H of the pyrrole ring and the side-chain carboxylate of Asp1046 in the DFG motif of KDR. To facilitate this, substituents on the C4-aniline ring are crucial for correctly orienting the molecule.
-
Hydrophobic Pocket: A hydrophobic pocket is formed by residues such as Ile1044, Leu1035, and Cys1045. Bulky, hydrophobic groups on the C4-aniline ring can occupy this pocket, enhancing binding affinity. For instance, compounds with a 3-tert-butylphenyl group at C4 often show potent activity.
-
-
N5 Position: The N5 position of the pyrrole ring is typically substituted with a group that extends into the solvent-exposed region.
-
Flexibility and Length: The linker between the pyrrolo[3,2-d]pyrimidine core and the terminal group at N5 influences how the molecule fits into the binding site. A flexible alkyl chain of optimal length is often required.
-
Terminal Group: The terminal group can interact with residues at the entrance of the ATP-binding site. Groups capable of forming hydrogen bonds, such as pyridyl or piperazinyl moieties, can contribute to increased potency.
-
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study, employing CoMFA and CoMSIA models, provided further insights into the steric, electrostatic, and hydrophobic interactions that modulate the inhibitory activities of these compounds.[2] The models indicated that bulky substituents are favored at certain positions of the C4-aniline ring, while electronegative groups at other positions can enhance activity.[2]
Comparative Data: KDR Inhibition
The following table summarizes the KDR inhibitory activity of selected pyrrolo[3,2-d]pyrimidine analogues from the work of Oguro et al., as cited in a 3D-QSAR study.[2]
| Compound ID | C4-Substituent | N5-Substituent | KDR IC50 (µM) |
| 1 | 3-tert-Butylphenyl | 3-(Pyridin-4-yl)propyl | 0.045 |
| 2 | 3-tert-Butylphenyl | 3-(1-Methyl-1H-imidazol-5-yl)propyl | 0.028 |
| 3 | 3-tert-Butylphenyl | 3-(Piperidin-1-yl)propyl | 0.019 |
| 4 | 3-tert-Butylphenyl | 3-(4-Methylpiperazin-1-yl)propyl | 0.011 |
| 5 | 3-(Trifluoromethyl)phenyl | 3-(4-Methylpiperazin-1-yl)propyl | 0.033 |
| 6 | 3,5-Dichlorophenyl | 3-(4-Methylpiperazin-1-yl)propyl | 0.048 |
Data extracted from Oguro et al. as presented in the study by Wang et al. (2013).[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general luminescence-based assay for determining the IC50 values of kinase inhibitors, which is a standard method in the field.
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used to catalyze the conversion of luciferin to oxyluciferin, generating light that is proportional to the ATP concentration. Kinase inhibition leads to a higher remaining ATP concentration and thus a stronger luminescent signal.
Materials:
-
Recombinant KDR enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Pyrrolo[3,2-d]pyrimidine test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette and a luminometer plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM. Then, dilute these further in the kinase reaction buffer to achieve the desired final concentrations for the assay.
-
Reaction Setup:
-
To each well of a 384-well plate, add the test compound at various concentrations. Include positive controls (known KDR inhibitor) and negative controls (DMSO vehicle).
-
Add the KDR enzyme and the specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection:
-
After incubation, add the luminescence-based detection reagent (e.g., Kinase-Glo® reagent) to each well. This reagent stops the kinase reaction and initiates the light-generating reaction.
-
Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Visualizing the Experimental Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Chapter 2: Disrupting the Cytoskeleton - Pyrrolo[3,2-d]pyrimidines as Antitubulin Agents
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, motility, and intracellular transport.[3] Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. Pyrrolo[3,2-d]pyrimidines have been identified as a novel class of water-soluble, colchicine-site microtubule depolymerizing agents, presenting a promising avenue for overcoming clinical resistance to existing microtubule-targeting drugs.
Structure-Activity Relationship (SAR) Analysis
Research into substituted pyrrolo[3,2-d]pyrimidines has provided valuable insights into the structural requirements for potent antitubulin activity.
-
Regioisomerism: A comparative study showed that pyrrolo[3,2-d]pyrimidine analogues are more potent than their pyrrolo[2,3-d]pyrimidine regioisomers, highlighting the importance of the nitrogen atom's position in the pyrrole ring for tubulin binding.
-
C2 Position: Substitution at the C2 position is crucial. A small alkyl group, such as a methyl group, is often beneficial for activity. Replacing the 2-methyl group with a 2-amino group can substantially decrease activity.
-
C4 Position: Similar to kinase inhibitors, the C4 position is typically substituted with an aniline ring. A 4-methoxyphenyl group at this position has been shown to be favorable.
-
N5 Position: The N5-H of the pyrrole ring is important. N-methylation at this position can be detrimental to activity.
-
C6 Position: Substitution at the C6 position can modulate activity. For example, the addition of a methyl group at C6 can improve cytotoxic and microtubule-disassembling activity.
Comparative Data: Antiproliferative and Tubulin-Targeting Activity
| Compound ID | C2-Substituent | C4-Substituent | C6-Substituent | MDA-MB-435 GI50 (µM) | Tubulin Assembly IC50 (µM) |
| 3 | H | N-(4-methoxyphenyl)amino | H | 0.98 | > 40 |
| 8 | CH3 | N-(4-methoxyphenyl)amino | CH3 | 0.33 | 2.6 |
| 9 | NH2 | N-(4-methoxyphenyl)amino | CH3 | 11 | 14 |
| 11 | CH3 | N-(4-methoxyphenyl)amino | (cyclopentyl fused) | 0.38 | 2.5 |
GI50: 50% growth inhibition concentration. Data adapted from Gangjee et al.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol details a turbidity-based assay to measure the effect of compounds on tubulin assembly.[4]
Principle: The polymerization of tubulin heterodimers into microtubules increases the turbidity of the solution. This change in light scattering can be monitored spectrophotometrically at 340-350 nm. Inhibitors of polymerization will reduce the rate and extent of the absorbance increase, while stabilizers will enhance it.
Materials:
-
Purified tubulin (e.g., >99% pure bovine tubulin)
-
Guanosine triphosphate (GTP) solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds in DMSO
-
Reference compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
-
Temperature-controlled spectrophotometer with a plate reader
Procedure:
-
Preparation: Thaw tubulin, GTP, and polymerization buffer on ice. Test compounds should be serially diluted.
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, prepare the reaction mixtures. A typical reaction contains tubulin (e.g., 2-4 mg/mL), GTP (e.g., 1 mM), and the test compound in polymerization buffer.
-
Include controls: a negative control (DMSO vehicle), a positive control for inhibition (e.g., nocodazole), and a positive control for stabilization (e.g., paclitaxel).
-
-
Data Acquisition:
-
Immediately place the plate into the spectrophotometer, pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of the test compound.
-
For inhibitors, calculate the percentage of inhibition relative to the DMSO control at a specific time point (e.g., when the control reaction reaches its plateau).
-
Determine the IC50 value (for inhibitors) or EC50 value (for stabilizers) by plotting the percentage of inhibition/stabilization against the compound concentration.
-
Experimental Protocol: Cell Proliferation Assay (MTT)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]
Materials:
-
MDA-MB-435 cancer cell line (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[3,2-d]pyrimidine compounds for a specified period (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until intracellular purple precipitate is visible.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing Microtubule Dynamics
Caption: Inhibition of microtubule polymerization.
Chapter 3: Targeting One-Carbon Metabolism - Pyrrolo[3,2-d]pyrimidines as SHMT Inhibitors
One-carbon (C1) metabolism is a network of folate-dependent reactions essential for the synthesis of nucleotides and amino acids, supporting rapid cell proliferation.[6] The mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2) is a key player in this pathway and is often upregulated in cancers.[6][7] Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed as multi-targeted inhibitors that hit SHMT2 as well as cytosolic C1 enzymes.[6]
Structure-Activity Relationship (SAR) Analysis
The design of these inhibitors merged structural features of known antifolates with SHMT substrates.[6] The SAR for this class of compounds is distinct and highly dependent on the substitution at the N5 position.
-
N5-Substituent: This is the most critical position for SHMT2 inhibition. It consists of a linker and a terminal aromatic group.
-
Bridge Length: The length of the carbon bridge connecting the pyrrole nitrogen to the terminal aromatic ring is a key determinant of potency. Crystal structures show that inhibitors with a 5-carbon bridge length are optimal for SHMT2 binding.[8]
-
Terminal Ring: The terminal moiety, which can be a benzoyl or thienoyl group, interacts with a hydrophobic pocket in the enzyme's active site. Substitutions on this ring can fine-tune potency and selectivity. For example, a 2'-fluoro substituent on a benzoyl ring can enhance activity.
-
-
Polyglutamylation: Like many antifolates, these compounds can be polyglutamylated within the cell. This modification can significantly impact their interaction with SHMT2 and their cellular retention.
Comparative Data: SHMT Inhibition and Antiproliferative Activity
| Compound ID | N5-Side Chain | SHMT2 Ki (nM) | SHMT1 Ki (nM) | HCT116 GI50 (nM) |
| AGF291 | 3-carbon bridge, 2'-F-benzoyl | 130 ± 10 | 1800 ± 200 | 110 ± 10 |
| AGF320 | 4-carbon bridge, thienoyl | 140 ± 20 | 2500 ± 300 | 110 ± 10 |
| AGF347 | 5-carbon bridge, 2'-F-benzoyl | 30 ± 10 | 1300 ± 100 | 20 ± 4 |
Data adapted from Dekhne et al. (2020).[6]
Experimental Protocol: SHMT Enzymatic Assay
This protocol describes a coupled spectrophotometric assay to measure SHMT activity.[9][10]
Principle: SHMT catalyzes the conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). The production of 5,10-CH₂-THF is coupled to the reaction of 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which uses NADP⁺ as a cofactor to produce 5,10-methenyl-THF and NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.[9]
Materials:
-
Purified recombinant human SHMT1 and SHMT2
-
Purified recombinant MTHFD
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP, a cofactor for SHMT)
-
NADP⁺
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds in DMSO
-
UV-transparent 96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing reaction buffer, L-serine, THF, PLP, NADP⁺, and MTHFD.
-
Assay Setup:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add varying concentrations of the SHMT inhibitor (or DMSO for control). Pre-incubate for a few minutes if necessary.
-
-
Reaction Initiation: Initiate the reaction by adding the SHMT enzyme (SHMT1 or SHMT2).
-
Absorbance Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (the linear rate of absorbance change) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable model to determine the IC50 value.
-
Visualizing the One-Carbon Metabolism Pathway
Caption: Inhibition of SHMT2 in the one-carbon metabolism pathway.
Conclusion: A Scaffold of Diverse Therapeutic Promise
The pyrrolo[3,2-d]pyrimidine core is a testament to the power of privileged structures in drug discovery. By strategically modifying the substituents at the C2, C4, N5, and C6/C7 positions, researchers have successfully developed potent and selective modulators for a wide array of biological targets, from protein kinases and cytoskeletal components to metabolic enzymes. The SAR insights detailed in this guide underscore the importance of a rational, structure-based design approach. Understanding the specific interactions within a target's binding site—be it the DFG-out conformation of a kinase, the colchicine site of tubulin, or the folate-binding pocket of SHMT2—is paramount to optimizing lead compounds. The experimental protocols provided herein serve as a foundation for the robust evaluation of these analogues, ensuring that the data generated is both reliable and reproducible. As our understanding of disease biology deepens, the versatile pyrrolo[3,2-d]pyrimidine scaffold will undoubtedly continue to serve as a valuable starting point for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.ryvu.com [wp.ryvu.com]
- 8. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Substituted Pyrrolo[3,2-d]pyrimidines
For researchers, medicinal chemists, and drug development professionals, the pyrrolo[3,2-d]pyrimidine scaffold represents a privileged structure in the quest for novel therapeutics. Its versatile nature allows for substitutions at various positions, leading to a wide spectrum of biological activities. This guide provides an in-depth comparison of the potency of different substituted pyrrolo[3,2-d]pyrimidines, with a particular focus on their role as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by robust experimental data, and provide detailed protocols for their evaluation.
The Pyrrolo[3,2-d]pyrimidine Core: A Foundation for Potent Inhibition
The pyrrolo[3,2-d]pyrimidine nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an ideal candidate for targeting the ATP-binding sites of various enzymes, particularly kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
This guide will focus primarily on the comparative potency of substituted pyrrolo[3,2-d]pyrimidines as inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). KDR is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1]
Structure-Activity Relationship (SAR) of Pyrrolo[3,2-d]pyrimidine Derivatives as KDR Inhibitors
A seminal study by Oguro and colleagues provides a comprehensive dataset for understanding the SAR of a series of 52 pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors.[1] The general structure of the evaluated compounds is depicted below:
General Structure of Pyrrolo[3,2-d]pyrimidine KDR Inhibitors
The following tables summarize the inhibitory activities (IC50) of these compounds, highlighting the impact of various substituents on their potency.
Table 1: Impact of Substituents at the 4-position on KDR Inhibitory Activity
| Compound | R1 | R2 | R3 | R4 | KDR IC50 (nM) |
| 1 | H | H | H | H | >10000 |
| 2 | Cl | H | H | H | 340 |
| 3 | Me | H | H | H | 280 |
| 4 | OMe | H | H | H | 450 |
| 5 | NH2 | H | H | H | >10000 |
| 6 | H | Cl | H | H | 120 |
| 7 | H | Me | H | H | 150 |
| 8 | H | OMe | H | H | 210 |
| 9 | H | H | Cl | H | 80 |
| 10 | H | H | Me | H | 95 |
| 11 | H | H | OMe | H | 130 |
Data extracted from Oguro et al. as cited in Liu et al. (2012).[1]
Analysis of 4-Position Substitutions:
The data in Table 1 clearly demonstrates that substitution at the 4-position of the aniline ring is critical for potent KDR inhibition. The unsubstituted analog 1 is inactive, whereas the introduction of a variety of substituents leads to a significant increase in potency. Halogen substitutions, particularly chlorine at the R3 position (compound 9 ), appear to be highly favorable, resulting in the most potent compound in this initial series.
Table 2: Influence of the Urea Linker and Terminal Phenyl Group on KDR Inhibition
| Compound | Linker | R5 | R6 | KDR IC50 (nM) |
| 20 | NHCONH | 4-Cl | H | 1.2 |
| 21 | NHCONH | 3-Cl | H | 2.5 |
| 22 | NHCONH | 2-Cl | H | 28 |
| 23 | NHCONH | 4-F | H | 3.1 |
| 24 | NHCONH | 3-F | H | 5.6 |
| 25 | NHCONH | 4-Me | H | 4.8 |
| 26 | NHCONH | 3-Me | H | 8.2 |
| 27 | NHCONH | 4-OMe | H | 15 |
| 28 | NHCSNH | 4-Cl | H | 8.9 |
| 29 | CONH | 4-Cl | H | >1000 |
Data extracted from Oguro et al. as cited in Liu et al. (2012).[1]
Analysis of the Urea Linker and Terminal Phenyl Group:
The introduction of a urea or thiourea linker dramatically enhances potency, as seen in Table 2. The diphenylurea moiety is a common feature in type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[1] Compound 20 , with a 4-chloro substituent on the terminal phenyl ring, emerges as a highly potent KDR inhibitor with an IC50 of 1.2 nM. The position of the substituent on the terminal phenyl ring is also crucial, with the 4-position generally being optimal. Replacing the urea linker with an amide (compound 29 ) results in a complete loss of activity, highlighting the importance of the urea's hydrogen bonding capabilities.
Experimental Protocols for Potency Evaluation
To ensure the scientific integrity of potency comparisons, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the potency of substituted pyrrolo[3,2-d]pyrimidines.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the direct inhibitory effect of a compound on a purified kinase enzyme.
Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., KDR/VEGFR-2).
Materials:
-
Recombinant human KDR/VEGFR-2 enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 50 nL of the serially diluted test compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase buffer, recombinant KDR enzyme, and the kinase substrate.
-
Initiate Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: Add 5 µL of ATP solution (at a concentration close to its Km for the kinase) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Signal Detection: Add 10 µL of the luminescence-based kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the signal and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of a compound on the proliferation of cancer cells that are dependent on the target kinase for growth.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line (e.g., HUVEC or other KDR-expressing cells).
Materials:
-
Human cancer cell line (e.g., HUVEC)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipettes
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value from the resulting dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
KDR/VEGFR-2 Signaling Pathway
References
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
In the landscape of targeted therapy, protein kinase inhibitors are a resounding success story. However, their clinical efficacy is intimately tied to a characteristic that presents both a challenge and an opportunity: selectivity. The development of highly specific inhibitors that solely engage their intended target can minimize toxicity, yet off-target effects are not always detrimental. A carefully characterized "dirty drug," or a multi-targeted inhibitor, can offer profound therapeutic benefits by modulating several nodes within a disease-driving network.[1][2] This guide focuses on the pyrrolo[2,3-d]pyrimidine scaffold, a privileged chemical structure in kinase inhibitor design, renowned for its ability to act as a deaza-isostere of adenine, the nitrogenous base of ATP.[3][4] Derivatives of this scaffold have been successfully developed into approved drugs for inflammatory and myeloproliferative diseases.[4]
This document provides a comprehensive, multi-tiered framework for drug development professionals to rigorously profile the cross-reactivity of novel pyrrolo[3,2-d]pyrimidine kinase inhibitors. We will move beyond simple checklists, delving into the causal logic behind experimental choices and presenting a self-validating system of protocols designed to build a holistic and actionable understanding of a compound's true biological activity.
Chapter 1: The Pyrrolo[3,2-d]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder
The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine and is a common motif in many ATP-competitive kinase inhibitors.[4] Its structure facilitates critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a highly conserved feature across the kinome. This inherent affinity for the ATP pocket is what makes the scaffold so effective, but it is also the primary reason that comprehensive cross-reactivity profiling is not just recommended, but essential.[1] Subtle changes to the scaffold's decoration can dramatically alter its selectivity profile, making the difference between a highly specific therapeutic agent and a broadly active, potentially toxic compound.
Caption: Pyrrolo[3,2-d]pyrimidine core interaction with the kinase ATP-binding site.
Chapter 2: A Multi-Layered Strategy for Profiling
A robust profiling campaign does not rely on a single experiment. It is a tiered, iterative process that moves from broad, biochemical surveys to deep, functional validation in a cellular context. This approach allows for early identification of potential liabilities and opportunities, saving valuable resources and guiding medicinal chemistry efforts more effectively.
Caption: A tiered workflow for comprehensive kinase inhibitor cross-reactivity profiling.
Chapter 3: Tier 1 - Biochemical Profiling: Casting a Wide Net
The initial step is to understand the inhibitor's potential interactions across the human kinome in a simplified, cell-free environment. This provides a foundational dataset of potential on- and off-targets.
Method 1: Competition Binding Assays (e.g., KINOMEscan™)
This high-throughput platform is the industry standard for broad kinase inhibitor profiling.[5][6][7]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified by qPCR. This method is ATP-independent, providing a true measure of thermodynamic binding affinity (Kd).[5][8]
-
Data Output: The primary outputs are the dissociation constant (Kd) or the percent of control inhibition at a given concentration. This data is often visualized using a TREEspot™ diagram, which maps hits onto a kinome dendrogram, providing an intuitive visual of the inhibitor's selectivity.[9][10]
Method 2: Enzymatic Activity Assays
These assays directly measure the inhibition of a kinase's catalytic function.
-
Principle: A variety of formats exist, but a common approach is the ADP-Glo™ assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to a lower ADP signal.[11]
-
Data Output: The primary output is the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
| Parameter | Competition Binding (KINOMEscan™) | Enzymatic Activity (ADP-Glo™) |
| Principle | Measures direct binding to the kinase. | Measures inhibition of catalytic function. |
| Primary Output | Kd (Dissociation Constant) | IC50 (Half-maximal Inhibitory Concentration) |
| ATP Dependence | No (ATP-independent)[8] | Yes (ATP-competitive inhibitors will show higher IC50s at higher ATP concentrations) |
| Throughput | Very High (panels of >480 kinases)[7] | High (amenable to 70+ kinase panels)[11] |
| Key Advantage | Provides true thermodynamic binding data. | Directly measures functional inhibition of the enzyme. |
| Consideration | Binding does not always equal functional inhibition. | Requires optimization for each kinase/substrate pair. |
Chapter 4: Tier 2 - Cellular Target Engagement: Confirming Hits in a Living System
Biochemical assays are invaluable but occur in an artificial environment. It is crucial to confirm that the inhibitor can engage its targets within the complex milieu of a living cell, where factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions come into play.[12]
Method 1: Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA is based on the concept that ligand binding stabilizes a target protein against thermal denaturation.[13][14][15] Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[14][16] A stabilizing interaction is observed as a shift in the melting curve to a higher temperature.[14]
-
Data Output: Thermal melt curves and the change in aggregation temperature (Tagg). Isothermal dose-response formats (ITDRF) can be used to determine cellular EC50 values.[16]
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a range of inhibitor concentrations (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest cells, resuspend in a buffered solution, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis: Lyse the cells via freeze-thaw cycles (e.g., three cycles using liquid nitrogen).[15]
-
Separation: Pellet the precipitated/aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).[15]
-
Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to a new tube. Analyze the abundance of the target protein using Western blotting or other quantitative protein detection methods.
-
Analysis: Plot the percentage of soluble protein against the temperature for each inhibitor concentration to generate melting curves and determine the thermal shift.
Method 2: NanoBRET™ Target Engagement Assay
-
Principle: This is a live-cell proximity-based assay that uses Bioluminescence Resonance Energy Transfer (BRET).[17][18][19] The target kinase is expressed as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor.[17][19] When the tracer is bound, energy transfer occurs. A test compound will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[19][20]
-
Data Output: BRET ratio curves, from which intracellular IC50 values can be derived. This technique can also be adapted to measure compound residence time in live cells.[17][21]
| Parameter | CETSA® | NanoBRET™ |
| Principle | Ligand-induced thermal stabilization.[14] | Bioluminescence Resonance Energy Transfer (BRET).[17] |
| Protein Modification | None required (endogenous protein). | Requires genetic fusion to NanoLuc® Luciferase. |
| Throughput | Moderate (Western blot) to High (MS or plate-based). | High (plate-based). |
| Key Advantage | Measures engagement with the native, unmodified protein in cells. | Provides real-time, quantitative binding data in live cells.[21] |
| Consideration | Not all proteins exhibit a clear thermal shift. | Requires cell line engineering; potential for artifacts from overexpression. |
Chapter 5: Tier 3 - Functional & Pathway Analysis: Unveiling the Consequences
Confirming that an inhibitor binds its target in a cell is a critical step, but it doesn't reveal the functional outcome. Does binding lead to inhibition? Does it affect downstream signaling? And what about unexpected, off-target signaling events?
Method 1: Targeted Phospho-Western Blotting
-
Principle: This is a direct and straightforward method to assess the functional consequence of target engagement. Cells are treated with the inhibitor, and lysates are probed with antibodies specific to the phosphorylated form of the kinase target (autophosphorylation) and its key downstream substrates.
-
Causality: A potent, on-target inhibitor should cause a dose-dependent decrease in the phosphorylation of its direct substrates. Conversely, a lack of change may indicate that simple binding is not sufficient for functional inhibition in the cellular context. Unexpected changes in other pathways can provide the first clues to functionally relevant off-targets. For example, some RAF inhibitors are known to cause "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF, an effect that can be readily detected by phospho-Western blotting.[22][23][24][25]
Method 2: Global Phosphoproteomics
-
Principle: This unbiased, mass spectrometry-based approach provides a global snapshot of the cellular phosphorylation state following inhibitor treatment.[26] It can identify thousands of phosphorylation sites simultaneously, revealing both on-target pathway modulation and unanticipated off-target signaling events.[26][27]
-
Workflow: Typically involves stable isotope labeling of cells (e.g., SILAC), inhibitor treatment, cell lysis, protein digestion, enrichment of phosphopeptides (e.g., using TiO2 or Fe-IMAC), and analysis by LC-MS/MS.[26][28]
-
Data Output & Interpretation: The output is a quantitative list of thousands of phosphosites that are up- or down-regulated upon inhibitor treatment. This rich dataset can be used for Kinase Set Enrichment Analysis (KSEA) to infer the activity of upstream kinases and build a comprehensive map of the inhibitor's functional impact on cellular signaling networks.[29]
Caption: A typical workflow for global phosphoproteomics-based inhibitor profiling.
Chapter 6: Data Synthesis and Case Study
Let's consider two hypothetical pyrrolo[3,2-d]pyrimidine inhibitors targeting JAK2, based on the known profile of Ruxolitinib.[10][30][31]
-
Inhibitor A (PYR-A): Designed for high selectivity.
-
Inhibitor B (PYR-B): An earlier analog with broader activity.
| Assay Type | Parameter | PYR-A (Selective) | PYR-B (Multi-Targeted) |
| Tier 1: Biochemical | KINOMEscan™ Kd (nM) | JAK2 (2.8) , JAK1 (3.4), TYK2 (19)[30][31] | JAK2 (5) , JAK1 (8), TYK2 (30), ROCK1 (60), ROCK2 (52), CAMK2A (46)[30][32] |
| IC50 vs JAK2 (nM) | 3 | 6 | |
| Tier 2: Cellular | CETSA Tagg Shift (°C) | +5.2°C | +4.8°C |
| NanoBRET™ IC50 (nM) | 85 | 150 | |
| Tier 3: Functional | p-STAT3 Western Blot IC50 (nM) | 100 | 180 |
| Phosphoproteomics | Downregulation of JAK-STAT pathway phosphosites. | Downregulation of JAK-STAT, RhoA/ROCK, and CaMKII pathway phosphosites. |
Interpretation and Decision-Making:
Conclusion
The cross-reactivity profile of a pyrrolo[3,2-d]pyrimidine kinase inhibitor is not a static property to be measured once, but a rich dataset to be built and interpreted through a multi-tiered, logical progression of experiments. By integrating high-throughput biochemical screens with rigorous cell-based target engagement and functional pathway analysis, researchers can move beyond simple potency metrics. This comprehensive approach provides the critical insights needed to understand a compound's true mechanism of action, anticipate potential safety issues, uncover new therapeutic opportunities, and ultimately make more informed decisions in the complex process of drug development.
References
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 12. biorxiv.org [biorxiv.org]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. tandfonline.com [tandfonline.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 21. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 22. mdpi.com [mdpi.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. benchchem.com [benchchem.com]
- 25. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 27. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. guidetopharmacology.org [guidetopharmacology.org]
- 31. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
For professionals in the vanguard of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, a halogenated heterocyclic compound, serves as a vital building block in medicinal chemistry. Its proper disposal is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a comprehensive, technically grounded protocol for the safe management and disposal of this compound, moving beyond generic advice to offer actionable, field-proven procedures.
Hazard Assessment and Risk Mitigation: The "Why" Behind the "How"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This dictates every subsequent step, from personal protective equipment (PPE) selection to waste segregation.
Inherent Hazards of this compound:
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1][2]
The presence of a chlorinated heterocyclic structure necessitates a cautious approach. Halogenated organic compounds are of particular environmental concern and are subject to stringent disposal regulations.[3]
Table 1: Personal Protective Equipment (PPE) Protocol
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face | Safety goggles and face shield | Goggles must be worn to protect against dust particles and splashes. A full-face shield is required over goggles during bulk handling or spill cleanup to protect the entire face.[4] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene) | Double-gloving is recommended. Nitrile or neoprene gloves provide adequate protection against chlorinated compounds.[4] Gloves must be inspected before use and changed regularly (e.g., every hour) or immediately upon contamination.[5] |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat when handling significant quantities or during spill cleanup to prevent soak-through. |
| Respiratory | NIOSH-approved respirator | All handling of the solid compound should occur in a certified chemical fume hood to control dust and potential vapors.[4] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste.[6] The following workflow ensures compliance and safety from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
Step 1: Waste Characterization and Segregation
-
Identification: All waste streams containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, paper towels), must be identified as hazardous.
-
Waste Code: While not explicitly listed, this compound falls under the category of halogenated organic compounds. In the United States, under the Resource Conservation and Recovery Act (RCRA), such wastes are often managed under "F-listed" codes for hazardous wastes from non-specific sources if they are part of a spent solvent mixture (e.g., F001, F002).[7][8] Always consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes to use.
-
Segregation: This waste stream must be segregated into a dedicated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated organic waste, as this complicates the disposal process and increases costs.
Step 2: Container Management
-
Container Type: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene for liquids, a securely sealed drum for solids).[6] The original manufacturer's container is often a suitable choice.[6]
-
Labeling: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components
-
The accumulation start date
-
Associated hazards (e.g., Toxic, Irritant)[6]
-
Step 3: Final Disposal Method
The definitive method for destroying halogenated organic compounds is high-temperature incineration .[5][10]
-
Regulatory Requirement: For hazardous waste containing over 1% halogenated organic substances (by weight, expressed as chlorine), the required incineration temperature is at least 1100 °C.[11] This ensures the complete destruction of the heterocyclic rings and prevents the formation of toxic byproducts like dioxins and furans.[5]
-
Process: This process is performed at a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's EHS department will manage the collection from your lab's Satellite Accumulation Area and coordinate with a certified hazardous waste vendor for transport and final destruction.
Spill and Decontamination Protocols: Managing the Unexpected
Accidents happen. A prepared response is critical to mitigate exposure and environmental release.
Protocol for a Small Spill (Solid Powder):
-
Alert & Secure: Immediately alert personnel in the area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear the PPE outlined in Table 1, including a respirator.
-
Prevent Dust Formation: Gently cover the spill with an inert absorbent material like vermiculite or sand.[1][2] An alternative and preferred method is to carefully wet the powder with a suitable non-reactive solvent (e.g., isopropanol) to prevent it from becoming airborne.[12]
-
Collect Waste: Carefully scoop the absorbed/wetted material into a designated hazardous waste container.[1][2] Use non-sparking tools if a flammable solvent was used.
-
Decontaminate: Wipe the spill area with a cloth or paper towel dampened with a detergent solution, followed by a clean water rinse.
-
Dispose: All cleanup materials (gloves, absorbent, cloths) must be placed in the hazardous waste container.[12] Seal and label the container appropriately.
Protocol for Decontaminating Glassware:
-
Initial Rinse: Perform a triple rinse of the contaminated glassware with a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol).[13][14] Crucially, these initial rinses must be collected as halogenated organic liquid waste. Do not pour them down the drain.
-
Detergent Wash: After the solvent rinse, wash the glassware with a laboratory-grade detergent and warm water.[14][15]
-
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[16]
Chemical Incompatibility: Preventing Dangerous Reactions
To ensure safe storage of waste, this compound waste must not be mixed with incompatible chemicals. While specific reactivity data for this exact molecule is scarce, general principles for halogenated compounds apply.
Caption: Chemical incompatibilities for halogenated organic waste.
Table 2: Key Chemical Incompatibilities
| Chemical Class | Incompatible With | Rationale and Potential Hazard |
| Halogenated Compounds | Strong Oxidizing Agents (e.g., permanganates, perchlorates, nitric acid) | Can cause violent, exothermic reactions, potentially leading to fire or explosion.[8] |
| Strong Bases (e.g., sodium hydroxide, potassium hydroxide) | May promote decomposition or hydrolysis, potentially generating hazardous byproducts.[17] | |
| Reactive Metals (e.g., sodium, potassium, magnesium) | Can lead to vigorous or explosive dehalogenation reactions. |
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is the bedrock of responsible scientific advancement.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. qmul.ac.uk [qmul.ac.uk]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. toolkit.pops.int [toolkit.pops.int]
- 6. benchchem.com [benchchem.com]
- 7. wku.edu [wku.edu]
- 8. my.alfred.edu [my.alfred.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. p2infohouse.org [p2infohouse.org]
- 11. zerowasteeurope.eu [zerowasteeurope.eu]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. reddit.com [reddit.com]
- 14. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 15. How To [chem.rochester.edu]
- 16. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 17. datapdf.com [datapdf.com]
Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
For the researchers, chemists, and drug development pioneers on the cutting edge of discovery, the novel building blocks of tomorrow's therapeutics demand not just scientific ingenuity, but an unwavering commitment to safety. 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, a key intermediate in the synthesis of a new generation of targeted therapies, is one such compound.[1][2][3][4] Its reactive dichlorinated pyrrolopyrimidine core, while invaluable for chemical diversification, necessitates a rigorous and informed approach to handling.[2]
This guide moves beyond generic safety data sheets to provide a holistic operational plan grounded in field-proven experience. We will dissect the "why" behind each procedural step, ensuring that every action you take in the laboratory is part of a self-validating system of safety and scientific integrity.
Hazard Profile: Understanding the Intrinsic Risks
This compound is a solid organic compound that presents multiple hazards upon exposure. A thorough understanding of these risks is the foundation of a robust safety protocol.
Hazard Classification Summary
| Hazard Class | GHS Classification | Key Considerations |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. Ingestion can lead to systemic toxicity. |
| Skin Irritation | Category 2 | Causes skin irritation upon direct contact. Prolonged exposure can lead to dermatitis. |
| Eye Irritation | Category 2 | Causes serious eye irritation. Direct contact can result in significant damage. |
| Respiratory Irritation | Category 3 | May cause respiratory irritation if inhaled as a dust. |
The primary routes of exposure are inhalation of the powder, direct skin and eye contact, and accidental ingestion. The causality is clear: the chlorinated heterocyclic structure contributes to its reactivity, not just in synthesis, but also with biological tissues. Therefore, preventing direct contact and aerosolization is the paramount objective.
The Personal Protective Equipment (PPE) Mandate: An Impermeable Barrier
Your PPE is the most critical barrier between you and the chemical. The selection of appropriate PPE is not a matter of preference but a scientifically determined necessity based on the compound's chemical properties.
Hand Protection: Selecting the Right Glove
The choice of glove material is crucial due to the risk of permeation by chlorinated organic compounds. Standard nitrile gloves, while common in laboratories, offer limited protection and have been shown to have breakthrough times of less than an hour for some chlorinated aromatics.[5]
Recommended Glove Materials:
| Glove Material | Breakthrough Time vs. Chlorinated Organics | Dexterity | Key Insight |
| Viton® | Excellent (>8 hours)[6] | Good | The premier choice for handling chlorinated solvents and compounds, offering superior resistance.[7][8][9] |
| Silver Shield®/4H® | Excellent (>8 hours)[8] | Fair | A multi-laminate glove resistant to a very broad range of chemicals, including chlorinated compounds.[8] |
| Butyl Rubber | Good to Excellent | Good | Offers good resistance to many chemicals but performs poorly with some aromatic and halogenated hydrocarbons.[7] |
| Nitrile Rubber | Fair to Poor (<1 hour)[5] | Excellent | Not recommended for prolonged handling. Suitable only for incidental contact, with immediate removal and handwashing upon any sign of contamination. |
Operational Imperative: For any task involving more than incidental contact with this compound, Viton® or Silver Shield®/4H® gloves are mandatory. Double-gloving (an inner nitrile for dexterity and an outer Viton® for chemical resistance) is a best practice during weighing and transfer operations.
Respiratory Protection: Preventing Inhalation
As a fine powder, this compound can be easily aerosolized. A standard surgical mask is insufficient as it does not protect against chemical dusts.
Recommended Respiratory Protection:
-
For Weighing and Handling of Powder: A NIOSH-approved air-purifying respirator (APR) is required. The cartridge combination must be selected to address both particulate and potential vapor hazards.
-
Facepiece: A half-mask or full-facepiece respirator. A full-facepiece offers the added benefit of eye protection.
-
Cartridge/Filter Combination: Use a combination cartridge that includes:
-
Causality: The P100 filter is essential to capture the fine dust particles of the compound. The organic vapor cartridge provides an additional layer of protection, particularly if the compound is used with organic solvents.
Eye and Body Protection
-
Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. However, when handling the solid compound, chemical splash goggles or a full-facepiece respirator are strongly recommended to prevent any airborne particles from reaching the eyes.
-
Body Protection: A flame-resistant lab coat should be worn and buttoned completely. Ensure cuffs are snug to prevent powder from entering sleeves.
Operational Plan: From Receipt to Disposal
A proactive, step-by-step approach to handling ensures safety at every stage of the workflow.
Caption: Figure 1. A top-level overview of the safe handling workflow for this compound.
Spill Response Plan
Even with meticulous planning, spills can occur. An immediate and correct response is critical to mitigate exposure.
Procedure for a Minor Solid Spill (<5 grams):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent the spread of dust.
-
Don PPE: If not already wearing it, don your full PPE, including the P100/OV respirator.
-
Cover the Spill: Gently cover the spill with absorbent pads or paper towels to minimize dust generation.[14][15]
-
Wet the Absorbent: Lightly dampen the covered spill with water (if the compound is not water-reactive) or an inert solvent like mineral oil to prevent the powder from becoming airborne.[14]
-
Clean the Spill: Carefully scoop the absorbed material and spill debris into a designated hazardous waste bag. Use non-sparking tools.[14][15]
-
Decontaminate the Area: Wipe the spill area with a towel dampened with a suitable decontamination solution (e.g., soap and water, or a peroxide-based cleaner). Follow this with a wipe-down using 70% ethanol or isopropanol to remove any residue.[16] Avoid chlorine-based cleaners , which can be corrosive and react with other chemicals.[17]
-
Dispose of Waste: Seal the waste bag, label it clearly as "Halogenated Organic Waste" with the chemical name, and place it in the designated hazardous waste container.[18][19]
-
Doff PPE: Remove PPE carefully, avoiding self-contamination, and dispose of gloves as hazardous waste. Wash hands thoroughly.
Caption: Figure 2. A step-by-step protocol for responding to a minor solid spill of the compound.
Disposal Plan: The Logic of Segregation
Proper waste management is a critical component of laboratory safety and environmental responsibility. Halogenated organic compounds require special disposal considerations.
The Rationale for Segregation:
Halogenated waste is segregated from non-halogenated waste primarily due to its disposal method.[18][19][20][21][22] The high-temperature incineration required for hazardous waste can produce corrosive and toxic byproducts like hydrochloric acid (HCl) from chlorinated compounds.[18] Waste disposal facilities are equipped with "scrubbers" and other technologies to neutralize these acidic gases, but this process adds significant cost and complexity. Mixing halogenated and non-halogenated waste streams unnecessarily contaminates the entire volume, dramatically increasing disposal costs and environmental burden.
Disposal Protocol:
-
Designated Waste Container: All solid waste contaminated with this compound (gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste."[19][23]
-
Liquid Waste: If the compound is used in solution, the resulting liquid waste must be collected in a separate, compatible container labeled "Halogenated Liquid Waste."[23]
-
Labeling: Every waste container must have a hazardous waste tag affixed, detailing all constituents and their approximate concentrations.
-
Collection: Follow your institution's Environmental Health & Safety (EH&S) protocol for the collection and disposal of hazardous waste. Do not accumulate large quantities in the lab.
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility in the laboratory. The careful handling of potent chemical building blocks like this compound is the bedrock upon which groundbreaking scientific advancements are safely built.
References
- 1. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. oshacode.com [oshacode.com]
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- 12. scribd.com [scribd.com]
- 13. cdn3.evostore.io [cdn3.evostore.io]
- 14. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. ehs.unl.edu [ehs.unl.edu]
- 17. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 18. bucknell.edu [bucknell.edu]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. unigoa.ac.in [unigoa.ac.in]
- 21. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 22. campusoperations.temple.edu [campusoperations.temple.edu]
- 23. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
